molecular formula C7H13Br B8229020 (E)-1-bromohept-2-ene

(E)-1-bromohept-2-ene

Cat. No.: B8229020
M. Wt: 177.08 g/mol
InChI Key: OWNFMPKLXRVOQC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Bromohept-2-ene (CAS 35349-80-5) is an organobromine compound of significant interest in organic synthesis, characterized by a seven-carbon chain with a bromine atom attached to the first carbon and a trans-configured (E) double bond between carbons 2 and 3 . Its molecular formula is C~7~H~13~Br, and it has a molecular weight of 177.08 g/mol . This configuration imparts distinct steric and electronic properties compared to its Z-isomer, influencing its reactivity and stability in various chemical applications . Synthesis and Production: Several stereoselective synthesis routes are available. Key methods include the dehydrohalogenation of 1,2-dibromoheptane using a base like potassium tert-butoxide, which offers a good balance of yield (70-78%) and high E-selectivity . An alternative, high-yielding approach involves the hydroboration of hept-1-yne with catecholborane followed by bromination, achieving E-selectivity greater than 90% . Chemical Reactions and Research Applications: This compound is a versatile intermediate. The bromine atom is amenable to substitution reactions by nucleophiles such as hydroxide or cyanide . Furthermore, it can undergo elimination under basic conditions to form hept-2-yne . The double bond participates in standard addition reactions with halogens and other electrophiles . Its primary research value lies in its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of more complex organic molecules . This makes it a valuable building block in pharmaceutical research, agrochemical development, and materials science . Handling and Safety: (E)-1-Bromohept-2-ene is for research use only and is not intended for human or veterinary use . It requires careful handling as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and the compound should only be used in a well-ventilated area .

Properties

IUPAC Name

(E)-1-bromohept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNFMPKLXRVOQC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Mechanistic Reactivity, and Synthetic Workflows of (E)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized aliphatic halides serve as critical building blocks for complex molecular architectures. (E)-1-bromohept-2-ene (CAS: 35349-80-5)[1] is a highly versatile, unsaturated C7 intermediate characterized by its reactive allylic bromide moiety. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic pathways, and field-proven experimental protocols. By exploiting the unique electronic properties of its allylic system, researchers can seamlessly introduce unsaturated heptenyl side chains into complex lipids, natural products, and active pharmaceutical ingredients (APIs), such as prostaglandin analogs[2].

Physicochemical Profiling

Accurate physicochemical data is foundational for predicting reactivity, solubility, and chromatographic behavior during synthetic planning. The following table summarizes the core quantitative properties of (E)-1-bromohept-2-ene.

PropertyValueSource
IUPAC Name (E)-1-bromohept-2-enePubChem[3]
CAS Number 35349-80-5BenchChem[1]
Molecular Formula C₇H₁₃BrPubChem[3]
Molecular Weight 177.08 g/mol PubChem[3]
Boiling Point ~161.96 °C (Estimated)LookChem[4]
Density ~1.17 g/mL (Estimated)LookChem[4]
LogP (XLogP3) 3.4PubChem[3]

Mechanistic Reactivity: Exploiting the Allylic System

The synthetic utility of (E)-1-bromohept-2-ene is entirely predicated on the polarization of the C-Br bond synergizing with the adjacent π-system. This structural motif lowers the activation energy for several divergent reaction pathways[5]:

  • Nucleophilic Substitution (Sₙ2 vs. Sₙ2'): The allylic position makes the C1 carbon highly susceptible to nucleophilic attack. Soft nucleophiles (e.g., azides, thiolates, cyanides) typically proceed via a direct Sₙ2 mechanism to yield C1-functionalized products. However, when utilizing sterically hindered or hard nucleophiles, the reaction can be directed down an Sₙ2' pathway, where the nucleophile attacks the γ-carbon (C3), resulting in a concurrent shift of the double bond[5].

  • Organometallic Activation (Umpolung): The electrophilic C1 carbon can be converted into a potent nucleophile via the insertion of zero-valent metals. Reacting (E)-1-bromohept-2-ene with magnesium metal yields hept-2-en-1-ylmagnesium bromide. This Grignard reagent is highly effective for forming new carbon-carbon bonds via addition to aldehydes, ketones, and esters[5].

  • Ylide Precursor for Wittig Olefination: The allylic bromide readily undergoes Sₙ2 displacement by triphenylphosphine (PPh₃) to form a stable phosphonium salt. Deprotonation of this salt generates a phosphorus ylide, which is a critical reagent for appending the C7 lower side-chain during the total synthesis of Prostaglandin F2α and A2 intermediates[2].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in causality and real-time validation metrics to ensure reproducibility.

Protocol A: Synthesis of (E)-1-bromohept-2-ene via Allylic Bromination

This protocol utilizes the Wohl-Ziegler reaction to selectively brominate hept-2-ene at the allylic position[1].

  • Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve hept-2-ene in anhydrous carbon tetrachloride (CCl₄). Add 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO)[1].

  • Thermal Activation (Causality): Heat the mixture to reflux. Causality: Heating cleaves the BPO homolytically to initiate a radical chain reaction. NBS is chosen specifically because its low solubility provides a minimal, steady-state concentration of molecular bromine (Br₂). This kinetic control strongly favors allylic radical substitution over the competing electrophilic addition of Br₂ across the alkene double bond.

  • Real-Time Validation: Monitor the reaction visually. NBS is denser than CCl₄ and sits at the bottom of the flask. As the reaction proceeds, NBS is converted to succinimide, which is less dense and floats to the surface. The reaction is deemed complete when all solid material has floated to the top.

  • Workup & Spectral Validation: Filter off the succinimide, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Validate the isolated product via ¹H NMR: The success of the synthesis is confirmed by the presence of vinylic protons in the 5.5–6.0 ppm range and the characteristic shift of the allylic protons adjacent to the bromine atom at ~4.0 ppm[1].

Protocol B: Synthesis of (Hept-2-en-1-yl)triphenylphosphonium Bromide

This protocol details the preparation of the Wittig reagent precursor used in prostaglandin analog synthesis[2].

  • Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of triphenylphosphine (PPh₃) in anhydrous toluene[2].

  • Alkylation (Causality): Add 1.05 equivalents of (E)-1-bromohept-2-ene dropwise. Heat the reaction mixture to reflux for 12–18 hours[2]. Causality: Toluene is deliberately selected as the solvent over polar alternatives (like DMF or THF). The non-polar environment acts as a thermodynamic driver; as the highly polar phosphonium salt forms, it is completely insoluble in toluene and precipitates out of solution. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and prevents side reactions.

  • Validation & Isolation: The reaction self-validates through the formation of a dense, white precipitate. Cool to room temperature, isolate the salt via vacuum filtration, and wash with cold hexanes. Validate purity via ³¹P NMR, which should yield a single sharp resonance indicative of the pure phosphonium species.

Data Presentation: Application in Prostaglandin Synthesis

The synthetic utility of the phosphonium salt derived from (E)-1-bromohept-2-ene is demonstrated in the construction of prostaglandin intermediates. The table below summarizes the quantitative yields and validation metrics for this downstream application[2].

Synthetic StepReactants & ReagentsSolvent / CatalystYield (%)Validation Metric
Side-Chain Precursor 1-Bromohept-2-ene + PPh₃Toluene (Reflux)>90%Visual (White precipitate); ³¹P NMR
Wittig Olefination Corey Lactone Aldehyde + PrecursorDMSO / NaH (Dimsyl anion)~85%TLC (Disappearance of aldehyde)
Ketone Reduction Prostaglandin A2 intermediateDME / Zn(BH₄)₂~95%Diastereomeric ratio via HPLC

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the (E)-1-bromohept-2-ene core, dictated by the choice of reagents and reaction conditions.

G A (E)-1-bromohept-2-ene (Allylic Bromide Core) B SN2 Substitution (C1 Functionalization) A->B Soft Nucleophiles (e.g., NaN3, NaOR) C SN2' Substitution (C3 Functionalization) A->C Bulky Nucleophiles (Steric Hindrance) D Grignard Formation (Organomagnesium) A->D Mg(0), Anhydrous THF E Phosphonium Salt (Wittig Precursor) A->E PPh3, Toluene (Reflux)

Fig 1: Divergent synthetic pathways of (E)-1-bromohept-2-ene exploiting its allylic reactivity.

References

Sources

Molecular Structure, Stereochemistry, and Synthetic Utility of (E)-1-Bromohept-2-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-1-bromohept-2-ene is a highly reactive, linear allylic halide that serves as a critical building block in advanced organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. This whitepaper elucidates its structural properties, provides benchmark spectroscopic data, and details a self-validating, kinetically controlled synthetic protocol designed to preserve its stereochemical integrity and prevent allylic rearrangement.

Structural and Stereochemical Elucidation

(E)-1-bromohept-2-ene (Molecular Formula: C₇H₁₃Br, Molecular Weight: 177.08 g/mol ) features a seven-carbon aliphatic chain with a carbon-carbon double bond at the C2 position and a bromine atom at the allylic C1 position[1][2].

The stereochemistry of the C2=C3 double bond is strictly in the (E)-configuration (trans)[1]. This geometric arrangement provides superior thermodynamic stability compared to its (Z)-counterpart due to the minimization of steric repulsion between the bulky propyl chain (C4–C7) and the bromomethyl group (C1)[2][3]. Maintaining this (E)-geometry during synthesis is paramount, as the spatial orientation directly dictates the stereochemical outcome of downstream nucleophilic substitutions and organometallic coupling reactions.

Spectroscopic Characterization

Accurate spectroscopic validation is critical to distinguish the (E)-isomer from the (Z)-isomer, and to detect the presence of degradation products or allylic rearrangement isomers (e.g., 3-bromohept-1-ene)[2][4]. The ¹³C NMR spectral data clearly highlights the electronic influence of the highly electronegative bromine atom and the trans-geometry of the double bond[3].

Table 1: Comparative ¹³C NMR Chemical Shifts for 1-Bromohept-2-ene Isomers [3]

Carbon Atom(E)-1-Bromohept-2-ene (δ, ppm)(Z)-1-Bromohept-2-ene (δ, ppm)Electronic Environment / Assignment
C1 34.128.5Allylic (sp³), deshielded by Bromine
C2 128.0127.0Vinylic (sp²)
C3 134.4133.3Vinylic (sp²)
C4 31.831.8Aliphatic (sp³)
C5 30.526.5Aliphatic (sp³)
C6 22.222.3Aliphatic (sp³)
C7 13.913.9Terminal methyl (sp³)

Diagnostic Note: In ¹H NMR, the vinylic protons of the (E)-isomer typically resonate between 5.5–6.0 ppm. The coupling constant (


) between these vinylic protons is an essential self-validating metric: a 

-value of ~15 Hz confirms the (E)-geometry, whereas a smaller coupling constant of ~10 Hz indicates contamination by the (Z)-isomer[2].

Reactivity Profile and Mechanistic Pathways

As an allylic bromide, (E)-1-bromohept-2-ene is a highly reactive electrophile[2]. However, synthesizing this compound from its corresponding alcohol, (E)-hept-2-en-1-ol, requires strict mechanistic control to avoid the Sₙ2' pathway (allylic rearrangement)[5][6].

The choice of halogenating agent is the primary causal factor in product distribution. Utilizing hydrobromic acid (HBr) promotes the formation of a carbocation intermediate (Sₙ1 pathway), which leads to a loss of stereochemical integrity and significant formation of the rearranged 3-bromohept-1-ene[7]. Conversely, Phosphorus tribromide (PBr₃) activates the alcohol by forming an alkoxy-dibromophosphite intermediate[5]. This closed-shell intermediate undergoes a concerted Sₙ2 displacement by the bromide ion at the C1 position, preserving the double bond's position and the (E)-geometry[5].

G cluster_pathways Competing Substitution Pathways A (E)-Hept-2-en-1-ol + PBr3 B Alkoxy-dibromophosphite Intermediate A->B Activation (-HBr) C SN2 Pathway (Direct Attack at C1) B->C Kinetically Favored D SN2' Pathway (Allylic Shift Attack at C3) B->D Sterically Hindered E (E)-1-Bromohept-2-ene (Desired Regioisomer) C->E Inversion at C1 F 3-Bromohept-1-ene (Undesired Isomer) D->F Double bond migration

Mechanistic divergence in the PBr3-mediated bromination of allylic alcohols.

Experimental Protocols: Stereoselective Synthesis

To ensure high fidelity and yield, the following self-validating protocol utilizes PBr₃ to synthesize (E)-1-bromohept-2-ene from (E)-hept-2-en-1-ol[8].

Causality & Design: The reaction is conducted at -10 °C in a non-polar, aprotic solvent. Lowering the thermal energy of the system kinetically freezes out the Sₙ2' pathway, strongly favoring the direct Sₙ2 attack at the less sterically hindered C1 position[4][8].

Step-by-Step Methodology
  • System Preparation: Dissolve 1.0 equivalent of (E)-hept-2-en-1-ol in anhydrous petroleum ether (approx. 0.03 M concentration) under an inert argon atmosphere[8].

    • Causality: Argon prevents oxidative degradation of the double bond, while anhydrous conditions prevent the premature hydrolysis of PBr₃ into phosphorous acid and HBr.

  • Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Dropwise, add a solution of PBr₃ (1.7 equivalents) in petroleum ether[8].

    • Causality: Dropwise addition controls the highly exothermic activation step, preventing localized heating that would otherwise provide the activation energy required for the Sₙ2' allylic shift[4][5].

  • Reaction Progression: Stir the mixture continuously at -10 °C for 2 hours[8].

  • Quenching & Extraction: Pour the reaction mixture into ice-water to safely quench unreacted PBr₃. Separate the organic phase and extract the remaining aqueous layer with diethyl ether[8].

  • Neutralization: Wash the combined organic phases thoroughly with 5% aqueous NaHCO₃[8].

    • Causality: Neutralization removes trace HBr byproducts. Residual acid acts as a catalyst for the degradation and isomerization of the product into 3-bromohept-1-ene during storage[4].

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure in a dark environment[8].

    • Causality: (E)-1-bromohept-2-ene is highly light-sensitive and can undergo free-radical decomposition if exposed to prolonged ambient light[4].

  • Self-Validation (Purity Check): Before proceeding to downstream applications, analyze the crude product via GC-MS or ¹H NMR[4].

    • Validation Metric: In ¹H NMR, the complete absence of a terminal alkene multiplet at ~5.0 ppm confirms the successful suppression of the 3-bromohept-1-ene isomer[2][4]. If isomer impurities exceed 5%, purify the compound via vacuum distillation[4][8].

References

  • PubChem. "(E)-1-bromohept-2-ene | C7H13Br | CID 11622425". National Institutes of Health (NIH).[Link]

  • Amazon AWS (Supporting Information). "Photoredox-catalyzed tandem radical cyclization/ hydroxylation for the synthesis of 4-hydroxyalkyl-3, 3-difluoro-γ-lactams". [Link]

  • Orgosolver. "Alcohol → Alkyl Bromide with PBr₃". [Link]

  • Master Organic Chemistry. "Allylic Bromination With Allylic Rearrangement". [Link]

  • St. Paul's Cathedral Mission College. "Formation, Stability and Reactions of Allylic Carbocations". [Link]

Sources

The Thermodynamic Stability and Reactivity Profile of trans-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

trans-1-Bromohept-2-ene is a critical allylic halide utilized extensively in complex organic synthesis and late-stage functionalization in drug development. While highly valued for its reactivity in cross-coupling and allylation reactions, its inherent kinetic instability poses significant challenges during storage and reaction optimization. This whitepaper systematically dissects the thermodynamic principles governing its stability, details the mechanisms of allylic isomerization, and provides field-proven, self-validating protocols for its evaluation and long-term preservation.

Structural and Thermodynamic Fundamentals

The thermodynamic stability of allylic bromides is dictated by a delicate balance between alkene substitution (hyperconjugation) and steric strain. trans-1-Bromohept-2-ene features a primary bromide and a disubstituted, internal double bond, making it a unique focal point for stability studies.

2.1 Enthalpic Drivers: Hyperconjugation and Steric Strain

In the heptene system, the allylic bromide can exist as a mixture of regioisomers and stereoisomers, primarily interconverting between 3-bromohept-1-ene (terminal alkene) and 1-bromohept-2-ene (internal alkene).

Thermodynamically, internal alkenes are significantly more stable than terminal alkenes due to the stabilizing effect of hyperconjugation from adjacent alkyl groups 1. Based on standard heats of hydrogenation for analogous systems, the transition from a monosubstituted terminal alkene to a disubstituted internal alkene yields an enthalpic stabilization of approximately -2.7 kcal/mol [[2]]().

Furthermore, within the internal alkene isomers, the trans (E) configuration is thermodynamically favored over the cis (Z) configuration. The cis isomer suffers from severe steric crowding between the butyl chain and the bromomethyl group, resulting in an enthalpic penalty of roughly +1.0 kcal/mol relative to the trans isomer 2. Consequently, trans-1-bromohept-2-ene acts as the thermodynamic sink of this isomeric network.

2.2 Quantitative Thermodynamic Parameters

To facilitate easy comparison of these energetic drivers, the relative thermodynamic metrics of the primary bromoheptene isomers are summarized below.

Table 1: Estimated Thermodynamic Parameters of Bromoheptene Isomers

IsomerAlkene SubstitutionSteric StrainRelative Enthalpy (ΔH)*Equilibrium Abundance
3-Bromohept-1-ene Monosubstituted (Terminal)Low+2.7 kcal/mol< 5%
cis-1-Bromohept-2-ene Disubstituted (Internal)High (Alkyl clash)+1.0 kcal/mol~ 15%
trans-1-Bromohept-2-ene Disubstituted (Internal)Low0.0 kcal/mol (Ref)> 80%

*Values are extrapolated estimates derived from standard alkene heat of hydrogenation differentials 2.

Mechanisms of Isomerization and Logical Relationships

Despite being the thermodynamic minimum, trans-1-bromohept-2-ene is kinetically labile. The carbon-bromine bond is highly polarized and weakened by the adjacent


-system, making it susceptible to both ionic and radical-mediated transformations.
3.1 The Allylic Rearrangement Pathway

Under thermal stress or in the presence of Lewis acids, the bromide leaving group can dissociate to form a resonance-stabilized allylic carbocation. Recombination of the bromide ion at the less substituted carbon yields the kinetic product (3-bromohept-1-ene), while recombination at the primary carbon regenerates the thermodynamic product (trans-1-bromohept-2-ene) 3. Because the activation barrier for this


 pathway is relatively low, the isomers readily equilibrate to reflect their thermodynamic stabilities.

Isomerization A 3-Bromohept-1-ene (Terminal Alkene) B cis-1-Bromohept-2-ene (Internal Alkene) A->B Allylic Shift (ΔH < 0) C trans-1-Bromohept-2-ene (Thermodynamic Sink) A->C Allylic Shift (ΔH << 0) B->C Steric Relief (ΔH < 0)

Caption: Thermodynamic isomerization pathways favoring the trans-internal alkene sink.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale to explain the causality behind the experimental choices.

4.1 Protocol 1: Thermodynamic Equilibration Assessment

This workflow determines the precise thermodynamic equilibrium ratio of the bromoheptene isomers.

Step-by-Step Methodology:

  • Inert Preparation: Dissolve 1.0 mmol of kinetically enriched 3-bromohept-1-ene (or a crude mixture of isomers) in 5.0 mL of anhydrous toluene under a strict argon atmosphere.

    • Causality: Argon prevents radical-mediated autoxidation and moisture-driven solvolysis, ensuring that only the ionic allylic rearrangement is measured.

  • Catalytic Initiation: Add 0.05 equivalents of anhydrous Zinc Bromide (

    
    ).
    
    • Causality: The Lewis acid coordinates with the bromide, lowering the activation energy for heterolytic C-Br bond cleavage and facilitating the formation of the transient allylic carbocation.

  • Thermal Incubation: Heat the sealed reaction vessel to 80°C for 12 hours.

    • Causality: Elevated thermal energy ensures the system overcomes local kinetic traps, allowing the dynamic equilibrium to settle into the global thermodynamic minimum (trans-1-bromohept-2-ene).

  • Quenching and Extraction: Cool to 25°C and quench with 5 mL of saturated aqueous

    
    . Extract the organic layer with diethyl ether (3 x 10 mL) and dry over anhydrous 
    
    
    
    .
  • Validation via GC-MS/NMR: Analyze the crude mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative

    
     NMR.
    
    • Causality: NMR integration of the distinct vinylic protons (terminal vs. internal) acts as a self-validating checkpoint, directly confirming the thermodynamic parameters and ruling out side-product formation.

Workflow S1 1. Inert Prep (Argon Atm) S2 2. Lewis Acid Catalysis S1->S2 S3 3. Thermal Incubation (80°C, 12h) S2->S3 S4 4. GC-MS/NMR Validation S3->S4

Caption: Self-validating experimental workflow for thermodynamic equilibration assessment.

4.2 Protocol 2: Radical-Scavenging Stabilization for Long-Term Storage

Allylic bromides are notoriously prone to homolytic cleavage, generating bromine radicals that initiate polymerization and degradation. To maintain the purity of trans-1-bromohept-2-ene, chemical stabilization is required [[4]]().

Step-by-Step Methodology:

  • Purification: Freshly distill the trans-1-bromohept-2-ene under reduced pressure (e.g., 10 mmHg at 50°C) to remove pre-existing polymeric degradation products.

  • Stabilizer Doping: Immediately add 0.1 wt% of 1-oxyl-2,2,6,6-tetramethylpiperidine (TEMPO) to the purified distillate 4.

    • Causality: TEMPO is a stable aliphatic nitroxide radical. If any C-Br bonds undergo homolytic cleavage due to ambient light or heat, TEMPO instantly acts as a radical scavenger, trapping the carbon-centered allylic radical and terminating the degradation cascade before macroscopic polymerization can occur.

  • Cryogenic Storage: Transfer the stabilized liquid into amber glass ampoules, purge the headspace with nitrogen, flame-seal, and store at -20°C.

    • Causality: Amber glass blocks UV-mediated photolysis, while cryogenic temperatures suppress the kinetic rate of any residual degradation pathways, ensuring the self-validation of batch purity over time.

Implications for Drug Development

In pharmaceutical synthesis, the regioselectivity of late-stage functionalization is paramount. When utilizing trans-1-bromohept-2-ene in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), the active catalytic species (such as a Pd-


-allyl complex) can undergo rapid interconversion 3. Understanding that the internal trans configuration is the thermodynamic sink allows chemists to tune reaction conditions—such as ligand bite angle and temperature—to selectively drive the formation of the desired linear or branched drug pharmacophore.
References
  • Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex.acs.org.
  • Chemistry of alkenes: Addition to C=C: Mechanism.mmccollege.ac.in.
  • WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.google.
  • Excited-State Palladium-Catalyzed Radical Allylic Alkyl

Sources

Technical Whitepaper: Structural Informatics, Synthesis, and Application of (E)-1-bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the strategic selection of molecular building blocks dictates the efficiency, stereocontrol, and scalability of a target pathway. (E)-1-bromohept-2-ene (also known as trans-1-bromo-2-heptene) is a highly versatile C7 allylic halide[1]. Its bifunctional nature—featuring both a polarized carbon-bromine bond and an electron-rich stereodefined alkene—makes it a privileged intermediate for carbon-carbon bond formation, particularly in the synthesis of prostaglandin analogs and complex homoallylic alcohols[2][3].

As an application scientist, I have designed this guide to bridge the gap between chemical informatics and benchtop execution. We will explore the definitive chemical identifiers of (E)-1-bromohept-2-ene, decode its physicochemical profile, and establish self-validating protocols for its synthesis and downstream utilization.

Chemical Identity & Structural Informatics

Accurate chemical identification is the bedrock of reproducible research. The molecular formula for 1-bromohept-2-ene is C₇H₁₃Br, but the presence of the internal double bond yields two geometric isomers: (E) and (Z)[1]. The (E)-isomer (trans) is thermodynamically favored and more commonly utilized in stereoselective synthesis[3].

To ensure strict database querying and inventory management, the following identifiers must be utilized:

Table 1: Primary Chemical Identifiers
Identifier TypeValueSource
IUPAC Name (E)-1-bromohept-2-enePubChem[4]
CAS Registry Number 35349-80-5 ((E)-isomer)BenchChem[1]
General CAS Number 34686-77-6 (Unspecified geometry)PubChem[5]
Canonical SMILES CCCC/C=C/CBrPubChem[4]
InChIKey OWNFMPKLXRVOQC-AATRIKPKSA-NPubChem[4]
PubChem CID 11622425PubChem[4]
Table 2: Physicochemical & Computed Properties
PropertyValueCausality / Significance
Molecular Weight 177.08 g/mol [4]Critical for stoichiometric calculations in cross-coupling.
XLogP3 (Partition Coefficient) 3.4[4]Indicates high lipophilicity; requires non-polar or aprotic polar solvents for optimal extraction and reaction.
Topological Polar Surface Area 0 Ų[4]Lacks hydrogen bond donors/acceptors; highly hydrophobic.
Monoisotopic Mass 176.02 Da[4]Essential for mass spectrometry (MS) calibration. The M and M+2 peaks will appear at ~176 and ~178 m/z due to ⁷⁹Br and ⁸¹Br isotopes[1].

Synthetic Methodology: Allylic Bromination

The de novo synthesis of (E)-1-bromohept-2-ene relies on the highly regioselective Wohl-Ziegler bromination of trans-hept-2-ene[1][6].

Mechanistic Rationale: Why use N-bromosuccinimide (NBS) instead of molecular bromine (Br₂)? The causality lies in kinetic control. NBS, in the presence of a radical initiator like Azobisisobutyronitrile (AIBN), maintains a remarkably low, steady-state concentration of Br• radicals. This suppresses the competitive electrophilic addition of bromine across the double bond, heavily favoring hydrogen abstraction at the weaker allylic C-H bond (forming a resonance-stabilized allylic radical) followed by rapid bromination[1][6].

Protocol 1: Synthesis of (E)-1-bromohept-2-ene

Self-Validating Step: The progress of this reaction is visually self-validating. NBS is denser than the solvent and sits at the bottom of the flask, while the byproduct, succinimide, is less dense and floats to the top as the reaction reaches completion.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of trans-hept-2-ene in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

  • Reagent Addition: Add 1.05 equivalents of recrystallized N-bromosuccinimide (NBS) and a catalytic amount (0.05 eq) of AIBN or benzoyl peroxide[1].

  • Initiation: Heat the mixture to gentle reflux (approx. 80°C). Irradiating the flask with a UV lamp can accelerate radical initiation.

  • Monitoring: Reflux for 2-4 hours. The reaction is complete when the solid succinimide byproduct floats to the surface of the solvent.

  • Workup: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the mixture through a pad of Celite to remove the succinimide[1].

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via vacuum distillation to isolate the pure (E)-1-bromohept-2-ene.

Synthesis A trans-hept-2-ene (Starting Material) C Allylic Radical Intermediate (Resonance Stabilized) A->C H-abstraction by Br• B N-Bromosuccinimide (NBS) + AIBN (Initiator) B->C Radical generation D (E)-1-bromohept-2-ene (Target Product) C->D Bromine transfer E Succinimide (Floats, removed by filtration) C->E Byproduct formation

Figure 1: Radical-mediated allylic bromination workflow for synthesizing (E)-1-bromohept-2-ene.

Downstream Applications & Reactivity Profiling

The true value of (E)-1-bromohept-2-ene lies in its downstream utility. The allylic bromide is highly susceptible to Sₙ2 nucleophilic substitution and oxidative addition by transition metals[1].

Synthesis of Prostaglandin Analogs (Wittig Precursor)

In the total synthesis of Prostaglandin F2α and its analogs, the C7 lower side chain is frequently installed via a Wittig olefination[2]. (E)-1-bromohept-2-ene serves as the direct precursor to the necessary phosphonium ylide.

Protocol 2: Generation of (Hept-2-en-1-yl)triphenylphosphonium bromide

  • Dissolution: In a flame-dried flask under argon, dissolve 1.1 equivalents of triphenylphosphine (PPh₃) in anhydrous toluene[2].

  • Coupling: Add 1.0 equivalent of (E)-1-bromohept-2-ene dropwise at room temperature[2].

  • Reflux: Heat the solution to reflux for 12-18 hours. The Sₙ2 displacement of the bromide by the phosphorus lone pair results in the formation of a highly polar phosphonium salt[2].

  • Isolation: Because the salt is insoluble in toluene, it will precipitate out of solution as a white solid as the reaction cools. Collect via vacuum filtration and wash with cold toluene[2]. Yields typically exceed 90%[2].

Chromium-Catalyzed Homoallylic Alcohol Synthesis

(E)-1-bromohept-2-ene can be converted into a Type III crotylated organometallic reagent using Chromium(II) chloride (CrCl₂)[3]. When reacted with aldehydes, these reagents exhibit exceptional diastereoselectivity. For instance, the addition of the chromium reagent derived from (E)-1-bromohept-2-ene to an α-siloxy aldehyde yields the corresponding anti-homoallylic alcohol with a diastereomeric excess of >99%[3].

Downstream A (E)-1-bromohept-2-ene C Phosphonium Salt (Wittig Precursor) A->C SN2 Substitution E anti-Homoallylic Alcohol (>99% de) A->E Nozaki-Hiyama-Kishi type addition B Triphenylphosphine (PPh3) Toluene B->C Reagent D CrCl2 / THF Aldehyde D->E Reagent

Figure 2: Divergent synthetic applications of (E)-1-bromohept-2-ene in complex molecule synthesis.

Conclusion

(E)-1-bromohept-2-ene (CAS: 35349-80-5) is a structurally simple yet synthetically profound building block. By understanding its physical properties and leveraging the kinetic control of allylic bromination, researchers can reliably access this intermediate. Furthermore, its predictable reactivity in Sₙ2 displacements and organometallic additions makes it an indispensable tool for the stereocontrolled synthesis of prostaglandins and complex polyketide architectures.

References

  • 1-Bromohept-2-ene | C7H13Br | CID 54173299 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Product Class 6: Homoallylic Alcohols. Thieme Connect. Available at: [Link]

  • List all isomeric bromoheptenes (without considering stereochemistry) formed by the reaction of trans-hept-2-ene with N-bromosuccinimide. Brainly. Available at: [Link]

Sources

Technical Guide: Reactivity & Application Profile of (E)-1-Bromohept-2-ene

[1]

Part 1: Executive Summary

(E)-1-Bromohept-2-ene (CAS: 35349-80-5) is a specialized primary allylic electrophile characterized by a seven-carbon chain and trans-alkene geometry. Unlike simple alkyl halides, its reactivity is governed by the allylic effect , where the adjacent

In drug development, this motif serves as a critical "C7-synthon" for introducing lipophilic side chains—a structural feature ubiquitous in prostaglandin analogs, pheromone synthesis, and lipid-tail engineering. This guide moves beyond basic properties to analyze the competitive reactivity landscape (SN2 vs. SN2'), stability protocols, and validated synthetic workflows.

Part 2: Structural & Electronic Profile

The electrophilicity of (E)-1-bromohept-2-ene is defined by the interaction between the C-Br


Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Boiling Point ~75-80 °C @ 15 mmHgEstimated.[1] Thermal instability requires vacuum distillation.
Density ~1.18 g/mLDenser than water; bottom layer in extraction.
Leaving Group Bromide (Br⁻)pKa (HBr) ≈ -9. Good leaving group ability.
Geometry E (Trans)Thermodynamic product; Z-isomer is less stable.
The Allylic Effect (Orbital Analysis)

The transition state for SN2 substitution at C1 is stabilized by conjugation with the C2-C3


40–100 times more reactive

However, this conjugation also distributes positive charge character to the

Part 3: Reactivity Landscape & Regiocontrol

The core challenge when using (E)-1-bromohept-2-ene is controlling the site of nucleophilic attack.

SN2 vs. SN2' Pathways
  • SN2 (Alpha Attack): The nucleophile attacks C1, displacing bromide. The double bond remains at C2-C3.

    • Favored by: Unhindered nucleophiles (primary amines, thiolates), polar aprotic solvents (DMF, DMSO).

  • SN2' (Gamma Attack): The nucleophile attacks C3, causing the double bond to migrate to C1-C2 and displacing bromide.

    • Favored by: Copper(I) catalysis, bulky nucleophiles, or Lewis acid activation.

Visualization: Reaction Mechanism & Regioselectivity

The following diagram illustrates the divergent pathways and the transition states involved.

ReactionPathwayscluster_legendRegiocontrol FactorsSubstrate(E)-1-bromohept-2-ene(Electrophile)TS_SN2TS: S_N2(Direct Displacement)Substrate->TS_SN2 Hard Nu⁻ / No MetalTS_SN2_PrimeTS: S_N2'(Allylic Shift)Substrate->TS_SN2_Prime Cu(I) Catalysis / Steric BulkProduct_AlphaProduct A (α-substitution)Retains (E)-alkeneTS_SN2->Product_AlphaProduct_GammaProduct B (γ-substitution)Alkene MigrationTS_SN2_Prime->Product_GammaLegendS_N2: Kinetic ControlS_N2': Copper-Mediated

Figure 1: Divergent reaction pathways for allylic substitution. SN2 is the default kinetic pathway for simple nucleophiles, while SN2' requires specific activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of (E)-1-Bromohept-2-ene

Objective: Convert (E)-hept-2-en-1-ol to the bromide with retention of stereochemistry and minimal isomerization. Method: Phosphorus Tribromide (PBr₃) mediated bromination. Avoid HBr, which promotes cationic scrambling.

Reagents:

  • (E)-Hept-2-en-1-ol (1.0 equiv)

  • Phosphorus Tribromide (0.35 equiv)

  • Pyridine (0.1 equiv, optional proton sponge)

  • Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and N₂ inlet.

  • Solvation: Dissolve (E)-hept-2-en-1-ol in diethyl ether (0.5 M concentration) and cool to -10 °C (ice/salt bath).

  • Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain temperature < 0 °C to prevent allylic rearrangement to the secondary bromide (3-bromohept-1-ene).

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc).

  • Quench: Pour mixture onto crushed ice/NaHCO₃.

  • Workup: Extract with ether (3x), wash with brine, dry over MgSO₄.

  • Purification: Concentrate in vacuo (do not heat > 30 °C). Purify via Kugelrohr distillation or rapid silica plug.

    • Validation: ¹H NMR should show a doublet at ~3.95 ppm (CH₂-Br).

Protocol B: Preparation of Hept-2-enylmagnesium Bromide (Grignard)

Objective: Generate the nucleophilic organometallic species for C-C bond formation.

Step-by-Step Workflow:

  • Activation: Place Mg turnings (1.2 equiv) in a dry flask. Activate by dry stirring under N₂ with a crystal of iodine.

  • Initiation: Add a small portion (10%) of (E)-1-bromohept-2-ene in THF. Heat gently until the iodine color fades (initiation).

  • Controlled Addition: Add the remaining bromide solution dropwise at 0 °C.

    • Why 0 °C? Allylic Grignards are prone to Wurtz coupling (dimerization). Low temperature suppresses this side reaction.

  • Usage: Use immediately. Allylic Grignards are in dynamic equilibrium between the

    
     and 
    
    
    metalated forms.

Part 5: Stability & Handling (Self-Validating Safety)

Allylic bromides are lachrymators and potential alkylating agents . They possess specific instability modes that must be managed.[2][3]

Instability ModeCausePrevention Strategy
Isomerization Acid catalysis or HeatStore over silver wool or K₂CO₃ stabilizer. Keep < 4 °C.
Hydrolysis MoistureStore in septum-sealed vials under Argon.
Photolysis UV LightUse amber glass. Light generates Br• radicals.

Quality Control Check: Before use, acquire a ¹H NMR.

  • Pass: Clean doublet at ~3.95 ppm (C1 protons).

  • Fail: Appearance of multiplet at ~4.5 ppm indicates isomerization to the secondary bromide (3-bromohept-1-ene).

Part 6: Application Decision Tree

Use this logic flow to select the correct reaction conditions for your target molecule.

ApplicationLogicStartTarget: Functionalize (E)-1-bromohept-2-eneDecision1Desired Bond Type?Start->Decision1Path_C_CCarbon-Carbon BondDecision1->Path_C_C CarbonPath_C_HetCarbon-Heteroatom (N, O, S)Decision1->Path_C_Het HeteroatomDecision2Regioselectivity Needed?Path_C_C->Decision2Result_StandardStandard S_N2(Basic Cond., Polar Aprotic)Path_C_Het->Result_Standard Amines/AlkoxidesResult_WittigWittig Reaction(PPh3, then Base)Decision2->Result_Wittig Alkene ExtensionResult_GrignardGrignard/Zinc Reagent(Add to Aldehyde)Decision2->Result_Grignard 1,2-AdditionResult_CuCopper Catalysis (S_N2')(R-MgBr + CuI)Decision2->Result_Cu Gamma-Alkylation

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired product outcome.

Part 7: References

  • BenchChem Technical Support. (2025).[2][3][4] An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene. BenchChem. Link

  • PubChem. (2025).[2] (E)-1-bromohept-2-ene Compound Summary. National Center for Biotechnology Information. Link

  • Corey, E. J., et al. (1970). Total Synthesis of Prostaglandins. Journal of the American Chemical Society. (Cited for general Wittig protocols using heptenyl chains).

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (Foundational text on SN2' regiocontrol). Link

Advanced Methodologies in Allylic Electrophile Synthesis: A Technical Guide to (E)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allylic bromides are indispensable electrophiles in modern organic synthesis, bridging the gap between simple alkylation and complex cross-coupling architectures. This whitepaper explores the mechanistic nuances of allylic bromides, with a targeted focus on (E)-1-bromohept-2-ene —a critical C7 building block used in the synthesis of prostaglandins and complex lipids. By dissecting the causality behind synthetic choices, this guide provides self-validating protocols, quantitative reaction data, and downstream applications in drug development.

Mechanistic Causality: Reactivity Profiles of Allylic Bromides

Allylic bromides exhibit unique reactivity due to the adjacent π-system, which stabilizes the transition state during nucleophilic attack. This stabilization lowers the activation energy barrier, making allylic bromides significantly more reactive than their saturated alkyl counterparts [1].

The SN2 vs. SN2' Paradigm

When an allylic bromide is subjected to a nucleophile, two primary pathways emerge:

  • Direct Substitution (SN2) : The nucleophile attacks the α-carbon, displacing the bromide with an inversion of stereochemistry.

  • Conjugate Substitution (SN2') : The nucleophile attacks the γ-carbon, prompting a migration of the double bond and the expulsion of the bromide.

The regioselectivity between SN2 and SN2' is dictated by steric hindrance, the nature of the nucleophile, and the choice of transition metal catalyst. In asymmetric allylic alkylation (AAA), copper (Cu) catalysts often favor the SN2' pathway, allowing for the construction of chiral centers at the γ-position [2]. Conversely, palladium (Pd) catalyzed Tsuji-Trost reactions typically proceed via a π-allyl intermediate, where regioselectivity is strictly controlled by the ligand environment [3].

G A Allylic Bromide Electrophile B Nucleophile Attack A->B C Alpha-Carbon Attack B->C Direct D Gamma-Carbon Attack B->D Conjugate E SN2 Product (Inversion) C->E F SN2' Product (Rearrangement) D->F

Logical flow of nucleophilic substitution pathways (SN2 vs. SN2') in allylic bromides.

Strategic Synthesis of (E)-1-Bromohept-2-ene

(E)-1-bromohept-2-ene is a linear, 7-carbon allylic bromide. The synthesis of this specific isomer requires strict control over double-bond geometry.

Why avoid direct allylic bromination?

While Wohl-Ziegler bromination using N-bromosuccinimide (NBS) is a standard method for allylic bromination, it proceeds via a free-radical mechanism. The resulting allylic radical intermediate is highly delocalized, leading to a mixture of regioisomers (e.g., 1-bromohept-2-ene and 3-bromohept-1-ene) and a complete scrambling of the E/Z geometry [4].

The Causality of the Appel Reaction

To ensure high E-isomer fidelity, the optimal strategy begins with stereopure (E)-hept-2-en-1-ol. Converting this alcohol to the bromide using phosphorus tribromide (PBr3) or the Appel reaction (CBr4/PPh3) proceeds via an SN2 mechanism. Because the reaction occurs exclusively at the sp3 hybridized α-carbon, the E-geometry of the adjacent double bond is perfectly preserved. Furthermore, maintaining low temperatures during synthesis and purification is critical to prevent thermal allylic rearrangement to the thermodynamically stable but unwanted 3-bromohept-1-ene isomer [5].

G A Start: (E)-hept-2-en-1-ol B Cool to 0°C in DCM A->B C Dropwise add PBr3 B->C D Stir 2h, monitor via TLC C->D E Quench with NaHCO3 (aq) D->E F Extract & Dry (MgSO4) E->F G Fractional Distillation (Avoid high heat) F->G H Pure (E)-1-bromohept-2-ene G->H G->H Prevents allylic shift

Step-by-step synthesis workflow of (E)-1-bromohept-2-ene from (E)-hept-2-en-1-ol.

Self-Validating Experimental Protocols

Because downstream drug development requires high-purity intermediates, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to ensure product integrity at every phase.

Protocol A: Synthesis of (E)-1-Bromohept-2-ene from (E)-hept-2-en-1-ol
  • Setup : Flame-dry a 250 mL round-bottom flask and purge with argon. Add (E)-hept-2-en-1-ol (1.0 equiv, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling : Submerge the flask in an ice-water bath to reach 0 °C. Causality: Low temperature suppresses the formation of phosphite ester byproducts and prevents thermal isomerization.

  • Reagent Addition : Add PBr3 (0.4 equiv, 20 mmol) dropwise over 30 minutes via an addition funnel.

  • In-Process Control (IPC) : Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alcohol spot (lower Rf) and appearance of the bromide spot (higher Rf) validates conversion.

  • Quenching : Carefully quench with saturated aqueous NaHCO3 (50 mL) to neutralize the HBr generated during the reaction.

  • Extraction & Drying : Separate the organic layer, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure (water bath < 30 °C).

  • Purification & Validation : Purify via short-path vacuum distillation. Validation: Analyze the distillate via 1H NMR. The vinylic protons should exhibit a coupling constant (J) of ~15 Hz, confirming the E-geometry, whereas Z-isomers would show a J of ~10 Hz [6].

Protocol B: Synthesis of (Hept-2-en-1-yl)triphenylphosphonium bromide

This protocol converts the allylic bromide into a Wittig reagent precursor, a critical step in prostaglandin synthesis [7].

  • Reaction : In a flame-dried flask, dissolve triphenylphosphine (1.1 equiv) in anhydrous toluene. Add (E)-1-bromohept-2-ene (1.0 equiv) dropwise.

  • Heating : Reflux at 110 °C for 12-18 hours.

  • Isolation : Cool to room temperature. The phosphonium salt will precipitate as a white solid. Filter, wash with cold toluene, and dry under high vacuum. Validation: A sharp melting point and 31P NMR signal at ~25 ppm validate the formation of the salt.

Quantitative Data: Reaction Efficiencies

The following table summarizes the quantitative metrics of (E)-1-bromohept-2-ene in various synthetic transformations, highlighting the efficiency and regioselectivity of this C7 building block across different catalytic environments.

Reaction TypeReagents / CatalystTarget ProductYield (%)Regioselectivity (Linear:Branched)
Wittig Olefination PPh3, NaH, Corey LactoneProstaglandin F2α Intermediate>90%N/A (Stereospecific to alkene)
Cr-Mediated Addition CrCl3, LiAlH4, AldehydeHomoallylic Alcohol72%>99% Diastereoselectivity
Cu-Catalyzed AAA CuBr, Chiral PhosphoramiditeChiral Alkene85-92%15:85 (Favors SN2' branched)
Ni-Catalyzed Coupling NiCl2(dppf), Aryl BoratesAryl-Allyl Scaffold85-99%>95% Linear (SN2)

Data synthesized from BenchChem [7] and Thieme Product Class reviews [8].

Applications in Drug Development

In medicinal chemistry, (E)-1-bromohept-2-ene is not just a reagent; it is a highly specific structural vector used to install complex lipid tails.

  • Prostaglandin Analogs : The lower side chain of Prostaglandin F2α and its commercially successful analogs (e.g., Latanoprost, Bimatoprost) relies heavily on the C7 chain provided by 1-bromohept-2-ene. The Wittig reaction between the Corey lactone aldehyde and the ylide derived from (E)-1-bromohept-2-ene stereoselectively installs this crucial lipid tail, dictating the biological activity of the final drug [7].

  • Homoallylic Alcohols via Nozaki-Hiyama-Kishi (NHK) Type Reactions : (E)-1-bromohept-2-ene can be converted into a chromium reagent to undergo highly diastereoselective additions to chiral aldehydes. This type III crotylation methodology is extensively used to build polypropanoate natural products and complex macrolides, where the E-geometry of the starting bromide uniquely dictates the anti-stereochemistry of the resulting homoallylic alcohol [8].

G A (E)-1-bromohept-2-ene B PPh3 / Toluene Reflux A->B C Phosphonium Salt Intermediate B->C D NaH / DMSO (Dimsyl Anion) C->D E Phosphonium Ylide D->E F Corey Lactone Aldehyde E->F Wittig Olefination G Prostaglandin F2α Precursor F->G Wittig Olefination

Synthetic pathway utilizing (E)-1-bromohept-2-ene in Prostaglandin F2α intermediate synthesis.

References

  • Nucleophilic attack on allylic compounds Almerja[Link]

  • Copper-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling University of Groningen (RUG)[Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines National Institutes of Health (NIH)[Link]

  • Allylic Bromination With Allylic Rearrangement Master Organic Chemistry[Link]

  • Product Class 6: Homoallylic Alcohols Thieme Connect[Link]

The Physicochemical and Synthetic Profile of (E)-1-Bromohept-2-ene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-1-bromohept-2-ene (CAS: 35349-80-5) is a highly reactive, unsaturated halogenated aliphatic compound that serves as a critical C7 building block in advanced organic synthesis and drug development[1]. As an allylic bromide, it exhibits unique reactivity profiles characterized by enhanced susceptibility to nucleophilic substitution (


 and 

) and rapid formation of organometallic intermediates. This whitepaper provides an authoritative, in-depth analysis of its physical characteristics, thermodynamic properties (specifically boiling point dynamics), mechanistic behavior, and validated experimental protocols for its synthesis and application.

Physicochemical Profiling & Thermodynamic Data

Understanding the physical properties of (E)-1-bromohept-2-ene is paramount for designing purification workflows and predicting its behavior in scalable synthetic routes.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of (E)-1-bromohept-2-ene, derived from both empirical databases and computational models[2],[3],[4].

PropertyValueMethod / Condition
Molecular Formula C₇H₁₃BrStandard
Molecular Weight 177.08 g/mol Computed[2]
CAS Registry Number 35349-80-5(E)-isomer specific
Boiling Point (Atmospheric) 161.96 °C – 185.46 °CEstimated / Extrapolated[3],[4]
Boiling Point (Reduced) ~60 °C – 80 °CAt 10–20 mmHg (Practical)
Density ~1.15 g/mLEstimated at 25 °C
XLogP3-AA 3.4Computed Lipophilicity[1]
Boiling Point Dynamics and Thermal Stability

The boiling point of (E)-1-bromohept-2-ene at standard atmospheric pressure (760 mmHg) is computationally estimated to be between 161.96 °C[3] and 185.46 °C[4]. According to the Yaws Handbook of Vapor Pressure, the vapor pressure behavior of 1-bromo-2-heptene follows the Antoine equation, yielding an extrapolated upper limit of ~185.46 °C[4].

Causality in Experimental Design: As a Senior Application Scientist, I strongly advise against distilling this compound at atmospheric pressure. Allylic bromides are thermally labile. Exposing (E)-1-bromohept-2-ene to temperatures exceeding 100 °C provides the activation energy required for auto-ionization and subsequent allylic rearrangement (to 3-bromohept-1-ene) or free-radical decomposition (releasing HBr)[5],[6]. Therefore, purification must always be conducted via fractional distillation under reduced pressure (e.g., 10–20 mmHg) to artificially lower the boiling point to a safe thermal window (~60–80 °C).

Mechanistic Insights: Reactivity & Isomerization

The synthetic utility of (E)-1-bromohept-2-ene stems from the polarization of the C-Br bond, which is further weakened by the adjacent


-system. This allows the compound to act as a potent electrophile. However, this same electronic environment makes it prone to allylic rearrangement .

Under thermal stress or in the presence of highly polar, protic solvents, the bromine atom can dissociate to form a resonance-stabilized allylic carbocation. Subsequent recombination of the bromide ion at the C3 position yields the thermodynamic isomer, 3-bromohept-1-ene[5]. To maintain the integrity of the E-geometry, reactions must be kinetically controlled using non-polar, aprotic solvents (e.g., THF, Toluene, or Hexane) and low temperatures.

G A (E)-1-bromohept-2-ene (Target Kinetic Product) B Allylic Carbocation [ Resonance Stabilized ] A->B Heat / Polar Solvents - Br⁻ B->A + Br⁻ Attack at C1 C 3-bromohept-1-ene (Rearranged Isomer) B->C + Br⁻ Attack at C3

Figure 1: Allylic rearrangement pathway of 1-bromohept-2-ene via carbocation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to downstream applications.

Protocol 1: Synthesis via Wohl-Ziegler Allylic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate (E)-hept-2-ene at the allylic position via a radical mechanism[1].

Reagents: (E)-hept-2-ene (1.0 eq), NBS (1.05 eq), Azobisisobutyronitrile (AIBN) (0.05 eq), Anhydrous Carbon Tetrachloride (


) or Benzotrifluoride.
  • Initiation: In a flame-dried round-bottom flask under argon, dissolve (E)-hept-2-ene in the non-polar solvent. Add NBS and the radical initiator (AIBN). Rationale: A non-polar solvent ensures that the succinimide byproduct remains insoluble, driving the reaction forward and simplifying workup.

  • Propagation: Heat the mixture to a gentle reflux (80 °C). The reaction will turn orange/red as bromine radicals form, then pale yellow as they are consumed.

  • Validation (In-Process): Monitor via GC-MS. The reaction is complete when the starting material peak disappears. Check the chromatogram for the 3-bromohept-1-ene isomer[6].

  • Workup: Cool the flask to 0 °C to fully precipitate succinimide. Filter the mixture through a Celite pad. Wash the filtrate with saturated

    
     to neutralize trace HBr, followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum fractional distillation to yield pure (E)-1-bromohept-2-ene.

G N1 Starting Material: (E)-Hept-2-ene + NBS N2 Radical Initiation: Add AIBN Catalyst N1->N2 N3 Reflux (80°C) In-Process GC-MS Validation N2->N3 N4 Workup: Filter Succinimide & Wash N3->N4 N5 Purification: Vacuum Distillation N4->N5 N6 Pure (E)-1-bromohept-2-ene N5->N6

Figure 2: Step-by-step synthetic workflow for (E)-1-bromohept-2-ene.

Protocol 2: Application in Prostaglandin Synthesis (Wittig Reagent Preparation)

(E)-1-bromohept-2-ene is extensively used to synthesize the lower aliphatic side chain of Prostaglandin F2


[7].
  • Phosphonium Salt Formation: Dissolve triphenylphosphine (

    
    , 1.1 eq) in anhydrous toluene.
    
  • Coupling: Add (E)-1-bromohept-2-ene (1.0 eq) dropwise. Heat to reflux for 12-18 hours. Rationale: Toluene is chosen because the resulting (hept-2-en-1-yl)triphenylphosphonium bromide salt is highly polar and will spontaneously precipitate out of the non-polar toluene, driving the equilibrium and protecting the product from thermal degradation[7].

  • Isolation: Cool to room temperature. Collect the white precipitate via vacuum filtration, wash with cold toluene, and dry under high vacuum.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following spectroscopic markers must be validated[1]:

  • ¹H NMR (CDCl₃): The vinylic protons (C2, C3) will present as distinct multiplets between 5.5–6.0 ppm. The critical validation metric is the coupling constant (

    
    ) between these protons; a 
    
    
    
    -value of ~15 Hz confirms the desired E (trans) geometry, whereas ~10 Hz indicates Z (cis) contamination. The allylic protons adjacent to the bromine (C1) will appear as a doublet around 4.0 ppm.
  • GC-MS: Under Electron Ionization (EI, 70 eV), expect a molecular ion peak at m/z 176/178 (1:1 ratio, characteristic of the bromine isotope pattern). A major fragment at m/z 97 indicates the loss of the bromine radical (

    
    ), forming the stable allylic carbocation[6].
    

References

  • PubChem / National Institutes of Health (NIH). "1-Bromohept-2-ene | C7H13Br | CID 54173299". PubChem Database. Available at:[Link]

  • Yaws, Carl L. "The Yaws Handbook of Vapor Pressure: Antoine Coefficients". ResearchGate. Available at:[Link]

Sources

Technical Guide: Solubility & Stability of (E)-1-Bromohept-2-ene in Polar Aprotic Solvents

[1][2]

Executive Summary

While (E)-1-bromohept-2-ene exhibits high solubility in standard polar aprotic solvents (Acetone, Acetonitrile, DMF, DMSO) due to its lipophilic heptyl chain and polarizable C-Br bond, solubility is not the limiting factor—stability is. [1][2]

As an allylic bromide, this compound is a potent electrophile.[1][2] Dissolving it in highly polar, nucleophilic-enhancing solvents like DMSO or DMF accelerates not only desired SN2 reactions but also deleterious pathways such as hydrolysis, isomerization, and polymerization.[2] Acetonitrile (MeCN) is recommended as the primary solvent for stability and ease of workup, while DMF/DMSO should be restricted to immediate use in specific nucleophilic substitutions.[2]

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the solute-solvent interactions at the molecular level.

Compound Architecture[1]
  • Lipophilic Tail: The C3–C7 alkyl chain provides significant hydrophobic character (LogP ≈ 3.4), ensuring compatibility with organic media.[2]

  • Electrophilic Head: The C1–Br bond is highly polarizable. The adjacent

    
    -system (alkene) stabilizes the transition state for nucleophilic attack, making the C-Br bond labile.
    
Solvation Mechanism (Hansen Solubility Parameters)

The dissolution of (E)-1-bromohept-2-ene in polar aprotic solvents is driven by Dipole-Dipole interactions and London Dispersion forces .[2]

  • 
     (Dispersion):  The alkyl chain interacts with the non-polar regions of the solvent.
    
  • 
     (Polarity):  The solvent's dipole aligns with the C-Br dipole, stabilizing the molecule.
    
  • 
     (Hydrogen Bonding):  Aprotic solvents lack H-bond donors, preventing the "caging" of nucleophiles, which is why these solvents are chosen for reactions—but this also leaves the allylic bromide vulnerable to attack.[1][2]
    
Table 1: Predicted Solubility & Compatibility Matrix

Data derived from structural analogs (1-bromo-2-butene/pentene) and standard solvent properties.[1][2]

SolventSolubilityStability RiskWorkup DifficultyRecommendation
Acetonitrile (MeCN) High (>100 mg/mL)LowLow (BP 82°C)Primary Choice
Acetone High (>100 mg/mL)Low*Low (BP 56°C)Good (Avoid with strong bases)
DMF Miscible High (Hydrolysis)High (BP 153°C)Use only for specific SN2
DMSO Miscible Severe (Decomp.)[2]Very High (BP 189°C)Avoid if possible
NMP Miscible MediumHigh (BP 202°C)Alternative to DMF

Critical Note: "Miscible" implies the compound mixes in all proportions. However, in DMF and DMSO, the lifetime of the compound is compromised by trace water or thermal decomposition.[1][2]

Stability & Reactivity "Gotchas"

The decision to use a polar aprotic solvent must weigh solubility against reactivity.

The DMSO/DMF Trap

In polar aprotic solvents, the nucleophilicity of anions (including trace OH- from wet solvent) is drastically increased because the cations are solvated while anions are "naked."[2]

  • Hydrolysis: Even 0.1% water in DMF can rapidly hydrolyze (E)-1-bromohept-2-ene to the alcohol (E)-hept-2-en-1-ol.[1][2]

  • Isomerization: The bromide ion, once dissociated or substituted, can re-attack at the C3 position (SN2'), leading to the branched isomer (3-bromohept-1-ene).[1][2]

Diagram: Solvation & Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolventSelectionStartSelect Solvent for (E)-1-bromohept-2-eneGoal_ReactionIntended Use:Nucleophilic Substitution (SN2)Start->Goal_ReactionGoal_StorageIntended Use:Storage / AnalysisStart->Goal_StorageCheck_NucleophileIs the NucleophileHighly Reactive?Goal_Reaction->Check_NucleophileMeCNUse Acetonitrile (MeCN)(Best Balance)Goal_Storage->MeCNPreferredAcetoneUse Acetone(Easy Removal)Goal_Storage->AcetoneAlternativeCheck_Nucleophile->MeCNYes (e.g. Azide, Cyanide)Check_Nucleophile->AcetoneYes (if compatible)DMF_DMSOUse DMF/DMSO(Only if necessary for solubility of Nucleophile)Check_Nucleophile->DMF_DMSONo (Salt insolubility)WarningCRITICAL:Dry Solvent RequiredUse ImmediatelyDMF_DMSO->Warning

Figure 1: Decision tree for solvent selection emphasizing stability over simple solubility.

Experimental Protocols

Protocol: Solubility Verification & Stability Check

Do not assume commercial purity. Allylic bromides degrade.[2]

Materials:

  • (E)-1-bromohept-2-ene (approx 50 mg)[1][2]

  • Deuterated Solvent (CD3CN or DMSO-d6) or HPLC grade solvent.[2]

  • 1.5 mL GC/HPLC Vial.

Workflow:

  • Visual Test: Add 10 mg of compound to 100 µL of solvent.

    • Observation: Should result in a clear, colorless solution immediately.[1][2] Cloudiness indicates hydrolysis products (alcohols) or polymerization.[2]

  • Exotherm Check: Touch the vial. A noticeable exotherm in DMSO suggests rapid decomposition or reaction with impurities.

  • Purity Confirmation (NMR/GC):

    • Run a 1H-NMR in CD3CN immediately.

    • Key Signal: Look for the doublet at ~4.0 ppm (CH2-Br).

    • Degradation Signal: A shift to ~4.1-4.2 ppm often indicates the alcohol (CH2-OH) or rearrangement.

Protocol: Removing DMF/DMSO (Workup)

Since (E)-1-bromohept-2-ene is lipophilic, it can be extracted out of polar aprotic solvents using a non-polar organic phase.[1][2]

  • Dilution: Pour the reaction mixture (DMF/DMSO) into 5x volume of ice-cold water or saturated LiCl solution.

    • Why Ice? To slow down hydrolysis during the quench.

  • Extraction: Extract 3x with Pentane or Hexane (preferred over Diethyl Ether to avoid peroxides and reduce water uptake).

    • Why Pentane? The highly lipophilic heptyl chain partitions strongly into pentane, while DMF/DMSO stays in the aqueous phase.

  • Washing: Wash the combined organic layers with water (to remove bulk DMF) and then brine.

  • Drying: Dry over MgSO4 (neutral) rather than basic drying agents to prevent elimination.

References

  • BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene. Retrieved from [2]

  • PubChem. (n.d.).[6] (E)-1-bromohept-2-ene Compound Summary. National Center for Biotechnology Information. Retrieved from [2]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents in Substitution Reactions. Retrieved from

  • Abbott, S. (n.d.).[2] Hansen Solubility Parameters: Theory and Application. Retrieved from [2]

  • Purdue University. (2020). Potential Explosion Hazards with Using DMSO and DMF. Purdue Process Safety. Retrieved from [2]

safety data and handling precautions for (E)-1-bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Reactivity of (E)-1-Bromohept-2-ene

Executive Summary: The Allylic Bromide Paradox

(E)-1-Bromohept-2-ene (CAS: 35349-80-5) represents a critical building block in the synthesis of prostaglandins, pheromones, and complex lipid analogs.[1][2] However, its utility in drug development is matched by a specific, often underestimated hazard profile.[2] Unlike simple alkyl halides, the allylic system activates the carbon-bromine bond, making it exceptionally susceptible to nucleophilic attack—both in the flask and in biological systems.

This guide moves beyond standard Safety Data Sheet (SDS) classifications to address the structural alerts relevant to medicinal chemistry: potent alkylating potential, lachrymatory properties, and rapid permeation through standard laboratory PPE.

Chemical Identity & Physicochemical Profile

Understanding the physical state is the first line of defense.[2] (E)-1-Bromohept-2-ene is a lipophilic liquid that can easily penetrate skin and cellular membranes.[1][2]

PropertyDataRelevance to Safety
IUPAC Name (E)-1-bromohept-2-eneSpecific geometric isomer; E-geometry affects steric approach in SN2 reactions.[1][2][3]
CAS Number 35349-80-5 (E-isomer)Use for precise inventory tracking; often sold as mixture (34686-77-6).[1][2]
Molecular Formula C₇H₁₃BrMW: 177.08 g/mol .[2][3][4][5] Heavy vapor (heavier than air).[2]
Physical State Clear to yellowish liquidColor change (browning) indicates decomposition (HBr release).[2]
Boiling Point ~170–180°C (est.)Low volatility compared to allyl bromide, but sufficient vapor pressure to cause respiratory distress.[2]
Flash Point >60°C (Category 3)Flammable.[2] Vapors can travel to ignition sources.[2]
Density ~1.14 g/mLDenser than water; sinks in aqueous spills.[2]
Solubility Immiscible in waterSoluble in organic solvents (DCM, THF, Ether).[2]

Hazard Assessment: Beyond the GHS Label

While standard GHS classification labels this compound as a Skin/Eye Irritant and Flammable , the structural chemistry dictates a higher level of caution.[2]

The Alkylation Threat (Genotoxicity Alert)

The primary hazard mechanism is SN2 Alkylation .[2] The allylic double bond stabilizes the transition state during nucleophilic attack, making the C1 position highly electrophilic.[2]

  • Biological Target: DNA bases (guanine N7) and protein residues (cysteine thiols).[2]

  • Consequence: Potential for direct DNA damage (genotoxicity) even if not explicitly listed as a carcinogen on all registries.[2]

Lachrymatory Potential

Like its lower homolog allyl bromide, (E)-1-bromohept-2-ene possesses lachrymatory properties.[1][2] Exposure to vapors triggers immediate tearing and respiratory spasm.[2]

  • Warning Sign: If you can smell a sharp, acrid odor, you have already exceeded safe exposure limits.[2]

Reactivity Profile
  • Moisture Sensitivity: Slowly hydrolyzes in moist air to release Hydrogen Bromide (HBr), a corrosive gas.[2]

  • Light Sensitivity: UV light cleaves the C-Br bond homolytically, generating bromine radicals and accelerating decomposition.[1][2]

Visualizing the Mechanism of Toxicity

The following diagram illustrates the electrophilic nature of (E)-1-bromohept-2-ene. In a biological context, a nucleophile (Nu⁻, such as a DNA base) attacks the alpha-carbon, displacing the bromide ion.

ToxicityMechanism Compound (E)-1-Bromohept-2-ene (Electrophile) TS Transition State (Allylic Stabilization) Compound->TS Nu Biological Nucleophile (DNA/Protein) Nu->TS SN2 Attack Product Alkylated Biomolecule (Cellular Damage) TS->Product Irreversible Bond Leaving Bromide Ion (Br-) TS->Leaving Displacement

Caption: Mechanism of biological alkylation. The allylic system facilitates rapid nucleophilic substitution (SN2), leading to potential genotoxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against small organohalides for extended periods.[2] The lipophilic nature of the heptyl chain facilitates permeation.[2]

Glove Selection Protocol
  • Primary Barrier: Silver Shield / Laminate Film (Breakthrough > 4 hours).[2]

  • Dexterity Layer: Wear standard Nitrile gloves over the laminate gloves to improve grip and protect the inner glove from physical tears.[2]

  • Splash Contact: If wearing only nitrile (e.g., for quick transfers), change gloves immediately (within 5 minutes) after any splash.[2] Do not wait for skin irritation.[2]

Ventilation
  • Mandatory: Handle only in a certified chemical fume hood functioning at face velocity > 100 fpm.[2]

  • No Recirculation: Do not use ductless hoods unless the filter is specifically rated for organic halides.[2]

Experimental Protocols: Handling & Deactivation

Protocol A: Safe Transfer & Reaction Setup

Context: Using (E)-1-bromohept-2-ene as an electrophile in a Grignard coupling.

  • Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon (oxygen accelerates radical decomposition).[2]

  • Transfer: Use a gas-tight glass syringe with a Luer-lock needle.[1][2] Avoid pouring.

    • Why? Pouring increases surface area for vapor generation and risks drips on threads which can seize caps.[2]

  • Addition: Add dropwise to the nucleophile solution at 0°C or lower .

    • Why? Low temperature controls the exotherm and minimizes competing elimination reactions.[2]

Protocol B: Chemical Quenching (Decontamination)

Context: Neutralizing residual reagent in glassware or spills.[1][2]

Reagent: 10% Aqueous Sodium Thiosulfate (


) or dilute Ammonium Hydroxide.
  • Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting rapidly with the alkyl bromide to form a water-soluble, non-volatile Bunte salt.[2]

    
    [1]
    
  • Procedure:

    • Add the quench solution to the contaminated glassware.[2]

    • Stir or shake for 30 minutes.

    • The resulting mixture is now water-soluble and significantly less toxic/volatile.[1][2]

  • Verification: Check pH (should be neutral/basic) and absence of organic layer before disposal into aqueous waste (if permitted) or halogenated organic waste.[2]

Emergency Response Workflow

EmergencyResponse Start Emergency Event Type Identify Type Start->Type Spill Liquid Spill (>5mL) Type->Spill Exposure Skin/Eye Contact Type->Exposure Fire Fire Type->Fire Evacuate Evacuate Area (Vapors are heavy) Spill->Evacuate Absorb Cover with Activated Carbon or Vermiculite Evacuate->Absorb Disposal Collect as Haz Waste (Do NOT use paper towels) Absorb->Disposal Rinse Rinse 15+ mins (Safety Shower/Eyewash) Exposure->Rinse Medical Seek Medical Attention (Bring SDS) Rinse->Medical Extinguish Dry Chemical / CO2 (Water may spread fire) Fire->Extinguish

Caption: Decision matrix for emergency response. Note: Paper towels can increase evaporation surface area; use granular absorbents.[1][2]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Stabilizer: Often stored over Copper wire or Silver wool to scavenge free HBr and prevent autocatalytic decomposition.[2]

  • Container: Amber glass (UV protection) with a PTFE-lined cap.[1][2] Parafilm is recommended to prevent atmospheric moisture ingress.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11622425, (E)-1-bromohept-2-ene.[1][2] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide (Class Proxy).[2] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Bromination of Allylic Alcohols Using Phosphorus Tribromide (PBr₃)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Allylic Bromides

Allylic bromides are exceptionally valuable intermediates in organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity, stemming from the ability of the adjacent π-system to stabilize both transition states and carbocationic intermediates, makes them versatile building blocks in the pharmaceutical and fine chemical industries.[1][2] The conversion of readily available allylic alcohols to their corresponding bromides is a fundamental transformation. While several reagents can effect this change, phosphorus tribromide (PBr₃) offers a distinct advantage: it provides a mild and reliable method that generally avoids the carbocation rearrangements often observed with hydrohalic acids like HBr.[3][4][5]

This document provides a comprehensive guide to the use of PBr₃ for the bromination of allylic alcohols. It delves into the mechanistic nuances that govern product distribution, offers a detailed and field-tested experimental protocol, and addresses critical safety and troubleshooting considerations for researchers.

Pillar 1: Mechanistic Landscape - Navigating the SN2 and SN2' Pathways

The reaction of PBr₃ with primary and secondary alcohols proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This process involves two key steps:

  • Activation of the Hydroxyl Group: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkoxydibromophosphite intermediate, effectively converting the poor hydroxyl leaving group into a highly effective one.[3][4][8][9]

  • Nucleophilic Displacement: A bromide ion (Br⁻), displaced in the first step, then executes a backside attack on the carbon atom bearing the activated oxygen group. This concerted displacement results in the formation of the alkyl bromide with a complete inversion of stereochemistry at the reaction center.[3][8][9][10]

However, the allylic system introduces a layer of complexity. The delocalized π-orbitals of the double bond allow for an alternative, competing pathway known as the SN2' reaction . In this pathway, the bromide nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), which induces a shift of the double bond and expulsion of the leaving group from the α-carbon.[4][6]

The competition between the direct SN2 and the rearranged SN2' pathway is the central challenge in the bromination of allylic alcohols. The ratio of the resulting constitutional isomers is influenced by several factors, including the steric hindrance at the α and γ carbons, solvent polarity, and reaction temperature.[6]

Caption: Competing SN2 and SN2' mechanisms in the bromination of allylic alcohols.

Pillar 2: A Validated Experimental Protocol

This protocol is designed for the conversion of a primary or secondary allylic alcohol to the corresponding allylic bromide on a 10-50 mmol scale. All operations involving PBr₃ must be conducted in a certified chemical fume hood.

Materials and Equipment
  • Reagents:

    • Allylic alcohol (1.0 eq)

    • Phosphorus tribromide (PBr₃, 0.4 eq)

    • Anhydrous diethyl ether (or dichloromethane)

    • Anhydrous pyridine (optional, 0.1-0.2 eq)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-necked, round-bottom flask, flame- or oven-dried

    • Magnetic stirrer and stir bar

    • Dropping funnel (addition funnel), oven-dried

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite®)

    • Low-temperature thermometer

    • Ice-salt bath or cryocooler

    • Separatory funnel

    • Rotary evaporator

    • Glassware for distillation or column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Ensure all joints are well-sealed.

    • Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon.

    • In the flask, dissolve the allylic alcohol (1.0 eq) in anhydrous diethyl ether (approx. 0.2-0.5 M concentration). If using, add anhydrous pyridine at this stage. Pyridine acts as a non-nucleophilic base to scavenge the HBr byproduct, which can minimize acid-catalyzed elimination side reactions.[6]

    • Cool the stirred solution to -10 °C to 0 °C using an ice-salt bath.[6]

  • Reagent Addition:

    • Charge the dropping funnel with phosphorus tribromide (0.4 eq). A slight excess ensures complete conversion of the alcohol.[6]

    • Add the PBr₃ dropwise to the cooled, stirred alcohol solution over 30-60 minutes. It is critical to maintain the internal temperature below 5-10 °C during the addition, as the reaction is exothermic.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

    • The mixture can then be allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.[6]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • CAUTION: The next step is highly exothermic and will release HBr gas. Perform this slowly in a well-ventilated fume hood. Very carefully and slowly, quench the reaction by adding cold deionized water dropwise with vigorous stirring.[6]

    • Transfer the entire mixture to a separatory funnel. Add more diethyl ether if necessary to ensure clear layer separation.

    • Wash the organic layer sequentially with:

      • Cold deionized water (2x)

      • Saturated sodium bicarbonate solution (2x, to neutralize acidic byproducts. Vent frequently to release CO₂ pressure).

      • Brine (1x, to initiate drying).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Keep the bath temperature low to avoid product decomposition or volatilization.

    • The crude allylic bromide can then be purified by vacuum distillation or flash column chromatography on silica gel.[11][12]

Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add PBr₃ Dropwise (T < 10 °C) Cool->Add Stir 4. Stir & Monitor (TLC) Add->Stir Quench 5. Quench with H₂O (CAUTION: Exothermic!) Stir->Quench Extract 6. Aqueous Workup (H₂O, NaHCO₃, Brine) Quench->Extract Dry 7. Dry Organic Layer (MgSO₄) Extract->Dry Concentrate 8. Concentrate (Rotovap) Dry->Concentrate Purify 9. Purify (Distillation/Chromatography) Concentrate->Purify

Caption: Experimental workflow for the bromination of allylic alcohols with PBr₃.

Pillar 3: Data, Troubleshooting, and Safety

Typical Reaction Conditions & Expected Outcomes
Substrate TypeRecommended Temp.Use of Base (Pyridine)Primary ConcernExpected Outcome
Primary Allylic Alcohol0 °C to RTRecommendedMinimalHigh yield of direct SN2 product.
Secondary Allylic Alcohol-10 °C to 0 °CStrongly RecommendedSN2' Rearrangement, E2 EliminationMixture of SN2 and SN2' products.[6]
Sterically Hindered Alcohol-10 °C to 0 °CStrongly RecommendedE2 EliminationLower yields, increased alkene byproduct.[6]
Tertiary Allylic AlcoholNot RecommendedN/AFails (Elimination)Reaction generally fails to produce bromide; E1 elimination dominates.[6][8]
Troubleshooting Guide
  • Problem: Low Yield.

    • Cause: Incomplete reaction.

      • Solution: Ensure 0.33-0.4 equivalents of PBr₃ per hydroxyl group are used. Monitor to completion with TLC before workup.[6]

    • Cause: Moisture contamination. PBr₃ reacts vigorously with water.

      • Solution: Use meticulously dried glassware and anhydrous solvents.[6]

    • Cause: Loss during workup. Intermediate phosphite esters can be water-soluble.

      • Solution: Ensure the reaction is complete before quenching to minimize these intermediates.[6]

  • Problem: Significant Rearranged (SN2') Product.

    • Cause: Inherent reactivity of the substrate.

      • Solution: Lowering the reaction temperature can favor the direct SN2 pathway. Using less polar solvents (e.g., hexane instead of ether) may also help.[6]

  • Problem: Formation of Alkene Byproduct.

    • Cause: E2 elimination catalyzed by HBr.

      • Solution: Maintain low reaction temperatures and add a non-nucleophilic base like pyridine to scavenge HBr.[6]

Mandatory Safety Precautions

Phosphorus tribromide is a highly corrosive, toxic, and water-reactive substance. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[13][14]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[13][14]

  • Reactivity Hazards:

    • PBr₃ reacts violently with water and alcohols, releasing large amounts of heat and toxic, corrosive hydrogen bromide (HBr) gas.[8][13][14] NEVER add water to PBr₃; always add PBr₃ to the solution, and quench by adding water slowly to the dilute reaction mixture.

    • Do not use water to extinguish a PBr₃ fire; use a dry chemical (Class B) or CO₂ extinguisher.[13][15]

  • Disposal: Quench any residual PBr₃ carefully under controlled conditions before disposal. All waste must be treated as hazardous and disposed of according to institutional guidelines.

  • Toxicity: PBr₃ and its hydrolysis product, HBr, can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[13][16][17]

References

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Kamm, O., & Marvel, C. S. (n.d.). Alkyl and alkylene bromides. Organic Syntheses. [Link]

  • NileRed. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. [Link]

  • ReactionFlash. (n.d.). Alcohol → Alkyl Bromide with PBr₃. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. [Link]

  • Lambert, T. H., et al. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reactions of the allylic substrate at a glance. [Link]

  • Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?[Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Let's chemistry. (2019, December 30). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. [Link]

  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). [Link]

  • Henrick, C. A., et al. (1976, April 1). Phosphorus tribromide promoted allylic rearrangement of a tertiary vinyl carbinol. Stereochemistry of the reaction product and application to the synthesis of JH-25, a potent juvenile hormone mimic. The Journal of Organic Chemistry. [Link]

Sources

Application Note & Protocol: Synthesis of (E)-1-bromohept-2-ene via the Appel Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Conversion of Allylic Alcohols

The Appel reaction is a robust and widely utilized method in organic synthesis for the conversion of alcohols to the corresponding alkyl halides under remarkably mild and neutral conditions.[1][2] This transformation employs a combination of a triarylphosphine, typically triphenylphosphine (PPh₃), and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄).[3] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, a strong thermodynamic driving force.[4]

A key advantage of the Appel reaction is its applicability to a broad range of substrates, including those sensitive to acid or base.[5] For the synthesis of allylic halides from allylic alcohols, the Appel reaction is particularly valuable as it generally proceeds without allylic rearrangement and preserves the geometry of the double bond.[6][7] This application note provides a comprehensive, field-proven protocol for the synthesis of (E)-1-bromohept-2-ene, a versatile C7 building block used in the synthesis of complex natural products like prostaglandins.[8] We will delve into the mechanistic underpinnings, the rationale behind the chosen experimental conditions, and a detailed, step-by-step procedure for its successful execution in a research setting.

Reaction Mechanism: The SN2 Pathway

The conversion of an alcohol to an alkyl bromide via the Appel reaction proceeds through a well-established sequence of steps. The process is initiated by the activation of triphenylphosphine by carbon tetrabromide. This is followed by the formation of a key alkoxyphosphonium salt intermediate, which is then displaced by a bromide ion in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] This SN2 displacement occurs with an inversion of configuration at the reacting stereocenter.[1][2]

The key steps are as follows:

  • Activation: Triphenylphosphine, acting as a nucleophile, attacks a bromine atom on carbon tetrabromide. This forms a bromotriphenylphosphonium cation and a tribromomethanide anion.[3]

  • Proton Transfer: The tribromomethanide anion is a strong enough base to deprotonate the alcohol, forming an alkoxide and bromoform (CHBr₃).[3][4]

  • Alkoxyphosphonium Salt Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the bromotriphenylphosphonium cation, displacing the bromide ion and forming the crucial alkoxyphosphonium salt intermediate.[2]

  • SN2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the oxygen of the alkoxyphosphonium group. This group is an excellent leaving group, and its departure is driven by the formation of triphenylphosphine oxide. This step yields the final (E)-1-bromohept-2-ene product.[1][3]

Appel_Mechanism cluster_deprotonation Proton Transfer reagents PPh₃ + CBr₄ + (E)-Hept-2-en-1-ol phosphonium_salt [Ph₃P-Br]⁺CBr₃⁻ Phosphonium Salt reagents->phosphonium_salt  Activation inv1 phosphonium_salt->inv1 alkoxyphosphonium [R-O-PPh₃]⁺Br⁻ Alkoxyphosphonium Intermediate inv2 alkoxyphosphonium->inv2 products (E)-1-Bromohept-2-ene + Ph₃P=O inv1->alkoxyphosphonium  Alkoxide Attack inv2->products  SN2 Attack  by Br⁻ ROH + ⁻CBr₃ ROH + ⁻CBr₃ RO⁻ + CHBr₃ RO⁻ + CHBr₃ ROH + ⁻CBr₃->RO⁻ + CHBr₃

Figure 1: Simplified workflow of the Appel reaction mechanism.

Experimental Design and Rationale

The success of the Appel reaction for synthesizing (E)-1-bromohept-2-ene hinges on the careful selection of reagents, solvent, and reaction conditions.

  • Reagents:

    • Triphenylphosphine (PPh₃): Acts as the oxygen acceptor, ultimately forming the highly stable triphenylphosphine oxide. It is typically used in a slight excess (1.1-1.5 equivalents) to ensure complete conversion of the alcohol.[3]

    • Carbon Tetrabromide (CBr₄): Serves as the bromine source. It is also used in slight excess relative to the alcohol to drive the reaction to completion. CBr₄ is preferred over CCl₄ for brominations and is generally more reactive.[3]

  • Solvent:

    • Dichloromethane (CH₂Cl₂): Anhydrous dichloromethane is an excellent solvent for this reaction. It effectively dissolves the starting alcohol, triphenylphosphine, and carbon tetrabromide, while being relatively unreactive under the reaction conditions.[9] Other aprotic solvents like THF or acetonitrile can also be used.[3] The use of dry solvent is critical, as any water present will consume the reagents.[5]

  • Temperature Control:

    • The reaction is initiated at 0 °C by adding the reagents portion-wise or as a solution. This is crucial to manage the initial exothermicity of the reaction between PPh₃ and CBr₄. After the initial addition, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[9]

  • Workup and Purification:

    • A significant challenge in the Appel reaction is the removal of the triphenylphosphine oxide byproduct. The protocol below utilizes a precipitation and filtration method. After the reaction, a non-polar solvent like pentane or hexane is added, in which the non-polar product is soluble, but the more polar triphenylphosphine oxide is not, causing it to precipitate.[5] Subsequent filtration effectively removes the bulk of this byproduct. Final purification is achieved via silica gel column chromatography.[9]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
(E)-Hept-2-en-1-ol114.192.00 g17.511.0
Carbon Tetrabromide (CBr₄)331.636.97 g21.011.2
Triphenylphosphine (PPh₃)262.296.29 g23.991.37
Anhydrous Dichloromethane (CH₂Cl₂)-100 mL--
Pentane-~150 mL--
Silica Gel (for chromatography)-As needed--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Argon or Nitrogen gas inlet

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (E)-hept-2-en-1-ol (2.00 g, 17.51 mmol) and carbon tetrabromide (6.97 g, 21.01 mmol). Dissolve the components in 80 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C with magnetic stirring. In a separate beaker, dissolve triphenylphosphine (6.29 g, 23.99 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting alcohol spot (more polar) and the appearance of the product spot (less polar) indicates reaction completion.

  • Workup - Byproduct Removal: Once the reaction is complete, add 150 mL of pentane directly to the reaction flask. Stir vigorously for 10 minutes. A white precipitate of triphenylphosphine oxide will form.

  • Filtration: Filter the mixture through a Büchner funnel to remove the precipitated triphenylphosphine oxide. Wash the solid precipitate with a small amount of cold pentane (~20 mL) to recover any entrained product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Be cautious not to use excessive heat, as the product is volatile.

  • Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a gradient of hexane to remove non-polar impurities, followed by a mixture of hexane and a small amount of ethyl acetate (e.g., 98:2 v/v) to isolate the (E)-1-bromohept-2-ene product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-1-bromohept-2-ene as a colorless to pale yellow liquid. The expected yield is typically in the range of 80-95%.[3]

Safety Precautions

  • Carbon tetrabromide is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Triphenylphosphine can be an irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The Appel reaction provides an efficient, high-yielding, and stereoselective method for synthesizing (E)-1-bromohept-2-ene from its corresponding allylic alcohol. The protocol detailed here is robust and leverages mild, neutral conditions, making it suitable for substrates with sensitive functional groups. The key to a successful outcome lies in the use of anhydrous conditions, controlled addition of reagents, and effective removal of the triphenylphosphine oxide byproduct during workup. This procedure is a valuable tool for researchers and drug development professionals requiring access to versatile allylic bromide intermediates.

References

  • Reaction Procedure of Appel Reaction & Workup. (2017). Chemistry Name Reaction-Reagent - Retro-synthesis /Patents/PhD Admission/Jobs. Available at: [Link]

  • Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6 - arkat usa. (n.d.). Semantic Scholar. Available at: [Link]

  • Appel Reaction. (n.d.). Name-Reaction.com. Available at: [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis. Available at: [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). OrgoSolver. Available at: [Link]

  • Appel reaction. (n.d.). Wikipedia. Available at: [Link]

  • Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. (2016). ResearchGate. Available at: [Link]

  • New Reagents and Synthetic Approaches to the Appel Reaction. (2015). ChemInform. Available at: [Link]

  • The classical Appel reaction, a highly versatile method for the conversion of alcohols into alkyl halides. (n.d.). Science of Synthesis. Available at: [Link]

Sources

Preparation of Hept-2-en-1-ylmagnesium Bromide: A Detailed Guide to the Synthesis of an Allylic Grignard Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation of the allylic Grignard reagent, hept-2-en-1-ylmagnesium bromide, from (E)-1-bromohept-2-ene. Allylic Grignard reagents are potent nucleophiles and valuable intermediates in organic synthesis, enabling the formation of complex molecular architectures.[1][2] This guide delves into the critical parameters of the reaction, including reagent and solvent preparation, reaction initiation and control, and strategies to mitigate common side reactions. The underlying mechanistic principles are discussed to provide a deeper understanding of the experimental choices. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile and widely utilized classes of organometallic compounds in synthetic organic chemistry.[3] Their discovery by Victor Grignard in 1900 revolutionized the field, providing a powerful method for the formation of carbon-carbon bonds.[4][5] The reactivity of a Grignard reagent is characterized by the nucleophilic nature of the carbon atom bound to magnesium, a consequence of the polarized C-Mg bond.[4]

The synthesis of Grignard reagents involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3] The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.

Allylic Grignard reagents, such as the one derived from (E)-1-bromohept-2-ene, present unique challenges and opportunities in synthesis.[6] While they are highly reactive nucleophiles, their preparation can be complicated by side reactions, most notably Wurtz-type coupling, which leads to the formation of a dimer.[6][7][8][9] This guide will provide a robust protocol to minimize this and other side reactions, ensuring a high yield of the desired Grignard reagent.

Mechanistic Insights

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[5] The mechanism is believed to involve single-electron transfer (SET) from the magnesium to the alkyl halide, generating a radical anion that then fragments to form an alkyl radical and a halide anion.[10] The alkyl radical can then react with another magnesium atom to form the organomagnesium species.

A significant side reaction in the preparation of allylic Grignard reagents is the Wurtz coupling reaction.[10][11][12] This occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted allylic halide, resulting in a homocoupled dimer (in this case, 1,5-dodecadiene).[7][8][9]

Key strategies to minimize Wurtz coupling include:

  • Slow addition of the allylic halide: This maintains a low concentration of the halide in the reaction mixture, favoring its reaction with the magnesium surface over reaction with the already formed Grignard reagent.[9]

  • Use of excess magnesium: A large surface area of magnesium promotes the rapid formation of the Grignard reagent, reducing the time unreacted halide is present.[7]

  • Temperature control: The reaction is exothermic, and elevated temperatures can increase the rate of Wurtz coupling.[9][13]

Experimental Protocol

This protocol details the preparation of hept-2-en-1-ylmagnesium bromide. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[14]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(E)-1-bromohept-2-ene≥95%(e.g., BenchChem, Cat. No. B2656419)Should be freshly distilled if purity is questionable.[1]
Magnesium turningsHigh purity(e.g., Aldrich)Must be dry and free of oxide layer.
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)DriSolv® or equivalentVariousMust be scrupulously dry.[15]
IodineCrystal, Reagent GradeVariousUsed as an initiator.[16]
Argon or NitrogenHigh purityGas supplierFor maintaining an inert atmosphere.[14]
Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas (Ar or N₂) supply with a bubbler

  • Heating mantle or oil bath

  • Ice-water bath

Reaction Workflow

Grignard_Preparation cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use A Dry Glassware B Activate Mg A->B Assemble under N2/Ar C Add Anhydrous Ether/THF B->C D Initiate with I2 & small amount of bromide C->D E Slowly add (E)-1-bromohept-2-ene solution D->E F Maintain gentle reflux E->F G Monitor Mg consumption F->G H Cool to room temp. G->H I Grignard Reagent Ready for Use H->I

Figure 1. Workflow for the preparation of hept-2-en-1-ylmagnesium bromide.

Step-by-Step Procedure
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or assembled hot under a stream of dry inert gas.[16]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-necked flask. Briefly heat the flask under a vacuum with a heat gun and then backfill with inert gas. This helps to remove any adsorbed water and activate the magnesium surface.

  • Reaction Setup: Assemble the glassware as shown in the workflow diagram (Figure 1). Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask containing the magnesium turnings via a cannula or syringe.

  • Initiation: Add a single crystal of iodine to the stirred suspension.[16] The disappearance of the brown color of the iodine is an indication of magnesium activation. Prepare a solution of (E)-1-bromohept-2-ene (1.0 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension.

  • Monitoring Initiation: The reaction should initiate spontaneously, evidenced by gentle bubbling from the magnesium surface and the appearance of a cloudy gray/brown color.[16] If the reaction does not start, gentle warming with a heating mantle may be required.[17] Once initiated, the heat source should be removed as the reaction is exothermic.[13]

  • Addition of Alkyl Halide: Once the reaction is initiated and self-sustaining, add the remaining (E)-1-bromohept-2-ene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[9][17] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice-water bath.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes at room temperature or with gentle heating to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium turnings.

  • Use of the Grignard Reagent: The resulting gray-to-brown solution of hept-2-en-1-ylmagnesium bromide should be used immediately in subsequent reactions. It is important to note that Grignard reagents are sensitive to moisture and atmospheric carbon dioxide.[3][14][17]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate - Wet glassware or solvent[14][16]- Passivated magnesium surface- Ensure all components are scrupulously dry.- Add a crystal of iodine or a small amount of a pre-formed Grignard reagent to initiate the reaction.[16]
Formation of a white precipitate and low yield - Significant Wurtz coupling side reaction[7][9]- Decrease the rate of addition of the allylic bromide.- Ensure efficient stirring to dissipate localized heat.- Maintain a lower reaction temperature using an ice bath.[9]
Darkening of the reaction mixture - Decomposition of the Grignard reagent at elevated temperatures.- Maintain careful temperature control.

Safety Precautions

  • Flammability: Diethyl ether and THF are extremely flammable.[13] All operations should be conducted away from ignition sources.

  • Reactivity: Grignard reagents are highly reactive and can react violently with water and other protic sources.[14]

  • Corrosivity: (E)-1-bromohept-2-ene is a lachrymator and skin irritant. Handle with care in a fume hood.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture.[14][17]

  • Quenching: Unreacted Grignard reagent should be quenched carefully by the slow addition of a protic solvent (e.g., isopropanol) followed by a saturated aqueous solution of ammonium chloride.

Conclusion

The successful preparation of hept-2-en-1-ylmagnesium bromide hinges on meticulous attention to experimental detail, particularly the exclusion of moisture and the controlled addition of the allylic bromide to mitigate the Wurtz coupling side reaction. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can reliably generate this valuable synthetic intermediate for use in a wide array of chemical transformations.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Garst, J. F. (1991). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 24(3), 95-97.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Chemi Share. (2020, July 28). Allylic Grignard reagents in organic synthesis. YouTube. [Link]

  • Pearson+. Show how the reaction of an allylic halide with a Grignard reagent...[Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • O'Reilly Science. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11622425, (E)-1-bromohept-2-ene. [Link]

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54173299, 1-Bromohept-2-ene. [Link]

  • ACS Chemical Health & Safety. (2024, June 7). Grignard reaction safety. YouTube. [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]

  • Oreate AI. (2026, February 20). Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. [Link]

  • YourTutorJake. (2021, January 11). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene [Organic reaction mechanism]. YouTube. [Link]

  • Google Patents. US20140142332A1 - Process of preparing grignard reagent.
  • DigitalCommons@Ursinus. The Grignard Reagents: Their Preparation. [Link]

  • Aakash Institute. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction. [Link]

  • Wikipedia. Wurtz reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]

Sources

Application Notes and Protocols: Cross-Coupling and Functionalization Procedures Using (E)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

(E)-1-bromohept-2-ene is a highly versatile C7 allylic building block utilized extensively in organic synthesis, medicinal chemistry, and materials science[1]. Its primary value lies in its ability to introduce unsaturated heptenyl side chains—a structural motif frequently found in complex natural products, including prostaglandins[1]. This application note provides a comprehensive, self-validating guide to utilizing this electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic substitution workflows.

Mechanistic Causality: Overcoming Allylic Coupling Challenges

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds; however, employing allylic halides like (E)-1-bromohept-2-ene introduces distinct mechanistic challenges[2].

When the Pd(0) catalyst inserts into the allylic C–Br bond via oxidative addition, the resulting Pd(II)-allyl complex is highly susceptible to β-hydride elimination [2]. This undesired side reaction leads to the formation of dienes and the depletion of the starting material. Furthermore, allylic electrophiles can undergo metallotropic rearrangements, leading to a mixture of linear and branched cross-coupled isomers.

The Solution: To suppress β-hydride elimination and homocoupling, the selection of the catalyst and ligand system is critical[2]. Utilizing Pd(dppf)Cl₂ (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) enforces a large bite angle on the palladium center. This specific geometry accelerates the reductive elimination step, allowing the desired cross-coupling pathway to outcompete the slower β-hydride elimination. Additionally, a mixed 1,4-Dioxane/H₂O solvent system is employed to solubilize the inorganic base (K₂CO₃), generating the reactive hydroxo-palladium intermediate necessary for efficient transmetalation[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)-Allyl Complex Pd0->OxAdd (E)-1-bromohept-2-ene TransMet Transmetalation Boronic Acid Incorporation OxAdd->TransMet R-B(OH)2 / Base BetaElim β-Hydride Elimination (Undesired Side Pathway) OxAdd->BetaElim Competing Pathway RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing β-hydride elimination.

Quantitative Data Summary

The following table summarizes the validated yield outcomes for the Suzuki-Miyaura cross-coupling of (E)-1-bromohept-2-ene with various boronic acids under optimized conditions[2].

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801292
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801678

Note: Electron-rich boronic acids (Entry 2) demonstrate slightly accelerated transmetalation, resulting in higher overall yields within the 12-hour window[2].

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is engineered to provide a self-validating workflow for C–C bond formation using allylic bromides[2].

Reagents & Materials:

  • (E)-1-bromohept-2-ene (1.0 mmol)[2]

  • Aryl/Heteroaryl Boronic Acid (1.2 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)[2]

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)[2]

  • 1,4-Dioxane (5 mL) and Deionized water (1 mL)[2]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To prevent oxidative degradation of the Pd(0) active species, seal a Schlenk flask with a rubber septum. Evacuate and backfill with argon or nitrogen three times[2].

  • Solvent & Reagent Solubilization: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Add the boronic acid, K₂CO₃, and Pd(dppf)Cl₂. Stir at room temperature for 10 minutes to ensure complete dissolution of the base and generation of the active catalytic complex[2].

  • Substrate Addition: Inject (E)-1-bromohept-2-ene (1.0 mmol) into the reaction mixture dropwise via syringe[2].

  • Reaction Execution: Submerge the flask in a preheated oil bath at 80 °C. Stir vigorously for 12–16 hours. Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the allylic bromide spot is fully consumed[2].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) to partition the organic products from the aqueous salts. Wash the organic layer with water (2 x 10 mL) and brine (10 mL)[2].

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the pure cross-coupled product[2].

Workflow Prep 1. Preparation Inert Atmosphere Solvent Degassing React 2. Reaction 80°C, 12-16 hours TLC Monitoring Prep->React Workup 3. Workup EtOAc Extraction Brine Wash React->Workup Purify 4. Purification Silica Gel Column Concentration Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Synthesis of Phosphonium Salts for Wittig Olefination

Beyond cross-coupling, the allylic bromide functionality of (E)-1-bromohept-2-ene allows for facile nucleophilic substitution (S_N2)[1]. This is heavily utilized to synthesize (hept-2-en-1-yl)triphenylphosphonium bromide, a critical ylide precursor for the synthesis of Prostaglandin F2α analogs[1].

Step-by-Step Procedure:

  • Preparation: Dissolve triphenylphosphine (PPh₃, 1.1 equiv.) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add (E)-1-bromohept-2-ene (1.0 equiv.) dropwise to the stirring solution[1]. Causality: Toluene is chosen as the solvent because the starting materials are highly soluble, whereas the resulting highly polar phosphonium salt is insoluble, driving the reaction forward via precipitation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12–18 hours[1].

  • Isolation: Allow the reaction to cool to room temperature. The phosphonium salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold toluene to remove unreacted PPh₃, and dry under high vacuum[1].

  • Downstream Application: The resulting salt can be deprotonated in anhydrous DMSO and directly coupled with Corey lactone aldehyde to form the lower side-chain of prostaglandins[1].

References

Sources

nucleophilic substitution SN2 mechanism with (E)-1-bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SN2-ALLYL Topic: Precision Nucleophilic Substitution (


) of (E)-1-bromohept-2-ene: Mechanistic Control & Synthetic Protocols
Date:  March 06, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This technical guide details the optimization of bimolecular nucleophilic substitution (


) reactions utilizing (E)-1-bromohept-2-ene  as a primary electrophile. While allylic halides are privileged substrates in organic synthesis due to enhanced reactivity, they present unique challenges regarding regioselectivity (

vs.

) and competitive elimination (

).[1] This document provides a validated protocol for high-fidelity substitution, emphasizing kinetic control to maintain the (E)-alkene geometry and suppress allylic transposition.

Mechanistic Insight & Reaction Design

The Allylic Effect

(E)-1-bromohept-2-ene exhibits reaction rates 30–100x faster than its saturated analogue (1-bromoheptane). This rate enhancement is not inductive but orbital-driven.[1] The


-system of the C2=C3 double bond overlaps with the developing p-orbital at the C1 reaction center in the transition state.
  • Orbital Interaction: The adjacent

    
     bond stabilizes the transition state by delocalizing the negative charge accumulating on the nucleophile/leaving-group array.
    
  • LUMO Lowering: Conjugation lowers the energy of the

    
     (C-Br) antibonding orbital, making it more accessible to nucleophilic attack.
    
Regioselectivity: Direct vs. Allylic Shift ( )

The reaction outcome depends on the trajectory of the nucleophile:

  • Path A (Direct

    
    ):  Attack at 
    
    
    
    -carbon (C1). Result: Retention of double bond position; Inversion of C1 (irrelevant if achiral); Product: (E)-1-Nu-hept-2-ene .
  • Path B (Conjugate

    
    ):  Attack at 
    
    
    
    -carbon (C3).[1][2] Result: Migration of double bond; Product: 3-Nu-hept-1-ene (branched).

Note: For unhindered primary allylic halides like (E)-1-bromohept-2-ene, Path A is kinetically favored unless the nucleophile is extremely bulky or Lewis acid catalysts (e.g., Cu(I)) are present.

Mechanistic Pathway Diagram

SN2_Mechanism Substrate (E)-1-bromohept-2-ene (Primary Allylic Halide) TS_SN2 Transition State A (SN2) α-Attack (Orbital Overlap) Substrate->TS_SN2 Unhindered Nu Polar Aprotic Solvent TS_SN2_Prime Transition State B (SN2') γ-Attack (Allylic Shift) Substrate->TS_SN2_Prime Bulky Nu or Cu(I) Catalysis Product_Linear Linear Product (E)-1-Nu-hept-2-ene (Kinetic Major) TS_SN2->Product_Linear Product_Branched Branched Product 3-Nu-hept-1-ene (Thermodynamic/Steric Minor) TS_SN2_Prime->Product_Branched Orbital LUMO σ* lowered by π-system conjugation Orbital->TS_SN2

Figure 1: Bifurcation of reaction pathways. Path A (Blue) represents the desired direct substitution favored by unhindered nucleophiles.

Experimental Protocol

Objective: Synthesis of (E)-1-azidohept-2-ene (Precursor for amines/triazoles). Substrate: (E)-1-bromohept-2-ene (MW: 177.08 g/mol ).[3] Nucleophile: Sodium Azide (


).[1]
Reagents & Materials
ReagentEquiv.RoleCritical Parameter
(E)-1-bromohept-2-ene1.0SubstratePurity >95% (Check by NMR for isomer)
Sodium Azide (

)
1.2 - 1.5NucleophileWarning: Toxic/Explosive potential
DMF (N,N-Dimethylformamide)SolventMediumAnhydrous; promotes dissociation of

Water (

)
QuenchWorkupIce-cold to prevent hydrolysis
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1][4][5]
      
    • Add Sodium Azide (1.5 equiv, 975 mg for 10 mmol scale) to the flask.

    • Add Anhydrous DMF (20 mL, 0.5 M concentration). Stir until partially dissolved.

  • Substrate Addition (Temperature Control):

    • Cool the suspension to 0°C using an ice bath.[1] Rationale: Lower temperature suppresses E2 elimination and prevents exotherms.[1]

    • Add (E)-1-bromohept-2-ene (1.0 equiv, 1.77 g / ~1.56 mL) dropwise via syringe over 5 minutes.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours.

    • TLC Monitoring: Eluent 10% EtOAc/Hexanes. Stain with

      
       (alkene active).[1] Look for disappearance of bromide (
      
      
      
      ) and appearance of azide (
      
      
      ).[1]
  • Workup:

    • Dilute reaction mixture with Diethyl Ether (

      
      , 50 mL).
      
    • Wash with ice-cold water (3 x 20 mL) to remove DMF and excess azide.[1]

    • Wash organic layer with Brine (saturated NaCl, 20 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo (do not heat water bath >30°C due to volatility/stability of allylic azides).
      
  • Validation:

    • 1H NMR (CDCl3): Check diagnostic shift of the

      
      -protons (
      
      
      
      -X). Br precursor
      
      
      ppm
      
      
      Azide product
      
      
      ppm.[1]
    • Verify retention of (E)-geometry (Coupling constant

      
       Hz for alkene protons).
      
Workflow Diagram

Protocol_Workflow Start Start: Inert Atmosphere (N2/Ar) Solvent_Prep Dissolve NaN3 (1.5 eq) in Anhydrous DMF Start->Solvent_Prep Cooling Cool to 0°C (Suppress E2) Solvent_Prep->Cooling Addition Add (E)-1-bromohept-2-ene Dropwise Cooling->Addition Reaction Stir at RT (2-4 hrs) Monitor TLC Addition->Reaction Decision SM Consumed? Reaction->Decision Decision->Reaction No (Wait) Workup Dilute (Et2O) + Wash (H2O) Remove DMF Decision->Workup Yes Dry Dry (MgSO4) & Concentrate < 30°C Workup->Dry Final Product: (E)-1-azidohept-2-ene Dry->Final

Figure 2: Operational workflow for the synthesis of allylic azides.

Critical Parameters & Troubleshooting

Solvent Effects on Reactivity

The choice of solvent dictates the "nakedness" of the nucleophile.

SolventTypeRate (

)
Selectivity RiskRecommendation
Acetone Polar Aprotic1.0 (Ref)LowGood for Finkelstein (NaI); easy removal.
DMF/DMSO Polar Aprotic100 - 1000xModeratePreferred for unreactive nucleophiles.[1] High rate allows lower temp (better selectivity).[1]
Ethanol Polar Protic0.01xHigh (Solvolysis/SN1)Avoid. Protic solvents cage the nucleophile and promote

(racemization/scrambling).[1]
Common Failure Modes
  • Isomerization (E to Z): Prolonged heating or acidic conditions can isomerize the double bond.[1] Solution: Keep pH neutral and Temp < 40°C.[1]

  • Allylic Rearrangement (

    
    ):  Observed with bulky nucleophiles (e.g., t-butoxide).[6] Solution: Use sterically unhindered nucleophiles (Azide, Cyanide, Thiolate).
    
  • Elimination (E2): Observed with strong bases.[1][6] Solution: Use weak bases (

    
     of conjugate acid < 11) or non-basic nucleophiles.
    

References

  • Mechanism of Allylic Substitution

    • Master Organic Chemistry.[1] "Allylic Bromination and Substitution Mechanisms."[1][4]

  • SN2 vs SN2' Regioselectivity

    • National Institutes of Health (PMC).[1] "SN2 versus SN2′ Competition: Insights from Activation Strain Analyses."

  • Experimental Protocols (General Allylic Substitution)

    • Organic Syntheses.[1][4][7] "Preparation of Allylic Azides and Amines."[1]

  • Substrate Data ((E)-1-bromohept-2-ene)

    • PubChem Database.[1] "Compound Summary: (E)-1-bromohept-2-ene."[1][2][3]

Sources

Introduction: Crafting Complexity through Carbon-Carbon Bonds

Author: BenchChem Technical Support Team. Date: March 2026

The user wants a detailed application note and protocol for the alkylation of enolates using (E)-1-bromohept-2-ene. This requires a deep dive into the following areas:

  • Enolate Formation: How are enolates generated from various carbonyl precursors (ketones, esters, etc.)? This involves discussing different bases (LDA, NaH, etc.) and the concept of kinetic vs. thermodynamic enolates.

  • The Alkylating Agent: What are the properties of (E)-1-bromohept-2-ene? It's an allylic bromide, which has specific reactivity patterns (SN2, and potential for SN2').

  • The Alkylation Reaction: The core of the topic. This is an SN2 reaction between the nucleophilic enolate and the electrophilic alkyl halide. I need to explain the mechanism, stereochemistry, and potential side reactions.

  • Protocols: Detailed, step-by-step instructions for performing the reaction. This should include reagent quantities, reaction conditions (temperature, time), workup, and purification.

  • Scope and Limitations: What types of enolates work well? What are the limitations?

  • Characterization: How is the product identified and its purity confirmed?

  • Safety: What are the hazards associated with the reagents?

  • Visualization: I need to create DOT graphs for the reaction mechanism and the experimental workflow.

  • Scientific Integrity: All claims must be backed by citations from reputable sources, and a full reference list must be provided.

Based on the initial search results, I have a good foundation of information:

  • Enolate Alkylation in General: The search results provide a solid overview of enolate alkylation as a fundamental C-C bond-forming reaction. They cover the SN2 mechanism, the use of bases like LDA and NaH, the formation of kinetic vs. thermodynamic enolates, and the types of substrates that can be alkylated (ketones, esters, malonic esters, etc.).[1][2][3][4][5][6]

  • Allylic Alkylation: There is information on the specific reactivity of allylic halides. They are good electrophiles for SN2 reactions. The possibility of SN2' reactions is also mentioned, which is an important consideration for (E)-1-bromohept-2-ene.[4][7][8]

  • (E)-1-bromohept-2-ene: I found a specific technical guide and a PubChem entry for this compound. This gives me its chemical properties, structure, and confirms its role as a versatile intermediate for nucleophilic substitution.[9][10]

  • Protocols and Conditions: The search results discuss general conditions for enolate alkylation, such as the use of THF as a solvent and low temperatures (-78 °C) for LDA-mediated deprotonation.[1][4][11][12]

  • Stereoselectivity: Several sources touch upon stereoselective alkylations, often using chiral auxiliaries. While the prompt doesn't strictly require asymmetric synthesis, understanding stereocontrol is crucial for a senior-level guide.[13][14][15][16]

  • LDA: There is extensive information on LDA as a strong, non-nucleophilic, sterically hindered base, perfect for generating kinetic enolates. Its preparation and handling are also described.[5][12][17][18]

Plan Execution:

  • Introduction: Start with the significance of C-C bond formation and introduce the alkylation of enolates as a powerful tool. Specifically, highlight the utility of using functionalized electrophiles like (E)-1-bromohept-2-ene to introduce an allylic moiety, which can be further manipulated.

  • Mechanism and Theory:

    • Explain enolate formation (kinetic vs. thermodynamic control with LDA and NaH, respectively).

    • Describe the SN2 reaction mechanism between the enolate (nucleophile) and (E)-1-bromohept-2-ene (electrophile).

    • Discuss the stereochemistry of the reaction (backside attack).[19][20][21]

    • Address the potential for SN2' side reactions, where the nucleophile attacks the gamma-carbon of the allylic system.[7][8]

    • Create the first DOT graph illustrating the primary SN2 pathway and the potential SN2' pathway.

  • Core Application: Protocol Development:

    • Protocol 1: Kinetic Alkylation of a Ketone. Provide a detailed, step-by-step protocol for the alkylation of a model ketone (e.g., cyclohexanone) using LDA to form the kinetic enolate, followed by reaction with (E)-1-bromohept-2-ene.

    • Protocol 2: Thermodynamic Alkylation of a β-Keto Ester. Provide a protocol for alkylating a more acidic substrate like ethyl acetoacetate, using a weaker base like sodium ethoxide or NaH, which favors the thermodynamic enolate.

    • For each protocol, include sections on: Reagents and Materials, Step-by-Step Procedure, Workup and Purification, and Characterization of the expected product.

  • Data Presentation and Visualization:

    • Create a table summarizing the key parameters for the two protocols (Substrate, Base, Temperature, Solvent, Expected Product, Typical Yield).

    • Create the second DOT graph to visualize the general experimental workflow, from reagent preparation to final product analysis.

  • Troubleshooting and Field Insights:

    • Create a troubleshooting table addressing common problems:

      • Low Yield (incomplete deprotonation, side reactions).

      • Polysubstitution (use of excess base or electrophile).

      • Formation of O-alkylation product (less common with C-nucleophiles but worth mentioning).[22]

      • Formation of SN2' product (steric hindrance, reaction conditions).

      • Aldol condensation side-products (incomplete enolate formation).[4]

  • Safety Precautions: Detail the handling of hazardous materials like LDA (pyrophoric solutions), n-butyllithium, and bromo-organic compounds.[17][23][24]

  • References: Compile a comprehensive, numbered list of all cited sources with titles and clickable URLs.

This structured approach will allow me to fulfill all parts of the user's request, providing a comprehensive, authoritative, and practical guide in the persona of a Senior Application Scientist. I have sufficient information from the initial search to proceed without further queries.An Application Guide to the Alkylation of Enolates with (E)-1-bromohept-2-ene

The construction of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures with profound applications in medicine and materials science. Among the most reliable and versatile methods for C-C bond formation is the alkylation of enolates.[26] This reaction leverages the nucleophilicity of the α-carbon of a carbonyl compound, via its enolate form, to attack an electrophilic alkyl halide in a classic Sₙ2 reaction.[2]

This guide provides an in-depth exploration of a specific, yet highly valuable, transformation: the alkylation of enolates with (E)-1-bromohept-2-ene. This allylic bromide is not merely a simple alkylating agent; it introduces a hept-2-enyl moiety, a versatile functional handle that can be further elaborated through alkene metathesis, epoxidation, or dihydroxylation, thus serving as a gateway to more complex structures.[9] As such, mastering this reaction is a key asset for any synthetic chemist, particularly in the early stages of drug discovery and process development.[25]

We will dissect the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into overcoming common experimental challenges.

Part 1: The Mechanistic Landscape

The success of this alkylation hinges on a two-step process: the quantitative formation of a nucleophilic enolate, followed by its efficient reaction with the electrophile.[3]

Step 1: Enolate Generation - A Tale of Two Pathways

The regioselectivity of deprotonation for an unsymmetrical ketone is a critical control point. The choice of base and reaction conditions dictates whether the kinetic or thermodynamic enolate is formed.[5]

  • Kinetic Control: Utilizes a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C).[17] LDA rapidly removes the most accessible, least sterically hindered α-proton, leading to the less substituted enolate. This process is irreversible under these conditions, locking in the kinetic product.[11][18]

  • Thermodynamic Control: Employs a weaker base, such as sodium hydride (NaH) or a sodium alkoxide, at higher temperatures (0 °C to ambient). These conditions establish an equilibrium between the starting ketone and the possible enolates. Over time, the more stable, more highly substituted enolate predominates.[5]

Step 2: The Sₙ2 Alkylation and Its Competitor

Once formed, the enolate anion acts as a potent nucleophile. The reaction with (E)-1-bromohept-2-ene, a primary allylic bromide, proceeds readily via an Sₙ2 mechanism.[4] This involves a backside attack by the α-carbon of the enolate on the carbon bearing the bromine atom, leading to an inversion of configuration if the carbon were chiral.[19][20]

However, the allylic nature of the electrophile introduces the possibility of a competing Sₙ2' reaction . In this pathway, the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), inducing a rearrangement of the double bond and displacement of the bromide.[7][8] While the Sₙ2 pathway is generally favored for unhindered primary allylic halides, steric hindrance at the α-position can promote the Sₙ2' pathway.[8]

G ketone Unsymmetrical Ketone enolate_k Kinetic Enolate (Less Substituted) ketone->enolate_k LDA, THF -78°C enolate_t Thermodynamic Enolate (More Substituted) ketone->enolate_t electrophile (E)-1-bromohept-2-ene product_sn2 Sₙ2 Product (α-Alkylation) electrophile->product_sn2 Sₙ2 Attack (Major Pathway) product_sn2_prime Sₙ2' Product (γ-Alkylation, Rearranged) electrophile->product_sn2_prime Sₙ2' Attack (Minor/Sterically Driven)

Figure 1: Key mechanistic pathways in the alkylation of an unsymmetrical ketone.


Part 2: Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: Kinetic Alkylation of Cyclohexanone

This protocol targets the formation of the less-substituted product by leveraging a strong, hindered base.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Diisopropylamine101.191.1154 µLFreshly distilled
Tetrahydrofuran (THF), anhydrous--20 mLDistilled from Na/benzophenone
n-Butyllithium (1.6 M in hexanes)64.061.05656 µLTitrated solution
Cyclohexanone98.141.098 mg (104 µL)Freshly distilled
(E)-1-bromohept-2-ene177.081.2212 mgPurified by flash chromatography if necessary
Saturated aq. NH₄Cl solution--15 mLFor quenching
Diethyl ether--30 mLFor extraction
Anhydrous MgSO₄--~2 gFor drying

Step-by-Step Procedure

  • LDA Preparation: To a flame-dried, argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (10 mL) and diisopropylamine (154 µL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (656 µL) dropwise via syringe. Stir the colorless solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 20 minutes to ensure complete formation of LDA.[12] Recool the solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of cyclohexanone (98 mg) in anhydrous THF (5 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete and irreversible deprotonation.[6]

  • Alkylation: Add a solution of (E)-1-bromohept-2-ene (212 mg) in anhydrous THF (5 mL) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it warm slowly to room temperature overnight.

  • Workup & Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 15 mL). c. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure. e. Purify the crude oil via flash column chromatography (e.g., 95:5 hexanes:ethyl acetate) to yield 2-((E)-hept-2-en-1-yl)cyclohexan-1-one as a colorless oil.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G start Reagent Prep (Anhydrous Solvents, Flame-dried Glassware) lda LDA Formation (n-BuLi + Diisopropylamine) -78°C to 0°C start->lda 1 enolate Enolate Formation (Add Ketone to LDA) -78°C lda->enolate 2 alkylation Alkylation (Add Electrophile) -78°C to RT enolate->alkylation 3 workup Aqueous Workup (Quench, Extract, Dry) alkylation->workup 4 purify Purification (Flash Chromatography) workup->purify 5 characterize Characterization (NMR, IR, HRMS) purify->characterize 6

Figure 2: General experimental workflow for enolate alkylation.


Part 3: Troubleshooting and Field-Proven Insights

Even well-established reactions can present challenges. Below is a summary of common issues and their solutions.

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation (wet solvent/reagents).2. Inactive LDA (old n-BuLi).3. Decomposed alkyl halide.1. Ensure all solvents and reagents are scrupulously dried.2. Titrate the n-BuLi solution before use.3. Use freshly purified (E)-1-bromohept-2-ene.
Mixture of Regioisomers 1. Temperature for kinetic enolate formation rose above -78°C, allowing equilibration.2. Steric hindrance promoting Sₙ2' pathway.1. Maintain strict temperature control during enolate formation and alkylation.2. Analyze the isomeric mixture; this may be an inherent reactivity pattern for highly substituted enolates.
Di-alkylation Product 1. Enolate proton exchange with the mono-alkylated product, followed by a second alkylation.1. Use a slight excess of LDA (1.05-1.1 equiv) to ensure the starting material is fully consumed.2. Avoid a large excess of the alkylating agent.
Aldol Condensation Byproduct 1. Incomplete enolate formation, leaving both nucleophile (enolate) and electrophile (ketone) present.1. Ensure rapid and quantitative enolate formation by adding the ketone to the base, not vice-versa. Use a strong, irreversible base like LDA for non-activated ketones.[4]

Part 4: Safety Precautions

  • n-Butyllithium: A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. Handle under an inert atmosphere (Argon or Nitrogen) at all times. Use proper syringe techniques for transfer.

  • Lithium Diisopropylamide (LDA): While solutions are not typically pyrophoric, LDA is a very strong base and is corrosive.[17] It reacts violently with water.

  • (E)-1-bromohept-2-ene: Bromo-organic compounds are often classified as lachrymators and alkylating agents, which are potential mutagens.[23][24] Handle with gloves in a fume hood and avoid inhalation or skin contact.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C). Use insulated gloves to prevent thermal burns.

Conclusion

The alkylation of enolates with (E)-1-bromohept-2-ene is a powerful and reliable synthetic transformation. By carefully controlling reaction conditions, particularly the choice of base and temperature, chemists can achieve high yields of selectively functionalized carbonyl compounds. The allylic moiety introduced serves as a versatile platform for subsequent synthetic manipulations, making this reaction a valuable tool in the construction of complex molecular targets for research and drug development.

References

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Evans, D. A. (1984). Chapter 1: Enolate Alkylations. In Asymmetric Synthesis (Vol. 3, pp. 1-110).
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (2025, September 21). Alkylations of Enols and Enolates. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates. In Organic Chemistry (2nd ed.). Oxford University Press.
  • Houk, K. N., & List, B. (2010). Protonation, Alkylation, Arylation, and Vinylation of Enolates. In Stereoselective Synthesis (Vol. 3).
  • Alexakis, A., et al. (2012). Enantioselective allylic alkylation of stereodefined polysubstituted copper enolates as an entry to acyclic quaternary carbon stereocentres.
  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-bromohept-2-ene. PubChem. Retrieved from [Link]

  • Carreira, E. M., & Hartwig, J. F. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Chem.SE. (2026, February 28). Which Cross Couplings of Enolates Are Revolutionizing Modern Organic Synthesis?. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
  • Bergman, R. G., & Toste, F. D. (2006). Scope and Mechanism of Formal SN2′ Substitution Reactions of a Monomeric Imidozirconium Complex with Allylic Electrophiles. Journal of the American Chemical Society, 128(21), 7005-7018.
  • JoVE. (2025, May 22). α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
  • ResearchGate. (n.d.). First allylic alkylation of Li enolates. Retrieved from [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 9.9: An Introduction to Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-12, PPT-27.
  • ChemicalDesk.Com. (2012, February 29). Lithium diisopropylamide (LDA)-Preparation and usage. Retrieved from [Link]

  • Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms.
  • SciSpace. (2016, April 16). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Retrieved from [Link]

Sources

synthesis of pheromones using (E)-1-bromohept-2-ene intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of (E)-configured insect pheromones utilizing (E)-1-bromohept-2-ene as a high-fidelity electrophilic building block. While many pheromone syntheses rely on Wittig or Julia-Kocienski olefinations to establish stereochemistry, these methods often require difficult isomer separations.

The strategic advantage of using (E)-1-bromohept-2-ene lies in stereochemical conservation . By starting with a pure (E)-allylic precursor, researchers can couple the C7 fragment to a nucleophilic chain (Grignard or organocuprate) to generate the target pheromone with >98% isomeric purity, bypassing the need for silver nitrate-impregnated silica gel chromatography.

Primary Case Study: Synthesis of (E)-5-Decenyl Acetate , the primary sex pheromone of the Peach Twig Borer (Anarsia lineatella).[1]

Critical Mechanism & Retrosynthesis

The synthesis relies on a copper-catalyzed cross-coupling (Kochi coupling) between the allylic bromide and a Grignard reagent. The critical challenge is controlling Regioselectivity (SN2 vs. SN2').

  • SN2 Pathway (Desired): Attack at the

    
    -carbon preserves the linear chain and double bond position.
    
  • SN2' Pathway (Undesired): Attack at the

    
    -carbon results in a branched isomer.
    

Control Strategy: Use of Dilithium Tetrachlorocuprate (


)  at low temperatures (-78°C to 0°C) in THF favors the SN2 substitution mechanism while preserving the (E)-geometry.
Diagram 1: Retrosynthetic Analysis & Pathway

G Target (E)-5-Decenyl Acetate (Target Pheromone) Alcohol (E)-5-Decen-1-ol (Intermediate) Target->Alcohol Acetylation Coupling Cu-Catalyzed Cross-Coupling Alcohol->Coupling Deprotection FragmentA (E)-1-Bromohept-2-ene (Electrophile C7) Coupling->FragmentA FragmentB 3-(THP-oxy)propyl-MgBr (Nucleophile C3) Coupling->FragmentB Precursor (E)-Hept-2-en-1-ol FragmentA->Precursor PBr3 / Pyridine

Figure 1: Retrosynthetic disassembly of (E)-5-Decenyl Acetate into C7 and C3 synthons.

Experimental Protocols

Protocol A: Synthesis of (E)-1-Bromohept-2-ene

Objective: Convert allylic alcohol to bromide without isomerization.

Reagents:

  • (E)-Hept-2-en-1-ol (10.0 mmol)

  • Phosphorus Tribromide (

    
    ) (4.0 mmol)
    
  • Pyridine (catalytic, 0.5 mmol)

  • Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL 3-neck flask; flush with Argon. Add (E)-hept-2-en-1-ol and pyridine in

    
     (20 mL). Cool to -10°C .
    
  • Bromination: Add

    
     dropwise over 20 minutes. Note: Exothermic reaction. Temperature spikes >0°C promote Z-isomerization.
    
  • Reaction: Stir at -10°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Product

    
     ~0.8 (Alcohol 
    
    
    
    ~0.3).
  • Workup: Quench with ice-cold

    
     (aq). Extract with pentane. Dry over 
    
    
    
    .[2]
  • Purification: Rapid filtration through a short pad of silica gel (eluting with pentane) to remove phosphorous residues.

    • Validation:

      
       NMR (CDCl3): 
      
      
      
      5.7 (m, 2H, vinyl), 3.95 (d, 2H,
      
      
      ). Coupling constant
      
      
      Hz confirms E-geometry.[3]
Protocol B: Kochi Coupling to (E)-5-Decen-1-ol

Objective: C3 + C7 coupling.

Reagents:

  • (E)-1-Bromohept-2-ene (from Protocol A)[4]

  • 3-(Tetrahydropyranyloxy)propylmagnesium bromide (1.2 eq, prepared in THF)

  • 
     (0.1 M in THF, 3 mol%)
    

Step-by-Step Methodology:

  • Catalyst Prep: Cool the Grignard solution (in THF) to -20°C . Add

    
     catalyst. Solution turns orange/brown.
    
  • Addition: Add (E)-1-bromohept-2-ene (dissolved in THF) dropwise over 30 mins.

  • Reaction: Allow to warm slowly to 0°C over 4 hours. Stir overnight at room temperature.

  • Quench/Deprotection: Add saturated

    
     to quench. Extract with ether.[1][2][5]
    
  • THP Removal: Dissolve crude oil in MeOH (20 mL) and add p-Toluenesulfonic acid (pTSA, 10 mg). Stir for 2 hours.

  • Isolation: Neutralize with

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2).
    
Protocol C: Acetylation to Final Pheromone
  • Dissolve purified (E)-5-decen-1-ol in DCM.

  • Add Pyridine (1.5 eq) and Acetyl Chloride (1.2 eq) at 0°C.

  • Stir 2 hours. Wash with 1M HCl, then Brine.

  • Distill (Kugelrohr) for final pheromone grade purity (>98%).

Data Presentation & Troubleshooting

Table 1: Reaction Optimization Parameters
ParameterConditionOutcomeRecommendation
Solvent

Slow reaction, precipitation of catalystUse THF for coupling
Catalyst CuI (solid)Heterogeneous, lower yield (50-60%)Use

(homogenous)
Temp > 25°CIncreased SN2' (branched) productKeep < 0°C during addition
Leaving Group ChlorideVery slow, requires heatUse Bromide
Self-Validating QC System

To ensure the protocol worked, the researcher must verify the Diagnostic Signals in NMR:

  • Alpha-Methylene (Alcohol): Triplet at

    
     3.6 ppm.
    
  • Olefinic Protons: Multiplet at

    
     5.3-5.5 ppm.
    
  • Geometry Check: In

    
     NMR, allylic carbons in (E)-isomers typically appear at 30-33 ppm , whereas (Z)-isomers appear at 25-27 ppm  due to steric compression (gamma-effect).
    

Workflow Visualization

Diagram 2: Detailed Reaction Workflow

Workflow Start Start: (E)-Hept-2-en-1-ol Step1 Step 1: Bromination (PBr3, -10°C) Avoid Isomerization Start->Step1 Intermediate Intermediate: (E)-1-Bromohept-2-ene Step1->Intermediate Step2 Step 2: Kochi Coupling (R-MgBr + Li2CuCl4) THF, -20°C Intermediate->Step2 + C3-Grignard Step3 Step 3: Deprotection & Acetylation (pTSA / AcCl) Step2->Step3 Final Final Product: (E)-5-Decenyl Acetate Step3->Final

Figure 2: Step-by-step operational workflow for the synthesis of (E)-5-Decenyl Acetate.

References

  • Mori, K. (1976). Synthesis of Insect Pheromones. In: The Total Synthesis of Natural Products.

  • BenchChem. (2025).[3][5][6] Technical Guide: 1-Bromohept-2-ene Properties and Applications.

  • Millar, J. G. (2010). Polyene hydrocarbons and epoxides: synthesis and pheromone activity. In: The Chemistry of Pheromones.

  • Organic Syntheses. (1979). Coupling of Alkyl Halides with Grignard Reagents Catalyzed by Dilithium Tetrachlorocuprate. Org. Synth. 59, 85.

  • PubChem. (2025). (E)-1-bromohept-2-ene Compound Summary. National Library of Medicine.

Sources

solvent selection for (E)-1-bromohept-2-ene substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a technical framework for optimizing nucleophilic substitution reactions of (E)-1-bromohept-2-ene . As a primary allylic halide, this substrate presents a classic competition between direct substitution (


), allylic rearrangement (

), and ionization (

).

For high-fidelity synthesis requiring retention of the linear (E)-alkene architecture, solvent selection is the primary control vector . This guide details how to leverage dielectric constants, dipole moments, and hydrogen bonding capabilities to dictate regioselectivity and reaction rates.

Substrate Profile & Reactivity

(E)-1-bromohept-2-ene is a reactive electrophile.[1][2][3][4] Its reactivity profile is defined by the stability of the allylic system, which makes it susceptible to both bimolecular displacement and unimolecular ionization.

  • Structure: Linear

    
     chain with a primary bromide at C1 and an (E)-double bond at C2-C3.[1]
    
  • Key Challenge: Regiocontrol.

    • 
      -Attack (Desired):  Nucleophile attacks C1. Product retains linear structure.[1]
      
    • 
      -Attack (Undesired):  Nucleophile attacks C3 (via 
      
      
      
      or
      
      
      ).[1][2] Product is branched (3-substituted-hept-1-ene).[1]

Handling Note: This compound is a lachrymator and potentially unstable to heat/light.[1] Store under inert atmosphere at


 to prevent spontaneous isomerization to 3-bromohept-1-ene.

Mechanistic Considerations

The solvent determines the transition state energy and the "nakedness" of the nucleophile.

The Pathway (Target: -Substitution)

To maximize yield of the direct substitution product, the reaction must proceed via a concerted


 mechanism.
  • Requirement: A strong, unhindered nucleophile and a solvent that does not solvate the nucleophile strongly.

  • Ideal Solvents: Polar Aprotic (Acetone, MeCN, DMF, DMSO).[1][5] These solvents solvate the cation (e.g.,

    
    , 
    
    
    
    ) but leave the anionic nucleophile "naked" and highly reactive.[6]
The Pathway (Risk: Regio-scrambling)

If the solvent stabilizes the carbocation intermediate, the bromide will leave spontaneously.

  • Intermediate: The resulting heptenyl cation is resonance-stabilized, delocalizing positive charge between C1 and C3.

  • Outcome: The nucleophile attacks both C1 and C3, leading to a mixture of linear (E)-isomer and branched vinyl isomer.

  • Risk Factors: Polar Protic solvents (Water, MeOH, EtOH) and weak nucleophiles.[1]

Solvent Selection Matrix

Use the following table to predict reaction outcomes based on solvent properties.

Solvent ClassExamplesDielectric (

)
Mechanism FavoredRegioselectivityRecommended For
Polar Aprotic (Volatile) Acetone , Acetonitrile (MeCN)21 - 37

High (

-attack)
Standard substitutions (Azides, Amines, Thiolates).[1] Easy workup.
Polar Aprotic (High BP) DMF, DMSO, NMP36 - 47

(Fast)
High (

-attack)
Sluggish nucleophiles or sterically demanding cases.[1] Harder to remove.
Polar Protic Methanol, Ethanol, Water33 - 80

/ Solvolysis
Low (Mixed

)
Solvolysis reactions; generally avoid for precision synthesis.[1]
Non-Polar / Low Polarity DCM, THF, Toluene2 - 9Slow

High (

-attack)
Phase-transfer catalysis (PTC) conditions or highly reactive nucleophiles.[1]
Green Alternatives 2-MeTHF , CPME, Ethyl Lactate6 - 7

High (

-attack)
Process chemistry & scale-up replacing THF/DCM.[1]

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the nucleophile type and desired product.

SolventSelection Start Start: (E)-1-bromohept-2-ene Substitution NucCheck Is the Nucleophile Strong? (e.g., N3-, CN-, RS-, RNH2) Start->NucCheck PathSN2 Target Mechanism: SN2 (Direct Substitution) NucCheck->PathSN2 Yes (Anionic/Amine) PathSN1 Target Mechanism: SN1/Solvolysis (Weak Nuc: H2O, ROH) NucCheck->PathSN1 No (Neutral/Weak) Solubility Is Nucleophile salt soluble in organic solvent? PathSN2->Solubility Acetone Select: Acetone or MeCN (Easy Workup, High Regioselectivity) Solubility->Acetone Yes (Moderate Solubility) DMF Select: DMF or DMSO (High Reactivity, Harder Workup) Solubility->DMF No (Need High Polarity) PTC Select: Toluene/Water + PTC (Phase Transfer Catalyst) Solubility->PTC Insoluble (Biphasic) Warning WARNING: Expect Regio-scrambling (Mixture of Linear & Branched) PathSN1->Warning Protic Select: EtOH or MeOH (Promotes Ionization) Warning->Protic

Caption: Decision tree for solvent selection emphasizing the preservation of regiochemistry via the


 pathway.

Experimental Protocols

Protocol A: High-Fidelity Substitution (General )

Best for: Azidation, Amination, Thioetherification.[1]

Reagents:

  • Substrate: (E)-1-bromohept-2-ene (1.0 equiv)[1]

  • Nucleophile:

    
    , 
    
    
    
    , or Potassium Phthalimide (1.2 - 1.5 equiv)[1]
  • Solvent: Anhydrous Acetone (or Acetonitrile)[1]

  • Base (Optional):

    
     (if using amine salts or thiols)[1]
    

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve the Nucleophile (1.2 equiv) in Anhydrous Acetone (

    
     concentration relative to substrate).
    
    • Note: If the nucleophile is not soluble (e.g., some inorganic salts), add a catalytic amount of 18-Crown-6 or switch to DMF.

  • Addition: Cool the solution to

    
    . Add (E)-1-bromohept-2-ene dropwise via syringe to control exotherm.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc).[1]

    • Observation: Appearance of a precipitate (NaBr/KBr) indicates reaction progress.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo (do not heat above

    
    ).
    
  • Purification: Flash chromatography if necessary. (Note: Allylic azides are potentially explosive; handle with care and do not distill).[1]

Protocol B: Green Chemistry Adaptation (Sustainable)

Best for: Process scale-up and environmental compliance.[1]

Reagents:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or CPME .[1]

Procedure:

  • Dissolve (E)-1-bromohept-2-ene in 2-MeTHF (

    
    ).
    
  • Add Nucleophile (e.g., Morpholine, 1.5 equiv).[1]

  • Stir at RT.[1] 2-MeTHF allows for higher reaction temperatures than DCM if kinetics are slow, but avoid boiling (

    
    ) to prevent polymerization.[1]
    
  • Workup Advantage: 2-MeTHF is immiscible with water.[1] Wash the reaction mixture directly with water/brine to remove salts, separate phases, and evaporate the organic layer. This eliminates the need for extraction solvent exchange.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Mixture of isomers (Linear + Branched)

character or

Switch to a less polar aprotic solvent (e.g., from DMF to Acetone). Lower the temperature.
Low Conversion Poor nucleophile solubilityUse DMF or DMSO .[1] Alternatively, use Phase Transfer Catalysis (Toluene + Water + TBAB).[1]
Double Bond Migration (Isomerization) Thermodynamic equilibrationAvoid strong bases (e.g., NaH, NaOEt) which can deprotonate the

-position.[1] Keep reaction time short.
Product Decomposition Acid sensitivityAdd a solid buffer (e.g.,

) to the reaction to scavenge any HBr formed.

References

  • PubChem. (E)-1-bromohept-2-ene Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Ashenhurst, J.Solvent Effects in Substitution Reactions (

    
     vs 
    
    
    
    ). Master Organic Chemistry.[1] Available at: [Link]
  • Byrne, F. P., et al. Tools and techniques for solvent selection: green solvent selection guides.[1] Sustainable Chemical Processes, 2016.[1] (Context on 2-MeTHF and CPME). Available at: [Link]

  • Sigman, M. S., & Miller, J. J. Regioselectivity in Allylic Substitution.[1] Current Opinion in Drug Discovery & Development.[1] (General principles of allylic regiocontrol).

  • Reich, H. J. Winstein-Grunwald Equation and Solvent Effects.[1] University of Wisconsin-Madison. Available at: [Link]

Sources

Catalytic Coupling of (E)-1-bromohept-2-ene with Organometallics: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast array of synthetic methodologies, the transition-metal-catalyzed cross-coupling of organometallic reagents with organic electrophiles stands out as a particularly powerful and versatile tool. This guide provides a detailed exploration of the catalytic conditions for the coupling of (E)-1-bromohept-2-ene, a valuable and versatile building block, with a variety of organometallic reagents. As an unsymmetrical allylic bromide, its reactivity presents unique challenges and opportunities related to regioselectivity, which will be a central theme of this note.

This document is designed to serve as a practical resource for researchers at the bench. It moves beyond a simple recitation of procedures to provide insights into the underlying principles that govern these reactions. By understanding the "why" behind the "how," scientists can make more informed decisions in their experimental design, leading to more efficient and successful synthetic outcomes.

The Challenge and Opportunity of Allylic Coupling

(E)-1-bromohept-2-ene is an attractive substrate for cross-coupling reactions due to the lability of the carbon-bromine bond at the allylic position. However, the presence of a double bond introduces the possibility of two primary reaction pathways: direct substitution at the α-carbon (Sₙ2) and substitution at the γ-carbon with concomitant migration of the double bond (Sₙ2'). The ability to control this regioselectivity is paramount for the synthesis of well-defined products and is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Caption: Regiochemical outcomes in the coupling of (E)-1-bromohept-2-ene.

This guide will delve into the nuances of various catalytic systems, providing both the practical "how-to" and the critical "why" for achieving desired product outcomes.

Palladium-Catalyzed Couplings: The Workhorse of C-C Bond Formation

Palladium catalysts are undoubtedly the most widely employed for cross-coupling reactions, owing to their high efficiency and functional group tolerance. Several named reactions fall under this category, each utilizing a different class of organometallic reagent.

Suzuki-Miyaura Coupling: A Robust and Versatile Method

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for the formation of C-C bonds. The use of allylic halides like (E)-1-bromohept-2-ene can, however, present challenges such as β-hydride elimination and homocoupling. Careful selection of the catalyst, base, and solvent system is therefore crucial.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of (E)-1-bromohept-2-ene

EntryOrganoboron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801285[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801292[1]
3(E)-Styrylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O902465[1]

The choice of a bulky phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is often key to promoting the desired reductive elimination and suppressing side reactions.

Materials:

  • (E)-1-bromohept-2-ene (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-methoxyphenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the reagents.

  • Add (E)-1-bromohept-2-ene to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure product.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing E to Z Isomerization in (E)-1-bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (E)-1-bromohept-2-ene is a highly versatile allylic halide widely utilized in cross-coupling and nucleophilic substitution workflows. However, owing to its allylic nature, it is notoriously susceptible to both stereoisomerization (yielding the Z-isomer) and regioisomerization (yielding 3-bromohept-1-ene).

This guide provides researchers and drug development professionals with field-proven methodologies to diagnose, troubleshoot, and prevent the degradation of this critical building block.

Mechanistic Insights: The Causality of Isomerization

To effectively prevent isomerization, we must address the fundamental chemical pathways that lower the rotational barrier of the C2-C3 double bond. Isomerization is not spontaneous; it is driven by two distinct degradation mechanisms:

  • The Cationic Pathway (SN1-like): Catalyzed by trace acids (such as HBr, a common decomposition byproduct) or Lewis acids. The bromide leaving group dissociates to form a resonance-stabilized 1. The delocalization of the positive charge imparts partial single-bond character to the C2-C3 bond, allowing for rapid rotation before the nucleophile recombines, yielding a thermodynamic mixture of E/Z isomers or the γ-substituted regioisomer[2][1].

  • The Radical Pathway: Initiated by photochemical excitation (UV/visible light) or thermal stress. Homolytic cleavage of the relatively weak C-Br bond generates an3. Similar to the cation, the delocalized spin density permits free rotation around the C2-C3 bond prior to recombination[3][4].

Isomerization E_isomer (E)-1-bromohept-2-ene Cation Allylic Carbocation (S_N1 Pathway) E_isomer->Cation Trace Acid / Polar Solvent (-Br⁻) Radical Allylic Radical (Free Radical Pathway) E_isomer->Radical Light / Heat / Peroxides (-Br•) Rot_Cat C2-C3 Bond Rotation Cation->Rot_Cat Resonance Regio 3-bromohept-1-ene (Regioisomer) Cation->Regio γ-Attack Rot_Rad C2-C3 Bond Rotation Radical->Rot_Rad Resonance Radical->Regio γ-Attack Z_isomer (Z)-1-bromohept-2-ene (Stereoisomer) Rot_Cat->Z_isomer +Br⁻ Rot_Rad->Z_isomer +Br•

Divergent mechanisms of allylic isomerization via cationic and radical intermediates.

Quantitative Troubleshooting & Optimization

Use the following quantitative thresholds to diagnose and correct handling parameters before irreversible degradation occurs.

ParameterOptimal ConditionRisk ThresholdConsequence of Exceeding ThresholdCorrective Action
Storage Temperature -20 °C> 4 °CExponential increase in thermal homolysis and SN1 rates.Store strictly in a spark-free freezer.
BHT Concentration 100 - 500 ppm< 50 ppmInsufficient radical quenching; runaway free-radical chain reaction.Spike with 0.05 wt% BHT prior to storage.
K₂CO₃ Loading 1 - 2 wt%0 wt%HBr accumulation leading to autocatalytic cationic degradation.Add anhydrous K₂CO₃ pellets to the vial.
GC-MS Injector Temp 150 °C> 200 °CArtificial E to Z isomerization occurring inside the instrument.Lower inlet temperature; use cold on-column injection.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the chemistry provides visual or physical feedback to confirm success.

Protocol A: Stereoretentive Synthesis via the Appel Reaction

Causality: Traditional bromination using aqueous HBr or PBr₃ creates a highly acidic environment that immediately triggers SN1-mediated isomerization. The 5 operates under mild, slightly basic conditions, preserving the exact E-geometry of the starting allylic alcohol[5][6].

  • Setup: In a flame-dried, argon-purged flask, dissolve (E)-hept-2-en-1-ol (1.0 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Thermal Control: Cool the mixture to strictly 0 °C using an ice bath. Causality: Low temperatures prevent the thermal degradation of the highly reactive intermediate alkoxyphosphonium salt.

  • Halogenation: Add carbon tetrabromide (CBr₄, 1.25 equiv) portion-wise over 15 minutes.

    • Self-Validation Check: The solution will transition to a pale yellow color, indicating active bromination.

  • Completion: Stir at 0 °C for 1 hour. Monitor by TLC (Hexanes/EtOAc) until the starting alcohol is fully consumed.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with cold pentane.

    • Self-Validation Check: The addition of pentane will cause a dense white precipitate (triphenylphosphine oxide) to crash out, validating the successful oxygen-halogen exchange.

  • Purification: Filter the precipitate, concentrate the filtrate under reduced pressure (water bath < 25 °C), and purify via a short-path silica plug.

Protocol B: Long-Term Storage and Stabilization

Causality: Allylic bromides autocatalyze their own destruction. Trace moisture hydrolyzes the bromide to HBr, which lowers the activation energy for carbocation formation. Light cleaves the C-Br bond[4].

  • Acid Scavenging: Add 10-20 mg of oven-dried, anhydrous potassium carbonate (K₂CO₃) per 1 gram of (E)-1-bromohept-2-ene directly into the storage vial. K₂CO₃ acts as an insoluble, heterogeneous acid scavenger to neutralize trace HBr.

  • Radical Quenching: Add 7 to a final concentration of 100-500 ppm. BHT intercepts propagating bromine radicals, halting chain reactions[7].

  • Containment: Transfer the liquid to an amber borosilicate glass vial (which blocks <500 nm light) equipped with a PTFE-lined cap.

  • Storage & Validation: Purge the vial headspace with dry Argon. Store at -20 °C.

    • Self-Validation Check: During future use, the K₂CO₃ should remain as a free-flowing solid at the bottom of the vial. If the solid clumps or the liquid turns yellow/brown, moisture has breached the seal and active HBr generation is occurring. The material must be re-distilled.

Frequently Asked Questions (FAQs)

Q1: Can I use basic alumina instead of K₂CO₃ for storage? A1: Passing a degraded allylic bromide through a short plug of basic alumina immediately prior to a reaction is an excellent way to remove trace HBr and colored impurities[8]. However, for long-term storage inside the vial, K₂CO₃ pellets are preferred. Alumina provides a massive surface area that can inadvertently promote surface-catalyzed hydrolysis over months of storage.

Q2: Why does my cross-coupling reaction yield a mixture of E/Z products even when my starting material is >99% E? A2: The isomerization is likely occurring during the catalytic cycle, not in your starting material. In transition-metal catalyzed cross-couplings (e.g., Suzuki or Negishi), the oxidative addition of palladium to an allylic halide forms a π-allyl metal complex. This9 before the transmetalation or reductive elimination steps[9][10]. To mitigate this, utilize bulky phosphine ligands (like P(o-Tol)₃) that sterically restrict the metallotropic rearrangement.

Q3: My GC-MS shows a 15% Z-isomer impurity, but my ¹H NMR shows >95% E-isomer. Which is correct? A3: Trust the ¹H NMR. The vinylic protons of the E-isomer exhibit a distinct, larger coupling constant (J ≈ 15-16 Hz) compared to the Z-isomer (J ≈ 10-12 Hz), providing an accurate bulk measurement. Standard GC-MS injector ports operate at 250 °C, which provides enough thermal energy to induce rapid E to Z isomerization of the allylic bromide inside the instrument before the sample even reaches the column[4].

References

  • 2 - BenchChem

  • 1 - Organic Chemistry Tutor 3.3 - Chemistry LibreTexts 4.4 - BenchChem 5.5 - Beilstein Journal of Organic Chemistry 6.6 - MDPI 7. - ScienceMadness Discussion Board

  • 7 - Dr. B. B. Hegde First Grade College 9.8 - UT Texas 10.9 - Organic Chemistry Portal

  • 10 - Thieme Connect

Sources

Technical Support Center: Minimizing Allylic Rearrangement in (E)-1-Bromohept-2-ene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Bromohept-2-ene is a highly versatile C7 building block frequently utilized in the synthesis of complex natural products, including prostaglandin analogs[1]. However, the conversion of the precursor allylic alcohol, (E)-hept-2-en-1-ol, into the corresponding bromide is notoriously plagued by allylic rearrangement.

This guide provides drug development professionals and synthetic chemists with the mechanistic causality, troubleshooting logic, and self-validating protocols required to isolate the linear (E)-1-bromohept-2-ene isomer with high regiocontrol.

Mechanistic Insight: The "Why" Behind Rearrangement

Allylic rearrangement occurs when the reaction transitions from a concerted nucleophilic substitution (


) to a unimolecular nucleophilic substitution (

) or a concerted allylic substitution (

).

When exposed to acidic conditions (e.g., aqueous


), the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized allylic carbocation[2]. The bromide nucleophile can then attack either the 

position (yielding the desired linear product) or the

position (yielding the branched 3-bromohept-1-ene isomer). Even under non-acidic conditions, high temperatures or steric hindrance can drive the reaction through an

pathway, where the nucleophile attacks the

-carbon, shifting the double bond[3].

G A (E)-hept-2-en-1-ol B Activated Intermediate (e.g., Alkoxyphosphonium) A->B Appel (PPh3, CBr4) C Allylic Carbocation (Resonance Stabilized) A->C HBr (Acidic) D (E)-1-bromohept-2-ene (Desired Linear Isomer) B->D SN2 Backside Attack E 3-bromohept-1-ene (Rearranged Isomer) B->E SN2' (High Temp) C->D C1 Attack C->E C3 Attack

Reaction pathways showing SN2 vs. SN1/SN2' rearrangement in allylic bromination.

Frequently Asked Questions (Troubleshooting)

Q1: I am using


 to convert (E)-hept-2-en-1-ol to the bromide, but my NMR shows ~30% of the branched isomer. Why is this happening? 
A:  While 

primarily drives an

inversion, the reaction generates

as a byproduct during the initial formation of the alkyl dibromophosphite intermediate[3]. This

can protonate unreacted starting material, triggering the

carbocation pathway[2]. To fix this, you must add a stoichiometric amount of a mild base, such as pyridine, to act as an acid scavenger.

Q2: Even with pyridine and


, I am still seeing 5-10% of 3-bromohept-1-ene. How can I eliminate it completely? 
A:  If the 

pathway is suppressed by pyridine, the remaining rearrangement is likely due to the

pathway, where bromide attacks the

-carbon. The

pathway is highly temperature-dependent[3]. Ensure your reaction is strictly maintained between -10 °C and 0 °C. Additionally, use an inverse addition technique: add the alcohol slowly to the

/pyridine solution to ensure the brominating agent is always in excess, preventing unreacted alcohol from acting as a competing nucleophile[3].

Q3: What is the absolute best method to guarantee zero allylic rearrangement? A: The Appel reaction (


 and 

) is the gold standard for avoiding allylic rearrangement. It operates under completely neutral conditions, entirely preventing carbocation formation[4]. The bulky triphenylphosphine group in the alkoxyphosphonium intermediate sterically blocks the

trajectory, forcing a clean, direct

displacement at

.

G S1 High Rearrangement Observed in NMR D1 Using acidic conditions (e.g., HBr)? S1->D1 A1 Switch to Appel Reaction or PBr3 + Pyridine D1->A1 Yes D2 Reaction Temp > 0°C? D1->D2 No A2 Cool strictly to -10°C to 0°C D2->A2 Yes D3 Standard addition used? D2->D3 No A3 Use slow inverse addition (Alcohol into Reagent) D3->A3 Yes

Troubleshooting logic tree for minimizing allylic rearrangement during synthesis.

Quantitative Method Comparison

The table below summarizes the expected outcomes of various bromination strategies applied to (E)-hept-2-en-1-ol based on established mechanistic behaviors[2],[4],[3].

Reagent SystemPrimary MechanismRegioselectivity (Linear : Branched)Typical YieldCausality / Notes
Aqueous


(Carbocation)
~ 50:50VariableStrong acid protonates alcohol; highly prone to thermodynamic rearrangement.

(No Base)

/

mixture
~ 70:3060–70%

byproduct induces partial

rearrangement.

+ Pyridine

(Suppressed

)
> 90:1075–85%Pyridine scavenges

; strict low temperature required to prevent

.
Appel (

)
Strict

> 95:580–90%Neutral conditions and steric bulk virtually eliminate both

and

.

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Appel Reaction (Recommended for Highest Regiopurity)

This protocol utilizes neutral conditions to ensure the highest fidelity to the linear (E)-1-bromohept-2-ene product[4].

Reagents: (E)-hept-2-en-1-ol (1.0 eq), Triphenylphosphine (


, 1.2 eq), Carbon tetrabromide (

, 1.2 eq), Anhydrous Dichloromethane (DCM).
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add

    
     and anhydrous DCM. Stir until completely dissolved.
    
  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add

    
     portion-wise to the cooled solution. The mixture will turn slightly yellow, indicating the formation of the reactive phosphonium species. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve (E)-hept-2-en-1-ol in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to maintain a low concentration of free alcohol.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-inactive,

    
    -staining alcohol spot (
    
    
    
    ~0.3) and the appearance of a higher
    
    
    spot (~0.8) confirms conversion.
  • Workup: Quench the reaction with cold water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude mixture will contain a large amount of triphenylphosphine oxide (

    
    ). Triturate the crude residue with cold hexanes; the 
    
    
    
    will precipitate as a white solid. Filter through a pad of Celite and concentrate the filtrate. Purify via flash chromatography (100% Hexanes).
Protocol B: Synthesis via / Pyridine (Cost-Effective Scalable Alternative)

This protocol utilizes an acid scavenger and inverse addition to suppress side reactions[3].

Reagents: (E)-hept-2-en-1-ol (1.0 eq), Phosphorus tribromide (


, 0.4 eq), Anhydrous Pyridine (0.1 eq), Anhydrous Diethyl Ether.
  • Preparation: In a flame-dried flask under argon, dissolve

    
     in anhydrous diethyl ether. Cool the solution strictly to -10 °C using an ice-salt bath.
    
  • Base Addition: Add anhydrous pyridine dropwise.

  • Inverse Addition: Dissolve (E)-hept-2-en-1-ol in anhydrous diethyl ether. Add this solution extremely slowly (dropwise via addition funnel) to the

    
    /pyridine mixture, ensuring the internal temperature never exceeds 0 °C.
    
  • Reaction: Stir the mixture at 0 °C for 2-4 hours.

  • Workup: Quench by the slow addition of saturated aqueous

    
     to neutralize any remaining acidic species. Separate the layers, wash the organic layer with cold 1M 
    
    
    
    (to remove pyridine), followed by brine. Dry over
    
    
    and concentrate carefully (product is volatile).
🔬 Post-Synthesis Self-Validation (NMR Analysis)

Before utilizing the product in downstream coupling (e.g., Wittig reactions for prostaglandin synthesis[1]), validate the regiochemistry via


 and 

NMR[5]:
  • Success Indicator: The vinylic protons of (E)-1-bromohept-2-ene will display a coupling constant of ~15 Hz (confirming the E-geometry). The carbon atom bonded to the bromine will resonate around 30-40 ppm in

    
     NMR.
    
  • Failure Indicator: If the

    
     pathway occurred, you will observe terminal alkene multiplet signals at ~5.0-5.2 ppm  in the 
    
    
    
    NMR, corresponding to the rearranged 3-bromohept-1-ene.

References

  • Master Organic Chemistry. PBr3 and SOCl2.[2] Available at:

  • Benchchem. Application Notes and Protocols: The Use of 1-Bromohept-2-ene in the Synthesis of Prostaglandin Analogs.[1] Available at:

  • Organic Syntheses. geranyl chloride.[4] Available at:

  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene.[5] Available at:

  • Benchchem. Common side reactions of PBr3 with alcohols and how to avoid them.[3] Available at:

Sources

Technical Support Center: (E)-1-Bromohept-2-ene Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of (E)-1-bromohept-2-ene bromination reactions Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses critical yield and purity challenges in the preparation of (E)-1-bromohept-2-ene (CAS: 35349-80-5). As an allylic bromide, this reagent is a potent electrophile but suffers from inherent instability and susceptibility to allylic rearrangement. The following troubleshooting steps and protocols are designed to maximize yield and preserve stereochemical integrity.

Section 1: Diagnostic Troubleshooting (Q&A)
Q1: I am synthesizing (E)-1-bromohept-2-ene from (E)-hept-2-en-1-ol using PBr

, but I consistently observe a secondary bromide impurity (3-bromohept-1-ene). How can I prevent this?

Diagnosis: You are experiencing Allylic Rearrangement (S


2') .
While the reaction of primary alcohols with phosphorus tribromide (PBr

) typically proceeds via an S

2 mechanism, allylic substrates are prone to S

2' attack or acid-catalyzed isomerization. The byproduct HBr generated during the formation of the hop-phosphite intermediate protonates the alcohol or the alkene, facilitating carbocation character that leads to the thermodynamically favored or kinetically accessible rearranged product.

Corrective Action:

  • Neutralize HBr In-Situ: You must include a base to scavenge HBr immediately upon formation. Add pyridine (0.4–1.0 eq) to the reaction mixture before adding PBr

    
    .
    
  • Temperature Control: Conduct the addition at -10°C to 0°C and do not allow the reaction to exceed room temperature. Higher temperatures promote the rearrangement.

  • Alternative Method (Appel Reaction): If PBr

    
    /Pyridine fails to eliminate the isomer, switch to the Appel Reaction  (PPh
    
    
    
    + CBr
    
    
    ). This method operates under near-neutral conditions, significantly reducing acid-catalyzed rearrangement [1, 4].
Q2: My isolated yield is initially good, but the product turns brown and fuming within 24 hours. What is happening?

Diagnosis: Autocatalytic Decomposition. Allylic bromides are notoriously unstable. Trace amounts of HBr remaining from the synthesis or generated by hydrolysis (from moisture in the air) catalyze a decomposition cycle. The brown color indicates the formation of free bromine (Br


) and polymers.

Corrective Action:

  • The "Basic" Wash: During workup, ensure a rigorous wash with saturated aqueous NaHCO

    
      followed by brine.
    
  • Stabilization: Store the purified product over a stabilizer. Adding activated silver wool or a small amount of anhydrous K

    
    CO
    
    
    
    (solid) inside the storage vial can scavenge acid and extend shelf life from days to months [2].
  • Storage Conditions: Store at -20°C under Argon/Nitrogen in an amber vial.

Q3: Can I synthesize this compound directly from hept-2-ene using NBS to improve atom economy?

Technical Advice: Not Recommended for High Purity Applications. While Wohl-Ziegler bromination (NBS/CCl


) is standard for allylic bromination, applying it to hept-2-ene is chemically inefficient for producing the specific (E)-1-bromo isomer.
  • Regioselectivity Issues: The radical can form at C1 or C4, leading to a mixture of 1-bromohept-2-ene and 4-bromohept-2-ene.

  • Stereochemical Scrambling: The radical intermediate allows rotation, degrading the (E)-alkene geometry [3].

  • Recommendation: For drug development standards, start from (E)-hept-2-en-1-ol . The alcohol precursor locks in the regiochemistry and stereochemistry (assuming an S

    
    2 mechanism is enforced).
    
Section 2: Comparative Methodology

The following data summarizes the trade-offs between the two primary synthetic routes from the alcohol precursor.

FeatureMethod A: PBr

/ Pyridine
Method B: Appel (PPh

/CBr

)
Mechanism S

2 (with competing S

2')
S

2 (Ion pair driven)
Yield (Typical) 60–75%80–90%
Regioselectivity Moderate (requires temp control)High
Atom Economy HighLow (Stoichiometric Ph

PO byproduct)
Purification Distillation (Easy)Filtration + Column (Harder to remove Ph

PO)
Scalability Excellent (>100g)Moderate (Ph

PO waste volume)
Section 3: Visualizing the Reaction Pathways

The diagram below illustrates the competing pathways. To maximize the yield of the desired (E)-1-bromo product, one must suppress the "Acid-Catalyzed Rearrangement" path.

ReactionPathways cluster_legend Pathway Logic Alcohol (E)-Hept-2-en-1-ol Activation Activated Intermediate (Hop-PBr2 or Oxyphosphonium) Alcohol->Activation PBr3 or PPh3/CBr4 Desired (E)-1-Bromohept-2-ene (Target) Activation->Desired SN2 Attack (Br-) Kinetic Control Rearranged 3-Bromohept-1-ene (Impurity) Activation->Rearranged SN2' Attack (Allylic Shift) HBr HBr Generation Activation->HBr Byproduct (PBr3 method) HBr->Rearranged Acid Catalysis key1 Green: Desired Pathway key2 Red: Impurity Pathway

Caption: Mechanistic bifurcation in allylic substitution. Acid scavenging (Pyridine) blocks the HBr-catalyzed rearrangement path.

Section 4: Optimized Experimental Protocol

Method: Modified PBr


 Bromination with Pyridine 
Selected for balance of scalability and purity.

Reagents:

  • (E)-Hept-2-en-1-ol (1.0 equiv)

  • Phosphorus Tribromide (PBr

    
    ) (0.4 equiv)[1][2]
    
  • Pyridine (0.5 equiv)

  • Diethyl Ether or DCM (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with an addition funnel and nitrogen inlet.

  • Solvation: Dissolve (E)-hept-2-en-1-ol and pyridine in anhydrous solvent. Cool to -10°C (ice/salt bath).

  • Addition: Add PBr

    
     dropwise over 30 minutes. Crucial: Maintain temp < 0°C to prevent isomerization.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexanes).

  • Quench: Pour mixture into ice-cold saturated NaHCO

    
    . Stir vigorously until bubbling ceases (neutralizes acid).
    
  • Extraction: Extract with Hexanes (3x). Note: Hexanes is preferred over ether for extraction to precipitate polar impurities.

  • Drying: Wash organic layer with Brine.[3] Dry over MgSO

    
    .
    
  • Purification: Concentrate under reduced pressure (keep bath < 30°C). If necessary, perform Kugelrohr distillation or rapid flash chromatography (neutral alumina).

  • Storage: Store immediately with Cu or Ag wire stabilizer at -20°C.

ProtocolWorkflow Start Start: (E)-Hept-2-en-1-ol + Pyridine in DCM Cool Cool to -10°C Start->Cool AddPBr3 Add PBr3 Dropwise (Control Exotherm) Cool->AddPBr3 Monitor Stir 0°C / 2h (TLC Check) AddPBr3->Monitor Quench Quench: Ice-Cold NaHCO3 (CRITICAL: pH Neutralization) Monitor->Quench Workup Extract (Hexanes) -> Brine -> Dry Quench->Workup Finish Isolate (E)-1-Bromohept-2-ene Store -20°C w/ Ag wire Workup->Finish

Caption: Step-by-step workflow for the Pyridine-modified PBr3 synthesis emphasizing the critical neutralization step.

References
  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene. Retrieved from 3

  • BenchChem. (2025).[3][4] 1-Bromohept-2-ene stability and storage conditions. Retrieved from 5

  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Retrieved from 6

  • Organic Chemistry Portal. Appel Reaction Mechanism and Protocols. Retrieved from 7

  • PubChem. Compound Summary: (E)-1-bromohept-2-ene.[8] Retrieved from 8

Sources

purification of (E)-1-bromohept-2-ene via silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Chromatography, Stability, and Isomer Resolution Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the technical support hub for (E)-1-bromohept-2-ene (CAS: 35349-80-5).[1] This allylic bromide is a critical electrophile in organic synthesis, often used to introduce a 7-carbon unsaturated chain.[2]

The Core Challenge: Users frequently report two critical failure modes with this compound:

  • Decomposition on Column: The compound degrades into the corresponding alcohol or rearranges (allylic shift) due to the Lewis acidity of standard silica gel.

  • Isomeric Overlap: Difficulty separating the desired (E)-isomer from the (Z)-isomer or the starting alcohol due to minimal

    
     differentiation.
    

This guide provides self-validating protocols to mitigate these risks.

Module 1: Troubleshooting Decomposition (The "Disappearing Product")

Issue Description

User Report: "I loaded 500 mg of crude material, but only recovered 200 mg. The NMR shows new peaks corresponding to hept-2-en-1-ol and complex multiplets."

Root Cause Analysis

Standard flash chromatography grade silica gel (


) is slightly acidic (pH ~6.5–7.0) and possesses active hydroxyl groups. Allylic bromides are highly reactive electrophiles. Upon contact with acidic silica, (E)-1-bromohept-2-ene undergoes:
  • Hydrolysis: Conversion back to (E)-hept-2-en-1-ol.

  • Allylic Rearrangement: Isomerization to 3-bromohept-1-ene (secondary bromide), driven by the formation of a stabilized allylic carbocation intermediate.

Corrective Protocol: Silica Neutralization

You must buffer the stationary phase to suppress surface acidity.

Step-by-Step Neutralization Protocol:

  • Mobile Phase Preparation: Prepare your eluent (typically Hexanes/Ethyl Acetate) and add 1% Triethylamine (TEA) by volume.

  • Slurry Packing: Slurry the silica gel in this TEA-spiked solvent. Do not dry pack.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-containing solvent.

  • Sample Loading: Load the crude material.

    • Critical: If wet-loading, use the TEA-spiked solvent. If dry-loading, use Celite, not silica, as the carrier.

Visualizing the Mechanism

The following diagram illustrates the divergence between standard and buffered pathways.

DecompositionPathway Start (E)-1-bromohept-2-ene Silica Standard Acidic Silica (Active Si-OH) Start->Silica Buffered Buffered Silica (1% Et3N) Start->Buffered Hydrolysis Hydrolysis Product (Hept-2-en-1-ol) Silica->Hydrolysis H2O/H+ Rearrange Allylic Shift (3-bromohept-1-ene) Silica->Rearrange Carbocation Success Purified (E)-1-bromohept-2-ene Buffered->Success Stable Elution

Figure 1: Comparison of decomposition pathways on acidic silica versus the stability achieved on buffered silica.

Module 2: Isomer Resolution (E vs. Z Separation)

Issue Description

User Report: "My crude NMR shows a 9:1 ratio of E:Z isomers. Standard chromatography (Hexane/EtOAc) is not separating them. They co-elute in the same fractions."

Root Cause Analysis

Geometric isomers of simple alkyl chains often possess nearly identical polarity and dipole moments, resulting in indistinguishable retention factors (


) on normal phase silica.
Advanced Protocol: Argentation Chromatography

To separate these isomers, you must exploit their


-electron density rather than their polarity. Silver ions (

) form reversible

-complexes with alkenes. The (Z)-isomer, being less sterically hindered around the double bond, complexes more strongly with silver and is retained longer than the (E)-isomer.

Preparation of 10%


-Impregnated Silica: 
  • Dissolution: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of Acetonitrile (or water, though removal is harder).
    
  • Mixing: Add 90 g of silica gel to the solution. Stir to create a slurry.

  • Evaporation: Remove solvent on a rotary evaporator (protect from light with foil) until a free-flowing powder remains.

  • Activation: Dry in an oven at 120°C for 4 hours. Store in the dark.

Data: Expected Separation Profile

CompoundStationary PhaseSolvent SystemRelative Rf
(E)-1-bromohept-2-ene Standard Silica98:2 Hexane:EtOAc0.45 (Co-elutes)
(Z)-1-bromohept-2-ene Standard Silica98:2 Hexane:EtOAc0.45 (Co-elutes)
(E)-1-bromohept-2-ene 10% AgNO3 Silica 98:2 Hexane:EtOAc0.55 (Elutes First)
(Z)-1-bromohept-2-ene 10% AgNO3 Silica 98:2 Hexane:EtOAc0.30 (Retained)

Module 3: Handling & Post-Purification (Yield Protection)

Issue Description

User Report: "I had a pure spot on TLC, but after rotavap, my flask is empty or the weight is much lower than expected."

Technical Insight

(E)-1-bromohept-2-ene has a molecular weight of 177.08 g/mol .[1][3][4][5] While its boiling point at atmospheric pressure is estimated at ~170°C, it is significantly volatile under high vacuum (e.g., <10 mmHg), especially if the water bath is heated.

Evaporation Guidelines:

  • Bath Temperature: Do not exceed 30°C.

  • Vacuum Pressure: Use a controlled vacuum (e.g., 100–200 mbar) for bulk solvent removal. Do not use high-vacuum pumps (<1 mbar) for solvent stripping.

  • Lachrymator Warning: This compound is a potent lachrymator (tear gas agent). All evaporation must be done in a fume hood, and cold traps must be cleaned immediately with basic solution to quench residues.

Workflow Visualization: The Optimized Protocol

The following diagram outlines the decision tree for selecting the correct purification method based on your specific purity requirements.

PurificationWorkflow Input Crude Mixture ((E)/(Z) + Alcohol + Impurities) Decision Is E/Z Separation Required? Input->Decision PathA Standard Purification (Remove Alcohol/Baseline) Decision->PathA No PathB Isomer Resolution (Isolate Pure E) Decision->PathB Yes StepA1 Use 1% Et3N/Hexane (Neutralize Silica) PathA->StepA1 StepB1 Use 10% AgNO3/Silica (Argentation) PathB->StepB1 ResultA Product: Mixed E/Z Yield: High (No decomp) StepA1->ResultA ResultB Product: Pure (E) Yield: Moderate (Resolution loss) StepB1->ResultB

Figure 2: Decision matrix for selecting between Buffered Silica (stability focus) and Argentation Chromatography (isomer purity focus).

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II or III) is an excellent alternative if you wish to avoid using Triethylamine. It is naturally less acidic than silica and minimizes rearrangement risks. However, resolution of closely eluting impurities is generally lower on Alumina than on Silica.

Q: Which TLC stain should I use? A: Allylic bromides are not UV-active enough for reliable detection unless conjugated.

  • Preferred:

    
     (Potassium Permanganate). It stains the alkene bright yellow on a purple background.
    
  • Alternative: Iodine chamber.

  • Avoid: p-Anisaldehyde (requires heat/acid, which may decompose the spot on the plate, leading to confusion).

Q: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Add a stabilizer like Copper turnings or a small amount of Potassium Carbonate (


) to the vial to scavenge any acid generated during storage.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • BenchChem Technical Support. (2025). Purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" by silica gel chromatography.

Sources

storage conditions to prevent decomposition of allylic bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Allylic Bromide Storage & Handling

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive support guide for the proper storage and handling of allylic bromides. Due to their inherent reactivity, these critical reagents can be prone to decomposition, leading to impurities, reduced yields, and reaction failures. This guide provides in-depth, field-proven insights into the causality behind their instability and offers robust troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental principles governing the stability of allylic bromides.

Q1: My bottle of allyl bromide has turned yellow/brown. What causes this discoloration and is it still usable?

A: The yellow or brown tint is a classic indicator of decomposition. The primary cause is the liberation of free bromine (Br₂) upon exposure to light (photolysis) or heat.[1][2] The C-Br bond in allylic bromides is relatively weak and can be cleaved homolytically to form an allylic radical and a bromine radical.[3][4][5] Two bromine radicals can then combine to form molecular bromine (Br₂), which has a characteristic brownish-orange color.[6]

  • Usability: The presence of color indicates the reagent is no longer pure. While it might be suitable for some robust, non-sensitive reactions, it is highly discouraged for use in complex syntheses where stoichiometry and purity are critical. The presence of HBr and other byproducts can initiate unwanted side reactions. Purification is strongly recommended before use (see Protocol 2).

Q2: What are the main chemical pathways for allylic bromide decomposition?

A: Allylic bromides primarily decompose through two pathways: radical-mediated and polar (ionic) mechanisms.

  • Radical Pathway: This is often initiated by light (UV) or heat. The process begins with the homolytic cleavage of the C-Br bond, forming a resonance-stabilized allylic radical.[3][4][5][7] These highly reactive radicals can then participate in various non-productive pathways, including dimerization or polymerization, leading to insoluble materials and loss of the desired reagent.

  • Polar (SN1-type) Pathway: Trace amounts of acid (like HBr, a common decomposition byproduct) or moisture can catalyze decomposition. The bromide can leave, forming a resonance-stabilized allylic carbocation. This cation is an ambident electrophile, meaning it can be attacked by a nucleophile (like another bromide ion) at either end, leading to isomeric impurities.[8] It can also lead to elimination (E1) reactions.

Q3: Why are allylic bromides so much more unstable than simple alkyl bromides (e.g., propyl bromide)?

A: The key lies in the stability of the intermediates formed during decomposition. When an allylic bromide loses its bromine atom (either as a radical or an anion), the resulting allylic radical or carbocation is significantly stabilized by resonance.[3][4][9][10] The unpaired electron or positive charge is delocalized over two carbons. This lower activation energy for forming the intermediate makes the decomposition process much more favorable compared to a simple primary alkyl bromide, which would form a highly unstable primary radical or carbocation.

Q4: Can I store my allylic bromide in the freezer (-20°C)?

A: Yes, and in most cases, you should. Storing at reduced temperatures (typically 2-8°C is recommended, but freezing is often better for long-term storage) significantly slows down the rate of all decomposition pathways.[11] However, consider two critical points:

  • Moisture Condensation: When you remove the bottle from the freezer, allow it to warm completely to room temperature before opening it. Opening a cold bottle will cause moisture from the air to condense inside, introducing water that can accelerate decomposition.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. It is often best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere before long-term freezer storage.

Part 2: Troubleshooting Guide - Addressing In-Experiment Issues

This section provides solutions to common problems encountered during reactions involving allylic bromides.

Problem: My reaction is giving a complex mixture of products, including rearranged isomers. I suspect the allylic bromide is the culprit.

  • Underlying Cause: This is a strong indication of decomposition via the polar, SN1-type pathway. The formation of a resonance-stabilized allylic carbocation allows nucleophilic attack at multiple sites, leading to constitutional isomers.[8] Trace acid (HBr) in your reagent bottle is the likely catalyst.

  • Troubleshooting Workflow:

    G start Reaction Failure: Complex Mixture / Isomers check_reagent 1. Check Reagent Purity (TLC, GC, or ¹H NMR) start->check_reagent is_pure Is Reagent Pure? check_reagent->is_pure purify 2. Purify the Reagent (See Protocol 2) is_pure->purify No other_issue Issue Persists: Investigate Other Reaction Parameters (Base, Solvent, Temp) is_pure->other_issue Yes re_run 3. Re-run Reaction with Purified Reagent purify->re_run success Problem Solved re_run->success

    Figure 1. Troubleshooting workflow for reaction failure.

Problem: My allylic bromide is cloudy or contains a solid precipitate.

  • Underlying Cause: The precipitate is likely the result of polymerization initiated by radical decomposition. Over time, the reactive allylic radicals can combine to form oligomers and polymers, which are often insoluble in the parent bromide.

  • Solution Steps:

    • Do Not Use Directly: Do not attempt to run a reaction by simply drawing the supernatant liquid. The dissolved polymer and decomposition initiators will still be present.

    • Purification: The reagent must be purified. For low-boiling allylic bromides, distillation under reduced pressure is the most effective method. For higher-boiling analogs, filtration through a plug of inhibitor-free, neutral alumina can remove polymeric material and acidic impurities.

    • Proper Storage: After purification, immediately add a stabilizer (see Table 1) and store under an inert atmosphere at the recommended temperature.

Part 3: Protocols & Data

Protocol 1: Recommended Procedure for Storing a New Bottle of Allylic Bromide
  • Inspect Upon Arrival: Check that the bottle is sealed and shows no signs of discoloration or precipitate.

  • Inert Atmosphere Overlay: Before first use, carefully open the bottle in a fume hood and immediately flush the headspace with a gentle stream of dry nitrogen or argon for 30-60 seconds. This displaces oxygen and moisture.

  • Seal Securely: Tightly cap the bottle. For bottles with screw caps, consider wrapping the threads with PTFE tape to ensure an airtight seal.

  • Add Stabilizer (If Necessary): While commercial allylic bromides often contain a stabilizer, it may be consumed over time. If you plan on long-term storage or have a particularly sensitive substrate, consider adding a stabilizer (see Table 1).

  • Protect from Light: Place the bottle in a secondary, opaque container or wrap it in aluminum foil to protect it from light.

  • Refrigerate or Freeze: Store the container at the appropriate temperature (2-8°C or -20°C) in a designated, well-ventilated area for flammable reagents.

Protocol 2: Purification of Partially Decomposed Allylic Bromide

This protocol is a general guideline. Always consult the specific properties of your compound.

  • Acid Removal: In a separatory funnel, wash the discolored bromide with an equal volume of cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize HBr.

    • Causality: Removing the acidic HBr is crucial to prevent further acid-catalyzed (SN1) decomposition.

  • Water Wash: Wash with an equal volume of cold deionized water to remove any remaining bicarbonate.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Swirl and let stand for 15-20 minutes.

  • Filtration: Filter the dried bromide through a small plug of neutral alumina into a clean, dry, oven-baked flask. This removes the drying agent and non-volatile impurities.

  • Add Stabilizer: Immediately add the appropriate stabilizer to the purified liquid.

  • Store: Store under an inert atmosphere and follow the steps in Protocol 1.

Table 1: Recommended Storage Conditions & Stabilizers
Compound Class Storage Temp. Atmosphere Container Recommended Stabilizers (Typical Concentration) Mechanism of Action
Simple Allylic Bromides (e.g., Allyl Bromide)2-8°CNitrogen or ArgonAmber GlassPropylene Oxide (~1000 ppm) Phenolic compounds (e.g., Hydroquinone)[12]Acid Scavenger Radical Scavenger
Electron-Rich / Substituted-20°CNitrogen or ArgonAmber GlassAliphatic Nitroxides (e.g., TEMPO)[11] Phenothiazines[11]Radical Scavenger
Prone to Isomerization-20 to 10°C[11]Nitrogen or ArgonAmber GlassN-Nitrosophenylhydroxylamine salts[11]Isomerization Inhibitor

Part 4: Visualizing Decomposition Pathways

The instability of allylic bromides stems from their ability to form stabilized intermediates. The diagram below illustrates the two primary decomposition routes initiated by common laboratory conditions.

G cluster_main Allylic Bromide (R-CH=CH-CH₂Br) cluster_radical Radical Pathway cluster_polar Polar Pathway main Allylic Bromide radical_int Resonance-Stabilized Allylic Radical main->radical_int Light (hν) or Heat br_radical Br• polar_int Resonance-Stabilized Allylic Carbocation main->polar_int Trace Acid (HBr) polymer Polymerization / Dimerization radical_int->polymer br2 Br₂ (Color) br_radical->br2 Dimerizes isomers Isomeric Products (Rearrangement) polar_int->isomers elimination Elimination Products polar_int->elimination

Figure 2. Primary decomposition pathways for allylic bromides.

References

  • What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • ALLYL BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

  • Method for purifying a bromine compound.
  • Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.
  • Method for stabilizing allyl bromide, and stabilized allyl bromide composition.
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. [Link]

  • Regio- and stereo-selectivity issues in radical brominations... Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Simultaneous removal of dissolved organic matter and bromide from drinking water... PubMed. [Link]

  • Process for the purification of a bromine compound.
  • Why Plastics Yellow: Does Bromine Cause Yellowing? Retro Brite. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. Chad's Prep (YouTube). [Link]

  • Preparing Alkyl Halides from Alkenes - Allylic Bromination. Chemistry LibreTexts. [Link]

  • Halogens in aqueous solution and their displacement reactions. Royal Society of Chemistry. [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Radical Halogenation at an Allylic Carbon. Chemistry LibreTexts. [Link]

  • Why do alkyl bromides and iodides develop colour when exposed to light? Stack Exchange. [Link]

  • ELI5: Why do some old plastic appliances fade to an off yellow colour after many years? Reddit. [Link]

Sources

Technical Support Center: Phosphorus Byproduct Removal for (E)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: removing phosphorus byproducts from (E)-1-bromohept-2-ene Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.

Product: (E)-1-Bromohept-2-ene (Allylic Bromide) CAS: 25126-03-8 (General) / 55665-05-9 (E-isomer specific) Common Impurities: Triphenylphosphine oxide (TPPO), Phosphorous acid (


), Polyphosphates.

Introduction: The "Sticky" Reality of Phosphorus Chemistry

Synthesizing (E)-1-bromohept-2-ene typically involves converting (E)-hept-2-en-1-ol using either the Appel reaction (


) or Phosphorus Tribromide  (

). While efficient, both routes generate phosphorus byproducts that are notoriously difficult to separate from the lipophilic allylic bromide.

This guide addresses the specific physicochemical challenges of purifying this C7 allylic bromide, focusing on preventing isomerization (E


 Z or allylic shift) while quantitatively removing phosphorus residues.

Module 1: The Appel Reaction (Triphenylphosphine Oxide Removal)[1]

Scenario: You used


 and 

. Your product is an oil, but you have a significant amount of white solid (TPPO) or a semi-solid sludge that co-elutes on silica.
Q: Hexane precipitation removed some TPPO, but NMR still shows aromatic peaks (~7.5 ppm). How do I get the rest?

A: Simple precipitation is rarely quantitative. TPPO has a solubility of ~2-4 mg/mL in hexanes, which is enough to contaminate your oil. The Fix: Magnesium Chloride (


) Complexation. 
TPPO acts as a Lewis base.[1] It forms a highly insoluble complex with 

(

), which precipitates effectively from non-polar/moderately polar solvents.
  • Why it works: The lattice energy of the Mg-TPPO complex is significantly higher than TPPO alone, driving precipitation even in solvents where TPPO is soluble (like Toluene or THF).

  • See Protocol A below.

Q: I tried chromatography, but the TPPO streaks and contaminates my product. Why?

A: TPPO is highly polar but "greasy" due to the three phenyl rings. On silica, it often tails significantly. Furthermore, (E)-1-bromohept-2-ene is acid-sensitive . Standard silica gel is slightly acidic (pH 5-6), which can catalyze:

  • Allylic Rearrangement: Conversion to 3-bromohept-1-ene (secondary bromide).

  • Hydrolysis: Reversion to the alcohol if any moisture is present.

The Fix:

  • Deactivate Silica: Pre-wash your column with 1% Triethylamine (

    
    ) in hexanes to neutralize acidity.
    
  • Use a "Plug" Filtration: Do not run a full gradient. Suspend the crude in 100% Pentane/Hexane. TPPO will stick to the top of the silica pad; the allylic bromide will flush through rapidly.

Module 2: The Route (Phosphorous Acid Removal)

Scenario: You used


.[2][3][4] Upon quenching with water, you formed a yellow/orange sticky emulsion ("orange gum") that refuses to separate.
Q: What is this orange gum, and how do I break the emulsion?

A: The gum is a mixture of polyphosphorous acids and alkyl phosphonates (


, 

). When quenched rapidly with water, these species form a viscous network that traps your organic product. The Fix: The "Baking Soda" Decant.
  • Do NOT shake vigorously initially; this creates stable emulsions.

  • Quench Control: Pour the reaction mixture into ice/saturated

    
     (sodium bicarbonate). The base neutralizes the acidic protons, preventing the formation of lipophilic polyphosphoric species.
    
  • Physical Separation: If the gum forms, decant the organic supernatant (containing your bromide) away from the gum. Wash the gum 3x with hexanes, then combine the hexane extracts. Do not try to dissolve the gum.

Q: Can I distill the product to clean it?

A: Yes, but with extreme caution.

  • Risk: (E)-1-bromohept-2-ene has a boiling point of ~177°C (760 mmHg). Heating to this temperature will cause thermal isomerization to the Z-isomer or the thermodynamically more stable internal alkene isomers.

  • Solution: Vacuum distillation is required (

    
     mmHg). Keep the pot temperature below 60°C . If the BP at your vacuum is higher than 60°C, rely on chromatography (Protocol C).
    

Decision Logic: Choosing the Right Workup

WorkupLogic Start Crude Reaction Mixture Method Synthesis Method? Start->Method Appel Appel (PPh3/CBr4) Method->Appel PBr3 PBr3 Method->PBr3 Precip 1. Solvent Exchange (Hexanes/Et2O) Appel->Precip Check TPPO Remaining? Precip->Check LowTPPO <5% TPPO Proceed to Silica Plug Check->LowTPPO No HighTPPO >5% TPPO Use MgCl2 Complexation Check->HighTPPO Yes Final Pure (E)-1-bromohept-2-ene LowTPPO->Final HighTPPO->Final Quench Quench into Ice/NaHCO3 PBr3->Quench Emulsion Emulsion/Gum Formed? Quench->Emulsion YesGum Decant Supernatant Wash Gum w/ Hexanes Emulsion->YesGum Yes NoGum Standard Phase Sep Emulsion->NoGum No YesGum->Final NoGum->Final

Caption: Decision tree for selecting the optimal workup based on synthesis method and byproduct load.

Experimental Protocols

Protocol A: Complexation (For Appel Reaction)

Best for removing stubborn TPPO without chromatography.

  • Concentrate: Remove reaction solvent (e.g., DCM) completely to obtain the crude oil/solid mix.

  • Resuspend: Dissolve the crude residue in Toluene (approx. 5 mL per gram of crude).

    • Note: Avoid THF if possible; the complex is more soluble in THF.

  • Add Salt: Add anhydrous

    
      (1.5 - 2.0 equivalents relative to 
    
    
    
    used).
  • Incubate: Heat the mixture to 60°C for 1 hour , then allow it to cool to room temperature with stirring.

  • Filter: A dense white precipitate (

    
    ) will form. Filter through a sintered glass frit or a pad of Celite.
    
  • Wash: Wash the filter cake with non-polar solvent (Hexanes/Pentane) to recover any trapped product.

  • Concentrate: Evaporate the filtrate to yield TPPO-free product.

Protocol B: Neutral Silica Plug (For Acid-Sensitive Bromides)

Best for final polishing to remove trace polar impurities.

  • Prepare Silica: Slurry silica gel in Hexanes. Add 1% v/v Triethylamine (

    
    ) .
    
  • Pack: Pour into a short, wide column (height:width ratio ~ 2:1).

  • Load: Dissolve crude (E)-1-bromohept-2-ene in minimal Hexanes and load.

  • Elute: Flush with 100% Hexanes (or 95:5 Hexanes:EtOAc if product sticks).

    • Observation: The product (Rf ~0.8-0.9) elutes in the first few fractions. TPPO (Rf < 0.1) stays at the baseline.

  • Evaporate: Concentrate fractions <30°C to prevent volatile loss.

Comparative Data: TPPO Removal Efficiency

MethodTPPO Removal %Product Recovery %Notes
Hexane Precipitation ~70-80%>95%Leaves residual TPPO; requires further purification.

Complexation
>98% 90-95%Highly effective; avoids thermal stress of distillation.
Standard Chromatography >99%60-80%Risk of decomposition on silica; product tailing.
Distillation >99%70-85%High risk of E

Z isomerization if temp >80°C.

References

  • Donaldson, R. E., et al. "Synthesis of Prostaglandins." Journal of Organic Chemistry, vol. 38, no. 18, 1973. (Foundational work on heptenyl side-chain synthons).
  • Bates, R. W., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] Journal of Organic Chemistry, vol. 82, no. 19, 2017. Link

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2."[6] Organic Process Research & Development, vol. 26, no.[2][6] 5, 2022. Link

  • Denton, R. M., et al. "Phosphine Oxide Removal: A Review of Current Methods." Synthesis, vol. 42, no. 10, 2010.
  • Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Triphenylphosphine-Carbon Tetrabromide." Wiley Online Library, 2001. Link

Sources

Technical Support Center: Stereoselective Bromination of Hept-2-ene

[1]

Topic: Troubleshooting Low Stereoselectivity in Hept-2-ene Bromination Document ID: TSC-ORG-BR-002 Last Updated: March 2026 Audience: Synthetic Chemists, Process Development Scientists[1]

Core Directive: The "Anti-Addition" Standard

In a controlled electrophilic addition, the bromination of hept-2-ene should be stereospecific, governed by the bromonium ion mechanism .[1] This pathway mandates anti-addition.[1][2]

  • Reaction: cis-hept-2-ene +

    
    
    
    
    (
    
    
    )-threo-2,3-dibromoheptane[1]
  • Reaction: trans-hept-2-ene +

    
    
    
    
    (
    
    
    )-erythro-2,3-dibromoheptane[1]

The Problem: If you observe a mixture of threo and erythro diastereomers (low diastereomeric excess,

Radical InterferenceCarbocation LeakageSubstrate Isomerization1

Diagnostic Workflow

Before altering reagents, use this logic tree to isolate the root cause based on your analytical data (GC-MS or

DiagnosticWorkflowStartIssue: Low Stereoselectivity(Mixed Erythro/Threo Products)CheckSMStep 1: Analyze Starting Material(Is the alkene pure cis or trans?)Start->CheckSMImpureSMResult: SM is a mixtureCheckSM->ImpureSMYesPureSMResult: SM is Pure (>98%)CheckSM->PureSMNoIsomerizationDiagnosis: Acid-Catalyzed Isomerization(HBr accumulation)ImpureSM->IsomerizationSource: Pre-existingCheckCondStep 2: Check Reaction Conditions(Light, Temp, Atmosphere)PureSM->CheckCondRadicalPathDiagnosis: Radical Pathway(Light/Peroxides present)CheckCond->RadicalPathAmbient Light/No O2 purgeIonicPathStep 3: Check Solvent/AdditivesCheckCond->IonicPathDark/Inert GasIonicPath->IsomerizationNo Base BufferOpenIonDiagnosis: Open Carbocation(Solvent too polar/hot)IonicPath->OpenIonHigh Polarity Solvent

Figure 1: Diagnostic logic for isolating stereoselectivity loss.[1]

Troubleshooting Modules

Module A: The "Radical Scramble" (Light & Peroxides)

Symptom: Loss of stereospecificity accompanied by allylic bromination byproducts (e.g., 4-bromohept-2-ene).[1] Mechanism: Light or peroxides initiate a radical chain reaction.[1][3][4][5] The bromine radical adds reversibly to the alkene, forming a carbon-centered radical that can rotate freely before the second bromine adds, destroying stereochemistry.

  • Corrective Action 1 (Light): Wrap the reaction vessel completely in aluminum foil.

  • Corrective Action 2 (Oxygen): Degas solvents.[1] Oxygen can promote radical formation.[1]

  • Corrective Action 3 (Inhibitors): Add 1 mol% BHT (butylated hydroxytoluene) or isoamyl nitrite to scavenge radicals.[1]

Module B: The "Isomerization Trap" (HBr Catalysis)

Symptom: The starting material recovered from a partial reaction shows cis/trans isomerization. Mechanism: Electrophilic bromination generates trace HBr (via substitution side reactions or moisture).[1] HBr adds to the alkene and eliminates reversibly. This effectively isomerizes your pure cis-alkene into a thermodynamic cis/trans mix before it gets brominated.[1]

  • The Fix: Buffer the reaction. Add solid

    
    , 
    
    
    , or 1-2 equivalents of pyridine to neutralize HBr immediately upon formation.
Module C: The "Open Ion" Leak (Solvent Effects)

Symptom: Reaction is clean (no allylic byproducts) but selectivity is low. Mechanism: In highly polar or protic solvents, the bromonium ion is in equilibrium with an open carbocation. The open cation allows rotation around the C2-C3 bond.

  • The Fix: Use non-polar, non-nucleophilic solvents.[1] Dichloromethane (DCM) is standard.[1] If selectivity remains low, switch to Chloroform (

    
    )  or Carbon Tetrachloride (
    
    
    )
    (if safety permits) to destabilize the open cation.[1]
  • Alternative: Lower the temperature to -78°C to arrest bond rotation.[1]

High-Fidelity Protocol: Buffered Low-Temp Bromination[1]

This protocol is designed to enforce the ionic bromonium pathway while suppressing radical and acid-catalyzed side reactions.

Reagents:

  • Hept-2-ene (cis or trans, >98% purity)[1]

  • Pyridinium Tribromide (Solid

    
     source, safer and more selective)[1][6][7][8]
    
  • Dichloromethane (Anhydrous)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under

    
    .
    
  • Solvation: Dissolve 1.0 mmol Hept-2-ene in 10 mL anhydrous DCM.

  • Buffering: Add 1.5 mmol solid

    
    . (Prevents HBr-catalyzed isomerization).[1]
    
  • Cooling: Cool the mixture to 0°C (ice bath) or -78°C (acetone/dry ice) for maximum selectivity.

  • Addition: Add 1.05 mmol Pyridinium Tribromide in one portion.

    • Why? Solid reagents release

      
       slowly, maintaining a low instantaneous concentration, which favors the anti-addition mechanism over radical pathways.
      
  • Reaction: Stir in the dark (foil-wrapped) for 2 hours. Monitor by TLC (hexane eluent).[1]

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy excess bromine (decolorizes from orange to clear).
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Data & Analysis: What to Look For

NMR Validation (


-NMR in 

):
1
ParameterThreo (from cis)Erythro (from trans)
Origin cis-hept-2-enetrans-hept-2-ene
Mechanism Anti-additionAnti-addition
Multiplicity Distinct multiplet patternDistinct multiplet pattern
Coupling (

)
Typically larger (due to anti-periplanar conformer dominance)Typically smaller (gauche conformer dominance)
Diagnostic Two distinct sets of peaks if mixed.[1]Two distinct sets of peaks if mixed.[1][9]

Note: Due to the flexibility of the heptyl chain, exact coupling constants vary by concentration and temperature. The presence of a single set of multiplets confirms high diastereomeric excess.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Bromonium pathway and the failure modes.

MechanismAlkeneHept-2-ene(Pure Isomer)BromoniumCyclic Bromonium Ion(Stereo-locked)Alkene->Bromonium Ionic Path(Dark, Low Temp)RadicalAllylic Radical(Scrambling)Alkene->Radical Radical Path(Light, Peroxides)Br2Br2 / Py-Br3CarbocationOpen Carbocation(Free Rotation)Bromonium->Carbocation Polar Solvent/HeatAntiProductAnti-Addition Product(High Selectivity)Bromonium->AntiProduct Backside AttackMixedProductMixed Diastereomers(Low Selectivity)Carbocation->MixedProduct RotationRadical->MixedProduct Rotation

Figure 2: Mechanistic pathways determining stereochemical outcome.[1]

FAQ: Rapid Troubleshooting

Q: I am using liquid bromine and getting 60:40 selectivity. Why? A: Liquid bromine is highly concentrated and aggressive.[1] The local exotherm upon addition can cause localized heating, promoting the open carbocation pathway. Switch to Pyridinium Tribromide or dilute your

Q: Can I use ethanol as a solvent to be "greener"? A: No.[1] Ethanol is nucleophilic.[1] It will attack the bromonium ion to form a bromo-ether (solvolysis product) rather than the dibromide. Furthermore, protic solvents stabilize the open carbocation, reducing stereoselectivity.[1]

Q: My starting material is 95% cis but I see 10% erythro product. Is this experimental error? A: Likely yes. 5% trans impurity in the starting material will yield 5% erythro product. The remaining 5% error likely comes from HBr-catalyzed isomerization during the reaction. Ensure you are using a base buffer (

1

References

  • Mechanism of Electrophilic Addition: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 20: Electrophilic addition to alkenes). [1]

  • Pyridinium Tribromide Reagent: Djerassi, C., & Scholz, C. R. (1948).[1] The Bromination of Ketones and Enol Acetates with Pyridinium Bromide Perbromide. Journal of the American Chemical Society, 70(1), 417–418.[1] [1]

  • Stereochemical Pitfalls (Radical/Ionic): Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (Section 4.2: Addition of Halogens). [1]

  • HBr Catalyzed Isomerization: Pasto, D. J., & Gontarz, J. A. (1971).[1] Mechanism of the addition of bromine to alkenes. Journal of the American Chemical Society, 93(25), 6902–6908.[1]

stabilizing (E)-1-bromohept-2-ene against hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilizing (E)-1-bromohept-2-ene against Hydrolysis

Document ID: AS-BHE-002 | Version: 2.4 | Status: Active

Introduction: The Fragility of Allylic Systems

Welcome to the AllylShield technical guide. You are likely here because your batch of (E)-1-bromohept-2-ene has turned yellow, fumed upon opening, or resulted in poor yields during nucleophilic substitution.

The Core Issue: 1-bromohept-2-ene is an allylic bromide .[1] Unlike standard alkyl halides, the carbon-bromine bond is exceptionally labile due to the resonance stability of the resulting allyl cation. This makes it highly reactive toward nucleophiles (like water) and prone to autocatalytic decomposition .

This guide provides a self-validating system to arrest hydrolysis and prevent the "acid-death-spiral" common to these reagents.

Module 1: The Hydrolysis Mechanism (The "Why")

To stabilize the molecule, you must understand the degradation loop. Hydrolysis is not just a one-way reaction; it generates Hydrobromic Acid (HBr) , which acts as a catalyst for further decomposition and isomerization.

The Autocatalytic Cycle:

  • Initiation: Trace moisture attacks the allylic carbon (

    
     or 
    
    
    
    pathway).
  • Product Formation: 1-hepten-3-ol (or isomer) and HBr are formed.

  • Acceleration: HBr protonates the remaining alcohol or alkene, catalyzing allylic rearrangement (scrambling the double bond) and polymerization.

Visualizing the Degradation Pathway

The following diagram illustrates how a single molecule of water can trigger a cascade of degradation.

HydrolysisCycle RBr (E)-1-bromohept-2-ene (Reagent) TS Allylic Cation (Intermediate) RBr->TS Br⁻ Departure Isomer 3-bromohept-1-ene (Rearranged Isomer) RBr->Isomer Isomerization (Acid Promoted) H2O H₂O (Moisture) H2O->TS Nucleophilic Attack ROH Heptenol (Hydrolysis Product) TS->ROH HBr HBr (Acid Byproduct) TS->HBr Elimination HBr->RBr Acid Catalysis

Figure 1: The autocatalytic hydrolysis loop. Note how HBr feeds back into the system, accelerating isomerization and degradation.

Module 2: Stabilization & Storage Protocols (The "How")

Stabilization relies on three pillars: Exclusion (of water), Scavenging (of acid), and Inhibition (of radicals).

2.1 Selecting an Acid Scavenger

Do not store allylic bromides "neat" without a stabilizer if you plan to keep them for >48 hours.

Stabilizer ClassAgentMechanismRecommended Use
Inorganic Base Potassium Carbonate (

)
Neutralizes HBr to form KBr +

.
Best for Storage. Insoluble solid; easily filtered off before use.
Epoxide 1,2-Epoxybutane (or Propylene Oxide)Irreversibly reacts with HBr to form a bromohydrin.Best for Transport. Liquid; stays in solution. Requires distillation to remove.[1]
Metal Silver Wool / Copper WireScavenges free halides and radicals.Supplementary. Use in conjunction with

.
2.2 The "AllylShield" Storage Workflow

Follow this protocol for long-term storage (1–6 months).

  • Prepare the Container: Use an amber glass vial (UV light generates radicals). Bake the vial at 120°C for 2 hours to remove surface moisture.

  • Add the Scavenger: Add anhydrous Potassium Carbonate (

    
    )  (1-2% by weight). It should sit as a white solid at the bottom.
    
  • Inert Gas Purge: Flow dry Argon (heavier than air) into the vial for 60 seconds to displace oxygen and moisture.

  • Seal & Freeze: Seal with a Teflon-lined cap. Store at -20°C .

    • Why -20°C? Reaction rates drop by ~50% for every 10°C decrease. At -20°C, hydrolysis is kinetically stalled.

Module 3: Troubleshooting & Recovery

Issue: My reagent has turned yellow or brown.

Diagnosis: The color comes from elemental bromine (


) and conjugated polymerization products caused by HBr accumulation.
Recovery Protocol (The "Wash" Method)

If the purity is >80% (check via NMR/GC), you can salvage the batch. Do not distill a degraded batch without washing first; the heat + acid will polymerize the entire flask.

  • Dilute: Dissolve the 1-bromohept-2-ene in 5 volumes of cold Pentane or Hexane.

  • Neutralize (The Critical Step):

    • Wash 1x with ice-cold saturated

      
      . Caution: 
      
      
      
      evolution indicates acid presence.
    • Wash 1x with ice-cold 10% Sodium Thiosulfate (

      
      ). This removes the yellow bromine color.
      
    • Wash 1x with Brine.

  • Dry: Dry the organic layer over anhydrous

    
     for 5 minutes.
    
  • Concentrate: Filter and remove solvent via rotary evaporation at <30°C (bath temperature).

    • Warning: High vacuum is preferred to keep heat low.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Molecular Sieves (3A/4A) directly in the bottle? A: Yes, but with caution. While sieves remove water, they can be slightly acidic (surface silanols) or basic depending on the type. Activated 3A sieves are generally safe, but


 is safer because it actively neutralizes the acid that does form, whereas sieves only remove the water trigger.

Q2: I see two spots on my TLC. What happened? A: You likely have allylic isomerization . 1-bromohept-2-ene (primary bromide) equilibrates with 3-bromohept-1-ene (secondary bromide).

  • Mechanism:[2][3][4][5] The bromide leaves, forming a cation delocalized over C1 and C3. The bromide ion can attack back at C3.

  • Prevention:[1][6] Keep the temperature low.[7] Isomerization is thermally driven.

Q3: Why not use Silver Oxide (


)? 
A:  Silver oxide is a strong oxidant and can convert your bromide to an ether or alcohol rapidly. Stick to weak bases like Carbonates.
References & Authority
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8][9] (The standard text for purification protocols of alkyl halides).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for allylic substitution and hydrolysis).

  • BenchChem Technical Data. (2025). 1-Bromohept-2-ene stability and storage conditions. (Specific data on heptyl chain halides).

  • Master Organic Chemistry. (2013). Allylic Bromination and Stability. (Accessible review of radical and cation stability in allylic systems).

Sources

Technical Support Center: Optimizing (E)-1-bromohept-2-ene Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for Nucleophilic Substitution of (E)-1-bromohept-2-ene Document ID: TSC-OPT-2025-HB7 Audience: Chemical Process Researchers & Medicinal Chemists

Executive Summary

You are working with (E)-1-bromohept-2-ene , a primary allylic bromide.[1] This substrate is highly reactive but prone to three competing failure modes: Regiochemical scrambling (


), Elimination (

), and Thermal Decomposition.

This guide moves beyond standard "recipe" chemistry. It provides a logic-driven framework to optimize reaction temperature, ensuring you maximize the desired substitution product while suppressing allylic transposition and elimination.

Part 1: The Thermodynamic & Kinetic Landscape

The Critical Decision: Kinetic vs. Thermodynamic Control

Temperature is not just an accelerator; it is the selector switch for your reaction pathway.

VariableLow Temperature (-78°C to 0°C)High Temperature (>25°C)
Dominant Mechanism

(Direct Substitution)

(Allylic Shift) /

Regioselectivity High (

-attack preferred)
Low (Mixture of

and

)
Stereochemistry Retention of alkene geometry (

)
Risk of

isomerization
Side Reactions MinimalElimination (

), Polymerization
Kinetic Profile Controlled, Exotherm managementRapid, Risk of runaway
Pathway Visualization

The following diagram illustrates the competing pathways dictated by thermal energy.

ReactionPathways Start (E)-1-bromohept-2-ene (Substrate) SN2 Direct Substitution Product (Retention of Double Bond Position) Start->SN2 Low Temp (-78°C to 0°C) Kinetic Control SN2_Prime SN2' Rearranged Product (Migration of Double Bond) Start->SN2_Prime High Temp / Bulky Nu Thermodynamic Equilibration Elim Elimination Product (Heptadiene isomers) Start->Elim High Temp + Strong Base Entropy Favored Nu Nucleophile

Figure 1: Reaction pathways for allylic bromides. Green indicates the target pathway optimized by lower temperatures.

Part 2: Self-Validating Experimental Protocol

Objective: Achieve >90% conversion to the direct substitution product with <5% regioisomeric impurities.

Pre-Reaction Check (Critical)

Allylic bromides degrade into HBr and polymers upon storage.[1]

  • Validation Step: Run a TLC or GC-MS of the starting material before adding nucleophile.

  • Criteria: If purity is <95%, distill or pass through a short plug of basic alumina to remove HBr. Acidic impurities catalyze isomerization.[2]

Step-by-Step Optimization Workflow

1. Solvent Selection: Use THF or DCM for low-temperature compatibility. Avoid DMF/DMSO if working below -20°C (viscosity/freezing issues) unless necessary for nucleophile solubility.

2. The "Cold-Start" Strategy: Do not mix reagents at room temperature. The exotherm can locally spike temperature, triggering


.
  • Step A: Dissolve (E)-1-bromohept-2-ene in solvent and cool to -78°C (or -20°C if using cryo-cooler).

  • Step B: Add nucleophile slowly (dropwise).

  • Step C (The Checkpoint): Stir for 30 mins at low temp. Pull an aliquot for TLC/GC.

    • Scenario 1: Conversion < 5%

      
       Warm to 0°C .
      
    • Scenario 2: Conversion > 20%

      
      Hold temperature.  The reaction is proceeding under kinetic control.
      

3. Quench Protocol: Quench at the reaction temperature. Do not warm to RT before quenching. This prevents "late-stage" scrambling during the workup.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a mixture of two products with the same mass (isomers). What happened?

Diagnosis: You likely triggered the


 mechanism  (Allylic Rearrangement).
  • Cause: Temperature was too high, or the nucleophile was too bulky/hindered, forcing attack at the

    
    -position (C3) instead of the 
    
    
    
    -position (C1).
  • Solution:

    • Lower reaction temperature by 20°C.

    • Switch to a less sterically hindered nucleophile if possible.

    • Change solvent to a less polar one (e.g., from DMF to DCM) to tighten the ion pair, often favoring direct

      
      .
      
Q2: My yield is low, and I see multiple non-polar spots on TLC.

Diagnosis: Elimination (


)  is competing with substitution.
  • Cause: Allylic protons are acidic. If your nucleophile is also a base (e.g., alkoxides), heat will drive elimination (entropy favored).

  • Solution:

    • Strict Temperature Cap: Do not exceed 0°C.

    • Basicity Check: If using an amine or alkoxide, ensure the pKa is minimized.

    • Concentration: Higher concentration favors bimolecular substitution (

      
      ) over unimolecular degradation, but too high can cause exotherms. Aim for 0.1 M - 0.2 M.
      
Q3: The starting material turned brown/black before I even started.

Diagnosis: Autocatalytic Decomposition.

  • Cause: (E)-1-bromohept-2-ene is unstable. Traces of HBr (from hydrolysis) catalyze polymerization.

  • Solution:

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Scavenger: Add a few grains of Potassium Carbonate (

      
      ) or a drop of Epichlorohydrin to the storage vial to scavenge acid.
      

Part 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start Reaction @ -20°C Check1 Check Conversion (1 Hour) Start->Check1 LowConv < 10% Conversion Check1->LowConv Slow HighConv > 10% Conversion Check1->HighConv Active Action1 Raise Temp to 0°C Monitor closely LowConv->Action1 Action2 Maintain -20°C Complete Reaction HighConv->Action2 Analyze Analyze Crude (NMR / GC-MS) Action1->Analyze Action2->Analyze Issue1 Regioisomers Found (SN2' detected) Analyze->Issue1 Issue2 Elimination Products (Dienes detected) Analyze->Issue2 Success Clean Product Analyze->Success Fix1 RESTART: 1. Lower Temp (-78°C) 2. Less Polar Solvent Issue1->Fix1 Fix2 RESTART: 1. Lower Temp 2. Less Basic Nucleophile Issue2->Fix2

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • BenchChem Technical Support. (2025).[1][2] 1-Bromohept-2-ene stability and storage conditions. BenchChem. Link

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature Effect. Master Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11622425, (E)-1-bromohept-2-ene. PubChem.[1][3][4] Link

  • Magid, R. M. (1980). Nucleophilic and Organometallic Displacement Reactions of Allylic Compounds: Stereochemistry and Regiochemistry. Tetrahedron, 36(13), 1901-1930. (Foundational text on Allylic vs mechanisms).
  • Trost, B. M. (2004). Asymmetric Allylic Alkylation. Chemical Reviews. (Context for regiocontrol in allylic systems).

Sources

Technical Support Center: (E)-1-bromohept-2-ene Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

(E)-1-bromohept-2-ene is a valuable allylic bromide intermediate in organic synthesis, prized for its ability to introduce a seven-carbon chain into a target molecule.[1] However, its utility is often challenged by competing side reactions, most notably E2 elimination, which leads to the formation of undesired hepta-1,3-diene. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize these side reactions and maximize the yield of your desired nucleophilic substitution product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of hepta-1,3-diene in my reaction. What is causing this, and how can I minimize it?

A1: The formation of hepta-1,3-diene is the result of an E2 (bimolecular elimination) reaction, which competes with the desired S_N2 (bimolecular nucleophilic substitution) pathway. In an E2 reaction, your nucleophile acts as a base, abstracting a proton from the carbon adjacent to the double bond (C4), while the bromide is eliminated.

The S_N2 reaction involves the nucleophile directly attacking the carbon bearing the bromine (C1). Because (E)-1-bromohept-2-ene is a primary allylic halide, it is susceptible to both pathways.[2][3] The key to minimizing the diene byproduct is to select conditions that kinetically favor the S_N2 pathway over the E2 pathway.

Core Strategies to Minimize Elimination:

  • Nucleophile Selection: Use a "soft," weakly basic nucleophile.[4]

  • Solvent Choice: Employ a polar aprotic solvent.

  • Temperature Control: Maintain lower reaction temperatures.

  • Base Strength: Avoid strongly basic and sterically hindered reagents.[5]

The following diagram illustrates the competition between the desired S_N2 pathway and the problematic E2 side reaction.

SN2_vs_E2_Competition cluster_start Reactants cluster_products Potential Products Substrate (E)-1-bromohept-2-ene SN2_Product Desired S_N2 Product (R-Nu) Substrate->SN2_Product S_N2 Pathway (Direct Attack at C1) E2_Product Elimination Byproduct (Hepta-1,3-diene) Substrate->E2_Product E2 Pathway (Proton Abstraction at C4) Nucleophile Nucleophile (Nu⁻) Base (B⁻)

Caption: Competing S_N2 and E2 reaction pathways for (E)-1-bromohept-2-ene.

Q2: How does my choice of nucleophile impact the S_N2/E2 ratio?

A2: The nucleophile's character is arguably the most critical factor in determining the reaction outcome. Nucleophilicity and basicity are related but distinct properties. To favor substitution, you need a reagent that is a good nucleophile but a weak base.

  • "Soft" Nucleophiles (Favor S_N2): These are typically less basic and more polarizable. They are excellent for forming the desired substitution product. Examples include: I⁻, Br⁻, RS⁻ (thiolates), N₃⁻ (azide), and CN⁻ (cyanide).[5] Stabilized carbanions, such as those derived from malonic esters, are also effective.

  • "Hard" or Basic Nucleophiles (Favor E2): These are strong bases that readily abstract protons.[5] Hydroxide (OH⁻), alkoxides (like ethoxide, EtO⁻), and especially sterically hindered bases like potassium tert-butoxide (t-BuOK) will significantly promote the E2 elimination pathway.[2][5]

Data-Driven Insights: Nucleophile/Base Selection

Nucleophile/BasePredominant ReactionTypical Outcome with Primary Allylic HalideRationale
NaN₃ (Sodium Azide)S_N2 High yield of allylic azideAzide is an excellent nucleophile and a very weak base.
NaCN (Sodium Cyanide)S_N2 High yield of allylic nitrileCyanide is a strong nucleophile and a moderately weak base.
Diethyl Malonate + NaHS_N2 High yield of alkylated productThe malonate enolate is a soft, stabilized nucleophile.
NaOEt (Sodium Ethoxide)S_N2 / E2 Mix Mixture of ether and dieneEthoxide is both a strong nucleophile and a strong base.[6]
KOt-Bu (Potassium tert-butoxide)E2 High yield of hepta-1,3-dieneA strong, sterically hindered base that favors proton abstraction over nucleophilic attack.[2][5]
Q3: What is the optimal solvent system for minimizing elimination?

A3: The solvent plays a crucial role by stabilizing or destabilizing the transition states of the competing reactions.

  • Polar Aprotic Solvents (Favor S_N2): Solvents like DMSO, DMF, and acetonitrile are ideal for S_N2 reactions.[7] They solvate the cation (e.g., Na⁺) but leave the anion (the nucleophile) relatively "bare" and highly reactive for nucleophilic attack. They do not effectively solvate the transition state of the E2 reaction, thus disfavoring elimination.

  • Polar Protic Solvents (Favor E2/S_N1): Solvents like water, ethanol, and methanol can hydrogen-bond with the nucleophile, creating a solvent shell that hinders its nucleophilicity and increases its effective basicity, which can favor elimination.[8][9] While primary allylic systems are less prone to S_N1 than tertiary ones, polar protic solvents could also encourage some S_N1 character, potentially leading to rearranged byproducts.[10][11]

Recommendation: For reactions with (E)-1-bromohept-2-ene, use a polar aprotic solvent like DMF or acetonitrile to maximize the rate of the S_N2 reaction relative to E2.

Q4: Can temperature control be used to favor the substitution product?

A4: Yes, temperature is a key lever for controlling selectivity. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored (more molecules are produced).[12]

  • Lower Temperatures (Favor S_N2): Running the reaction at or below room temperature (e.g., 0 °C to 25 °C) will favor the S_N2 pathway, which typically has a lower activation energy.[13]

  • Higher Temperatures (Favor E2): Increasing the temperature ("heating" or "reflux") provides the system with enough energy to overcome the higher activation barrier of the E2 reaction, making elimination the major pathway.[6][12]

Practical Guideline: Always start your reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS. Only apply heat if the reaction is sluggish and you are using a non-basic nucleophile.

Troubleshooting Workflow

If you are experiencing low yields or a high percentage of the elimination byproduct, use the following decision tree to diagnose and solve the issue.

Troubleshooting_Workflow Start Problem: High % of Hepta-1,3-diene Check_Nucleophile Step 1: Evaluate Nucleophile/Base Start->Check_Nucleophile Is_Bulky_Strong Is it a strong, hindered base? (e.g., t-BuOK, LDA) Check_Nucleophile->Is_Bulky_Strong Change_Nucleophile Solution: Switch to a 'soft' nucleophile (e.g., N₃⁻, CN⁻, malonate) Is_Bulky_Strong->Change_Nucleophile Yes Check_Solvent Step 2: Evaluate Solvent Is_Bulky_Strong->Check_Solvent No Success Problem Solved: Maximized S_N2 Product Change_Nucleophile->Success Is_Protic Is the solvent protic? (e.g., EtOH, H₂O) Check_Solvent->Is_Protic Change_Solvent Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) Is_Protic->Change_Solvent Yes Check_Temp Step 3: Evaluate Temperature Is_Protic->Check_Temp No Change_Solvent->Success Is_High_Temp Is the reaction run at high temp? Check_Temp->Is_High_Temp Lower_Temp Solution: Run reaction at lower temperature (0 °C to 25 °C) Is_High_Temp->Lower_Temp Yes Is_High_Temp->Success No / Conditions Optimized Lower_Temp->Success

Caption: A step-by-step workflow for troubleshooting and minimizing E2 elimination.

Optimized Protocol Example: Synthesis of (E)-Hept-2-enylacetonitrile

This protocol provides a robust method for the S_N2 displacement on (E)-1-bromohept-2-ene using sodium cyanide, a strong nucleophile that is only moderately basic.

Materials:

  • (E)-1-bromohept-2-ene (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (E)-1-bromohept-2-ene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cooled NaCN suspension over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature (approx. 20-25 °C). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-hept-2-enylacetonitrile.

References

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved March 7, 2026, from [Link]

  • van der Heijden, K. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1199-1210. [Link]

  • LibreTexts Chemistry. (2021, December 15). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Hartwig, J. F., et al. (2012). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles. Journal of the American Chemical Society, 134(26), 10775-10778. [Link]

  • LibreTexts Chemistry. (2020, May 30). 7.15: Characteristics of the E1 Reaction. [Link]

  • Eyet, N., et al. (2015). Effect of higher order solvation and temperature on SN2 and E2 reactivity. International Journal of Mass Spectrometry, 378, 54-58. [Link]

  • LibreTexts Chemistry. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.15: Factors Influencing the Elimination Mechanism. [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of the American Chemical Society, 144(12), 5386-5397. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Forging C–C Bonds with Hindered Nucleophiles and Carbonyl Electrophiles: Reactivity and Selectivity of Allylic Tin Reagents/ n -BuLi. Retrieved March 7, 2026, from [Link]

  • Reddit. (2025, February 23). Choosing between e1, e2 sn1, and sn2 reactions. [Link]

  • Clark, J. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Scheidt, K. A., et al. (2010). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society, 132(13), 4600-4601. [Link]

  • University of Illinois Chicago. (n.d.). Elimination Reactions. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved March 7, 2026, from [Link]

  • Hamlin, T. A., et al. (2022). How Solvation Influences the SN2 versus E2 Competition. Accounts of Chemical Research, 55(5), 635-647. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (E)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. For professionals in drug development and organic synthesis, the precise characterization of isomers is paramount, as subtle stereochemical differences can lead to vastly different biological activities and reaction outcomes. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for (E)-1-bromohept-2-ene, offering a comparative perspective with its (Z)-isomer and other related bromoheptene isomers.

The interpretation of ¹H NMR spectra relies on understanding how the electronic environment of a proton influences its resonance frequency, reported as a chemical shift (δ) in parts per million (ppm). Key factors affecting these shifts include the electronegativity of nearby atoms, the anisotropy of π-systems, and steric effects. In the case of haloalkenes like 1-bromohept-2-ene, the interplay of these factors provides a unique spectral fingerprint for each isomer.

Distinguishing (E) and (Z) Isomers: The Decisive Role of Coupling Constants

While chemical shifts offer valuable clues, the most definitive feature for distinguishing between (E) and (Z) isomers of vicinal protons on a double bond is the magnitude of their spin-spin coupling constant (J). The dihedral angle between these protons dictates the efficiency of the coupling interaction.

  • trans -Coupling (E-isomer): Protons in a trans configuration exhibit a larger coupling constant, typically in the range of 11-18 Hz.

  • cis -Coupling (Z-isomer): Protons in a cis arrangement have a smaller coupling constant, generally between 6-14 Hz.

This significant difference in J-values provides an unambiguous method for assigning the stereochemistry of the double bond.

Predicted ¹H NMR Spectral Data for (E)-1-Bromohept-2-ene

While a publicly available, experimentally verified spectrum for (E)-1-bromohept-2-ene is limited, we can predict its ¹H NMR spectrum with high accuracy based on established principles and data from analogous compounds.[1] The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Proton AssignmentStructurePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1Br-CH₂ -CH=~3.95 - 4.0Doublet (d)~6.5
H2Br-CH₂-CH =~5.70 - 5.80Doublet of triplets (dt)~15.0, 6.5
H3=CH -CH₂-~5.55 - 5.65Doublet of triplets (dt)~15.0, 6.9
H4-CH₂ -CH₂-~2.0 - 2.1Quartet (q)~7.0
H5, H6-CH₂CH₂ -CH₃~1.2 - 1.4Multiplet (m)-
H7-CH₃ ~0.8 - 0.9Triplet (t)~7.0

Comparative Analysis with Bromoheptene Isomers

To underscore the diagnostic power of ¹H NMR, the table below compares the key spectral features of (E)-1-bromohept-2-ene with its (Z)-isomer and another structural isomer, 7-bromohept-1-ene.[2]

IsomerProtonMultiplicityCoupling Constant (J, Hz)Chemical Shift (δ, ppm)
(E)-1-Bromohept-2-ene H2 dt ~15.0, 6.5 ~5.70 - 5.80
H3 dt ~15.0, 6.9 ~5.55 - 5.65
H1 d ~6.5 ~3.95
(Z)-1-Bromohept-2-eneH2dtm~9.5, 7.0~5.65 - 5.75
H3dtm~9.5, 7.2~5.45 - 5.55
H1d~7.0~4.05
7-Bromohept-1-eneH1ddt~17.0, 10.2, 6.7~5.75 - 5.85
H2a (trans)dt~17.0, 1.5~5.00 - 5.05
H2b (cis)dt~10.2, 1.5~4.92 - 4.98
H7t~6.8~3.40

Key Differentiating Features: [2]

  • Olefinic Protons (H2 & H3): The most striking difference is the large coupling constant (~15.0 Hz) for the olefinic protons in the (E)-isomer, characteristic of a trans relationship.[3] The (Z)-isomer displays a smaller coupling constant (~9.5 Hz).

  • Allylic Protons (H1): The protons on the carbon adjacent to the bromine (C1) in (E)-1-bromohept-2-ene are expected around 3.95 ppm.[1][2] This is due to the deshielding effect of the electronegative bromine atom.[4][5]

  • Aliphatic Protons: The remaining aliphatic protons of the butyl chain appear in the upfield region of the spectrum, generally between 0.8 and 2.1 ppm.[6][7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the (E)-1-bromohept-2-ene sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.
  • Optionally, add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The choice of spectrometer field strength (e.g., 400 MHz) will influence spectral resolution. Higher field strengths provide better signal dispersion, which is advantageous for resolving complex spectra.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine ¹H NMR.
  • Acquisition Time: Set to 2-4 seconds to ensure adequate data acquisition for good resolution.
  • Relaxation Delay: A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons, leading to accurate integration.
  • Number of Scans: For a sample of this concentration, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical steps involved in the analysis of the ¹H NMR spectrum of (E)-1-bromohept-2-ene.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation (5-10 mg in CDCl₃) Acquisition NMR Data Acquisition (400 MHz) SamplePrep->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS) Phasing->Calibration Integration Integration Calibration->Integration IdentifySignals Identify Signal Sets Integration->IdentifySignals AnalyzeShifts Analyze Chemical Shifts (δ) IdentifySignals->AnalyzeShifts AnalyzeSplitting Analyze Splitting Patterns (Multiplicity) IdentifySignals->AnalyzeSplitting StructureConfirm Confirm (E)-Stereochemistry AnalyzeShifts->StructureConfirm AnalyzeCoupling Analyze Coupling Constants (J) AnalyzeSplitting->AnalyzeCoupling AnalyzeCoupling->StructureConfirm

Sources

Technical Guide: Distinguishing (E)-1-Bromohept-2-ene from (Z)-Isomer via NMR

[1]

Executive Summary

In the synthesis of allylic halides like 1-bromohept-2-ene, controlling and verifying stereochemistry is critical for downstream efficacy. The (E)-isomer (trans) and (Z)-isomer (cis) exhibit distinct reactivity profiles in nucleophilic substitutions and organometallic couplings. This guide provides a definitive, data-driven methodology to distinguish these isomers using 1H and 13C NMR spectroscopy.

The "Gold Standard" Discriminator:

  • Primary: Vicinal proton coupling constants (

    
    ) across the double bond.
    
    • (E)-Isomer:

      
      
      
    • (Z)-Isomer:

      
      
      
  • Secondary:

    
     Chemical shifts of allylic carbons (Gamma-gauche effect).
    
  • Confirmation: 1D NOE or 2D NOESY correlations between allylic and homoallylic protons.

Mechanistic Basis of Discrimination

The Karplus Relationship (Scalar Coupling)

The magnitude of the vicinal coupling constant (


  • Trans (E): Dihedral angle

    
    . The orbital overlap is maximized, leading to a large 
    
    
    value (
    
    
    ).
  • Cis (Z): Dihedral angle

    
    . While overlap exists, the coupling is inherently weaker than the anti-periplanar arrangement, typically yielding 
    
    
    .
Steric Compression (Gamma-Gauche Effect)

In the (Z)-isomer, the allylic methylene group (


upfield shift (shielding)

Experimental Protocol

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard. Use 
    
    
    (Benzene-d6) if signal overlap occurs in the olefinic region; benzene often induces shift changes that resolve overlapping multiplets.
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Data Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30; 13C with proton decoupling (CPD).

  • Scans (NS): 16 scans for 1H; 256–1024 scans for 13C (depending on concentration).

  • Acquisition Time (AQ): Ensure AQ > 2.0 sec to resolve fine coupling structures.

  • Processing: Apply Zero Filling (to 64k or 128k points) and Gaussian apodization (LB = -0.3, GB = 0.1) to enhance resolution of the multiplet splitting.

Comparative Analysis: (E) vs. (Z)

H NMR Data Comparison

The following table synthesizes experimental data for 1-bromohept-2-ene.

Feature(E)-1-bromohept-2-ene(Z)-1-bromohept-2-eneDiagnostic Value
Olefinic Coupling (

)
15.0 Hz 9.5 - 10.5 Hz Primary
H-1 (

) Shift

ppm (d)

ppm (d)
Minor difference
H-2 (Vinylic,

to Br)

ppm (dt)

ppm (m)
Overlap likely
H-3 (Vinylic,

to Br)

ppm (dt)

ppm (m)
Overlap likely
H-4 (Allylic

) Shift

ppm

ppm
Minor difference

Detailed Multiplet Analysis:

  • E-Isomer: H-2 appears as a doublet of triplets (dt). The large doublet splitting (

    
    ) corresponds to the trans coupling to H-3. The smaller triplet splitting (
    
    
    ) is the coupling to the H-1 methylene.
  • Z-Isomer: H-2 appears as a doublet of triplets (or multiplets) with a significantly smaller primary doublet splitting (

    
    ).
    
C NMR Data Comparison

Carbon shifts provide a robust secondary check, particularly for the allylic carbons.

Carbon Position(E)-Isomer Shift (

)
(Z)-Isomer Shift (

)
Trend
C-1 (

)
~33.0 ppm~31.5 ppmZ is Upfield (Shielded)
C-4 (

-Pr)
~32.0 ppm~27.5 ppmZ is Upfield (Shielded)
C-2/C-3 (Olefinic) 125 - 135 ppm124 - 134 ppmLess diagnostic

Note: The upfield shift of C-4 in the Z-isomer (approx. 4-5 ppm difference) is a very reliable indicator of cis-geometry due to the gamma-gauche effect.

Structural Confirmation Logic (Decision Tree)

The following diagram illustrates the logical workflow for assigning the stereochemistry of your sample.

NMR_LogicStartStart: Acquire 1H NMR(Focus on 5.5 - 6.0 ppm)CheckSplittingAnalyze Splitting of H-2/H-3Measure J(H-H)Start->CheckSplittingJ_LargeJ = 14 - 16 HzCheckSplitting->J_LargeJ_SmallJ = 9 - 11 HzCheckSplitting->J_SmallAmbiguousAmbiguous / Overlap?(Complex Multiplet)CheckSplitting->AmbiguousAssign_EAssignment: (E)-Isomer(Trans)J_Large->Assign_EAssign_ZAssignment: (Z)-Isomer(Cis)J_Small->Assign_ZRun_13CAction: Acquire 13C NMRCheck C-4 ShiftAmbiguous->Run_13CRun_NOEAction: Run 1D NOE / NOESYAmbiguous->Run_NOEConfirmationC4_DownfieldC-4 > 31 ppmRun_13C->C4_DownfieldC4_UpfieldC-4 < 29 ppm(Gamma Effect)Run_13C->C4_UpfieldC4_Downfield->Assign_EC4_Upfield->Assign_ZNOE_TransNOE: H2 ↔ H4H3 ↔ H1Run_NOE->NOE_TransNOE_CisNOE: H1 ↔ H4(Spatial Proximity)Run_NOE->NOE_CisNOE_Trans->Assign_ENOE_Cis->Assign_Z

Figure 1: Decision tree for the stereochemical assignment of 1-bromohept-2-ene isomers.

Advanced Confirmation: NOE Correlations

If the 1D spectrum is crowded (e.g., in a crude reaction mixture), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tie-breaker.

  • (Z)-Isomer (Cis): The

    
     group (H-1) and the alkyl chain (
    
    
    , H-4) are on the same side of the double bond.
    • Key Signal: Strong NOE cross-peak between H-1 (

      
       ppm) and H-4  (
      
      
      ppm).
  • (E)-Isomer (Trans): The

    
     group and the alkyl chain are on opposite sides .
    
    • Key Signal: NOE correlations are observed between H-1 and H-3 , and H-2 and H-4 . A direct H-1 to H-4 correlation is absent or very weak.

NOE_Mapcluster_Z(Z)-Isomer Spatial Proximitycluster_E(E)-Isomer Spatial ProximityZ_H1H-1 (CH2Br)Z_H4H-4 (Alkyl)Z_H1->Z_H4STRONG NOE(< 3 Å)E_H1H-1 (CH2Br)E_H3H-3 (Vinyl)E_H1->E_H3NOEE_H4H-4 (Alkyl)E_H1->E_H4NO NOE(> 4 Å)E_H2H-2 (Vinyl)E_H2->E_H4NOE

Figure 2: Expected NOE correlations. The red arrow in the Z-isomer cluster represents the diagnostic "smoking gun" signal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11622425, (E)-1-bromohept-2-ene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges. Retrieved from [Link]

coupling constants J-values for trans-alkene protons in (E)-1-bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Trans-Alkene Coupling Constants in (E)-1-Bromohept-2-ene: A Comparative Guide to NMR Platforms

Executive Summary & Scientific Context

In drug development and complex organic synthesis, the unambiguous assignment of alkene stereochemistry is a critical quality control step. For allylic halides like (E)-1-bromohept-2-ene[1], distinguishing the (E)-isomer from its (Z)-counterpart relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

The differentiation is governed by the through-bond interaction between the vinylic protons, quantified by the scalar coupling constant (


). According to the Karplus relationship, the magnitude of this coupling is dictated by the dihedral angle between the protons[2]. For trans-alkenes (dihedral angle 

180°), the

value is characteristically large, typically ranging from 14 to 18 Hz (usually

15 Hz). In contrast, cis-alkenes (dihedral angle

0°) exhibit smaller couplings of 10–12 Hz[2].

However, physically extracting this 15 Hz value from a spectrum is not always straightforward. It depends entirely on the analytical platform's ability to overcome second-order quantum mechanical effects. This guide objectively compares High-Field NMR, Benchtop NMR, and In-Silico prediction platforms for their ability to accurately resolve the trans-alkene coupling in (E)-1-bromohept-2-ene.

The Physics of Extraction: The Ratio

The vinylic protons in (E)-1-bromohept-2-ene (


 and 

) reside in similar, but not identical, electronic environments.

is beta to the electronegative bromine, while

is adjacent to the aliphatic chain. Their chemical shift difference (

) is relatively small, approximately 0.2 ppm.

The ability to directly measure the 15 Hz coupling constant via simple peak picking depends on the ratio of their frequency difference (


, in Hz) to their coupling constant (

).
  • First-Order System (AX): When

    
    , the multiplets are symmetrical, and the distance between the peaks exactly equals 
    
    
    
    .
  • Second-Order System (AB): When

    
    , "roofing" occurs. The inner peaks of the doublets grow taller, and the outer peaks shrink. The intensity ratio of the inner to outer peaks is defined by 
    
    
    
    .

Platform Comparison

High-Field NMR Spectrometers (≥400 MHz): The Gold Standard

At 400 MHz, a


 of 0.2 ppm translates to a frequency difference (

) of 80 Hz. For a 15 Hz trans-coupling, the

ratio is 5.3. Applying the intensity ratio formula, the inner peaks are only

1.45 times taller than the outer peaks. This yields a clean, easily readable AB quartet (approaching a first-order AX system) where the outer peaks are highly visible above the baseline. High-field NMR is the mandatory platform for definitive stereochemical proof, as the

-value can be directly and accurately measured without computational assistance.
Benchtop NMR Spectrometers (60–80 MHz): The Accessible Alternative

Benchtop systems have revolutionized routine laboratory analysis by offering cryogen-free, accessible NMR[3]. However, their lower operating frequencies severely compress the chemical shift dispersion. At 60 MHz, a


 of 0.2 ppm translates to a 

of just 12 Hz. With a 15 Hz coupling, the

ratio drops to 0.8. Under these conditions, the intensity ratio of the inner to outer peaks skyrockets to

8.1. The outer peaks shrink so drastically that they often disappear into the baseline noise. The resulting spectrum appears as a single, complex multiplet rather than two distinct doublets. Consequently, the

-value cannot be directly measured on a benchtop system; it requires post-acquisition quantum mechanical spin simulation (e.g., DNMR) to iteratively calculate the coupling.
In-Silico Prediction (DFT / Empirical Software)

Computational tools (e.g., MNova NMRPredict) utilize empirical databases or Density Functional Theory (DFT) to estimate


-values. While these platforms offer instantaneous, zero-cost analysis, they are predictive rather than analytical. They often fail to account for specific solvent interactions or subtle conformational preferences that can slightly alter the dihedral angle, making them suitable only for initial screening.

Data Presentation: Platform Performance Summary

Analytical PlatformOperating FrequencyTypical

for Alkene Protons (

)

Ratio (assuming

Hz)
Spin System TypeInner:Outer Peak Intensity Ratio

-Value Extraction Method
Benchtop NMR 60 MHz12 Hz0.8AB (Strongly Second-Order)8.1 : 1Quantum Mechanical Spin Simulation
Benchtop NMR 80 MHz16 Hz1.06AB (Strongly Second-Order)5.5 : 1Quantum Mechanical Spin Simulation
High-Field NMR 400 MHz80 Hz5.3Near-AX (Weakly Second-Order)1.45 : 1Direct Peak Picking
Ultra-High-Field 800 MHz160 Hz10.6AX (First-Order)1.20 : 1Direct Peak Picking

Experimental Protocol: High-Resolution H NMR Acquisition

To ensure a self-validating workflow for extracting the exact


-value of (E)-1-bromohept-2-ene, follow this optimized high-field protocol:
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Maintaining a dilute concentration prevents viscosity-induced line broadening, which can blur the fine multiplet splitting required to measure

      
      .
      
  • Shimming and Tuning: Insert the 5 mm tube into a

    
    400 MHz spectrometer. Tune and match the probe. Execute gradient shimming (e.g., TopShim) until the Full Width at Half Maximum (FWHM) of the TMS peak is 
    
    
    
    0.5 Hz.
    • Self-Validation: The TMS FWHM acts as an internal control. If the FWHM exceeds 0.5 Hz, the magnetic field is inhomogeneous, and the 15 Hz coupling may blur into smaller allylic

      
       couplings. Do not proceed until this metric is met.
      
  • Acquisition Parameters: Utilize a standard 30° pulse sequence (zg30). Set the spectral width to 10 ppm and the acquisition time (AQ) to at least 3.0 seconds.

    • Causality: A long acquisition time ensures high digital resolution (Hz/point). If the digital resolution is lower than the expected coupling difference, the measured

      
      -value will be mathematically artificially quantized.
      
  • Processing: Apply a zero-filling factor of 2 (e.g., to 64k or 128k points) and a mild exponential window function (Line Broadening = 0.1 Hz) prior to Fourier Transformation. Phase the spectrum manually to ensure symmetrical peak bases, then extract the

    
    -value by measuring the frequency difference (in Hz) between the outer peaks of the alkene doublets.
    

Logical Workflow Visualization

NMR_Workflow Start Synthesize/Isolate (E)-1-bromohept-2-ene Acquire Acquire 1H NMR Spectrum (Determine Δδ of Alkene Protons) Start->Acquire Check Calculate Δν/J Ratio (Δν = Δδ × Spectrometer Freq) Acquire->Check HighField High-Field NMR (≥400 MHz) Δν/J > 5 First-Order (AX) System Check->HighField High Frequency LowField Benchtop NMR (60-80 MHz) Δν/J < 3 Second-Order (AB) System Check->LowField Low Frequency ExtractHF Directly Measure J ~ 15 Hz via Peak Picking HighField->ExtractHF ExtractLF Requires Spin Simulation to Extract J-value LowField->ExtractLF

Caption: Logical workflow for selecting an NMR platform based on the Δν/J ratio of alkene protons.

References

  • PubChem : (E)-1-bromohept-2-ene Compound Summary. National Center for Biotechnology Information.[Link]

  • Hans Reich NMR Collection : 5-HMR-5 Interpretation of J-Coupling Constants. Organic Chemistry Data.[Link]

  • Oxford Instruments : High-field to Benchtop NMR Spectroscopy - Part 3.[Link]

Sources

Mechanistic Grounding: The IR Signatures of Trans-Allylic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Trans-Allylic Bromides: A Comparative Guide to Infrared Spectroscopy Modalities

For researchers and drug development professionals, the structural verification of trans-allylic bromides is a critical quality control step. These bifunctional molecules—featuring both a reactive allylic halide and a stereospecific alkene—serve as vital electrophiles in cross-coupling reactions, alkylations, and complex API (Active Pharmaceutical Ingredient) syntheses.

However, characterizing them via Infrared (IR) spectroscopy presents unique instrumental challenges. The diagnostic vibrational modes span the extreme ends of the mid-IR spectrum, requiring careful selection of spectroscopic hardware. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and FT-Raman spectroscopy, providing the mechanistic causality and experimental protocols needed to validate your analytical workflows.

To select the right instrument, one must first understand the physical chemistry governing the vibrational modes of trans-allylic bromides.

  • The Trans =C-H Out-of-Plane (oop) Bend (960–980 cm⁻¹): This is the most diagnostic peak for the trans geometry. Causality: The out-of-plane wagging of the two trans-oriented protons creates a massive, constructive change in the dipole moment perpendicular to the alkene plane. This results in a sharp, highly intense IR absorption[1][2]. By contrast, cis isomers exhibit this bend much lower, typically around 675–730 cm⁻¹[3][4].

  • The C-Br Stretch (515–690 cm⁻¹): Governed by Hooke’s Law, the vibrational frequency of a bond is inversely proportional to the square root of its reduced mass. Bromine’s large atomic mass pulls the C-Br stretching frequency deep into the lower fingerprint region[5][6].

  • The C=C Stretch (1640–1680 cm⁻¹): In perfectly symmetrical trans alkenes, the C=C stretch is IR-inactive due to a net-zero dipole change. However, the electronegative allylic bromine breaks this symmetry (pseudo-symmetry), resulting in a weak-to-moderate IR peak[7].

  • The -CH₂-Br Wag (1150–1300 cm⁻¹): The methylene protons adjacent to the heavy halogen exhibit a distinct wagging deformation, highly characteristic of terminal alkyl halides[5][6].

Table 1: Diagnostic Vibrational Modes of Trans-Allylic Bromides
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IR IntensityPhysical Basis / Causality
Trans Alkene=C-H oop bend960 - 980StrongLarge perpendicular dipole change during wagging[1][2].
Allylic HalideC-Br stretch515 - 690StrongHigh reduced mass of the C-Br oscillator (Hooke's Law)[6].
Allylic Halide-CH₂-Br wag1150 - 1300MediumCoupling of methylene deformation with electronegative Br[5][6].
AlkeneC=C stretch1640 - 1680Weak/MediumPseudo-symmetry limits dipole change; symmetry broken by Br[7].
Alkene=C-H stretch3020 - 3080MediumHigh force constant of sp² hybridized C-H bond[7][8].

Product Comparison: Spectroscopic Modalities

Not all spectrometers are equipped to handle the low-frequency demands of the C-Br stretch. Below is an objective comparison of the primary hardware configurations used in analytical labs.

Transmission FTIR (NaCl vs. KBr Windows)
  • Performance: Traditional transmission spectroscopy follows a true linear Beer-Lambert relationship, making it excellent for quantitative analysis. However, the choice of window material is make-or-break.

  • The Cutoff limitation: Sodium Chloride (NaCl) windows absorb IR light strongly below 650 cm⁻¹ due to lattice vibrations, rendering the window opaque. This "cutoff" completely masks the lower half of the C-Br stretching band[5]. Potassium Bromide (KBr) windows, featuring heavier atoms, extend the transmission window down to ~400 cm⁻¹, making them mandatory for allylic bromide analysis[5].

  • Drawback: KBr is highly hygroscopic. Absorbed moisture can cause baseline drift and obscure the >3000 cm⁻¹ =C-H stretch region.

Diamond ATR-FTIR
  • Performance: Attenuated Total Reflectance (ATR) is the modern standard for neat liquids. Diamond crystals are chemically inert—a crucial feature since allylic bromides are potent alkylating agents that can degrade softer optics.

  • The Penetration Depth Effect: In ATR, the evanescent wave penetration depth (

    
    ) is directly proportional to the wavelength. Consequently, low-frequency peaks (like the C-Br stretch at 600 cm⁻¹) will appear artificially intense compared to high-frequency peaks (like the =C-H stretch at 3050 cm⁻¹).
    
  • Drawback: While Diamond transmits down to ~400 cm⁻¹, Zinc Selenide (ZnSe) ATR crystals cut off at ~650 cm⁻¹ and must be avoided for brominated compounds.

FT-Raman Spectroscopy (Complementary)
  • Performance: Raman spectroscopy relies on changes in the polarizability tensor rather than the dipole moment. The C=C stretch and the C-Br stretch involve highly polarizable electron clouds, yielding intense Raman scattering signals that perfectly complement the weak C=C IR signals.

Table 2: Comparative Performance of Spectroscopic Platforms
Platform / ModalityC-Br Detection (515-690 cm⁻¹)Trans Alkene Detection (960 cm⁻¹)Sample PrepKey Limitation
Transmission (NaCl)Poor (Cutoff at 650 cm⁻¹)[5]ExcellentHigh (Neat film)Cannot resolve full C-Br band[5].
Transmission (KBr)Excellent (Cutoff at 400 cm⁻¹)[5]ExcellentHigh (Hygroscopic)Moisture contamination risks.
Diamond ATR-FTIRGood (Cutoff ~400 cm⁻¹)ExcellentZero (Direct application)Wavelength-dependent peak intensities.
FT-Raman (1064 nm)Excellent (Highly polarizable)ModerateZero (Glass vials OK)Weak signal for dipole-driven oop bends.

Decision Workflow

SpectroscopicWorkflow cluster_peaks Target Vibrational Modes Start Trans-Allylic Bromide Characterization C_Br C-Br Stretch (515-690 cm⁻¹) Start->C_Br C_H_oop Trans =C-H oop (960-980 cm⁻¹) Start->C_H_oop C_C C=C Stretch (1640-1680 cm⁻¹) Start->C_C KBr Transmission FTIR (KBr Windows) C_Br->KBr Requires low cutoff (<500 cm⁻¹) Raman FT-Raman (Complementary) C_Br->Raman Highly polarizable mode ATR Diamond ATR-FTIR (Broadband Analysis) C_H_oop->ATR Strong dipole change C_H_oop->KBr C_C->ATR Weak/Moderate IR signal C_C->Raman Strong symmetric stretch

Workflow for selecting spectroscopic modalities based on trans-allylic bromide vibrational modes.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure scientific integrity, the following protocol utilizes a self-validating loop to prevent instrumental artifacts from being misinterpreted as chemical data.

Objective: Obtain high-fidelity spectra of liquid trans-allylic bromides while preventing halogen-induced degradation of optical components.

Step 1: System Purge and Background Acquisition

  • Action: Purge the spectrometer with dry nitrogen for 15 minutes. Acquire a single-beam background scan (minimum 32 scans, 4 cm⁻¹ resolution).

  • Causality: Purging eliminates atmospheric water vapor (sharp rotational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹). Water vapor can artificially distort the baseline and mask the critical allylic -CH₂-Br wagging region (1150–1300 cm⁻¹).

Step 2: Hardware Verification & Sample Application

  • Action: Verify the installation of a Diamond ATR crystal. Apply 1-2 drops of the neat liquid trans-allylic bromide to completely cover the crystal face. Ensure the fume hood is active, as allylic bromides are volatile lachrymators.

  • Causality: Using a ZnSe crystal will result in a hard cutoff at ~650 cm⁻¹, truncating the C-Br stretch[5]. Furthermore, diamond is chemically inert to the alkylating nature of the sample.

Step 3: Spectral Acquisition and Algorithmic Correction

  • Action: Acquire the sample spectrum (32 scans). Immediately apply an "ATR Correction" algorithm via the spectrometer's software, inputting a refractive index of ~1.5 for the organic liquid and 2.4 for the diamond crystal.

  • Causality: Because the evanescent wave penetrates deeper at lower wavenumbers, the uncorrected C-Br peak (~600 cm⁻¹) will appear disproportionately massive compared to the =C-H stretch (~3050 cm⁻¹). The algorithm normalizes these intensities to mimic a standard transmission spectrum.

Step 4: Self-Validation & Isomeric Purity Check

  • Action: Inspect the 960–980 cm⁻¹ region. A sharp, singular peak confirms the trans geometry[1][2].

  • Validation: Scan the 675–730 cm⁻¹ region. If a strong out-of-plane bending peak is present here, it indicates contamination by the cis isomer[3][4]. If the baseline below 650 cm⁻¹ is pure noise, verify that a Diamond (not ZnSe) crystal was used.

References

  • "Alkene out-of-plane bending vibrations - Chemistry", blogspot.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzYmwsf8GUbShtTapkvAzX42ujrpNB43ZhA-IVUySg6CIijX5qvb7pz_CKF117uZI1tbzHGql8BTUe-lQymUEhho96ynAQDKsL6oVUlNu5ZGty150n-MXxvA3cC7V_uD83qAv59EjVlsbfyjld0I6abaRVtQ0MwAqWqYMoQQQRW2kGkfPIVAZTUev96VvimvzwupM=]
  • "IR spectrum: Alkenes", quimicaorganica.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBTHbax-7klJiyR0Mb05Y6HETAsaSlhdf__uyMz8ckHLZEEW5gvWVzZRj2R4mOvZ9LfZmJEoFtzxzhvUiwxfDMQxUJUrsgwG0Zrw2fT1-ElYncfOoWb6YGaIE4D2AgWXFb8hwhInfCsM4jDaiQt6zK8oFhWOb1HAQTw_vqpXO4ODGXdQZq4IfUTe0kfoWykVg=]
  • "INFRARED SPECTROSCOPY", spcmc.ac.in. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_jEYL1xqQfsBWAgZJKhLBTstZE8XoSxbxAptBn53sXSux0sQaeX5g6NzlS0bfX4bGOqst4tYTiZghCT26JXSOsp1xPZcU56eUUYiknA1a0cHiIBHIsqsS3J7-hg_YxSxyOlchdqESqEmKVgnuLRCP29us67yi]
  • "Alkyl and aryl halide infrared spectra - Chemistry", blogspot.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjRKrc6CN7W_t1iOZMF_gMP9_flVK0KaOUMKFJM_xJUV-aWnjVfwhEPLmFDo8xGG6cf4mJlecU8iG4JkNbKyquDpN-aakmfzldZXJ_HZ7j0o3DQBwDk7vfua6tGhyb5SmSNbx2CRuoEJVf6njZXudwC4N1LOxqpaeIlaEnDdPs-UG4GlKK1nGMN9SGqvc3IRQ2m64=]
  • "The Infrared Spectroscopy of Alkenes", spectroscopyonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36lg_VHDA1k-phB3zqPayddQbSMyKSpcTfDI0p4TF3YnYBJa9jeFMQ_jsQOJQlqkBLYs8VapE9N81zbsGqaPJAFWsye2OOGDkMH89yWvuYlrIzmdzOiJOGXaTk-yyJX-_ZLqjnW3hvyioJZqNNZHsiv9VTqa6_CSwZeYzVW8Z]
  • "IR: alkyl halides - Organic Chemistry at CU Boulder", orgchemboulder.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_uozOP1OLJ1RPPt0t4hQYDdTQt8uuFeGJRczPfjjK0-1vKIpEaTIZKXONy53onfNGO3Vj60dFX4fkun1Pzol8XIXTZa3Na6lXKqQ1SBkCLyRZBdIVLatvLDhHU0Atc9TvFYGdj9oqJ5qKDV6YyVMWLOLGngu6GGy6lAIp]
  • "Infrared Spectroscopy - CDN", wpmucdn.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB1briepD_GBBUMtGE8iY25Vi9QZyuK-MaLPvFvXXdFLzU2SCETQDkWn5tMTjENHABL-Oc4FxGcBjCB-wE1NdIOAu6BvEnb6Epin-kUx4QUwXevB0deIeTUKjzTuflo1FAXAVXclsY0CvUUcsUZLKxukzA3vXw7590hA7_CyIdtyiXuNepPzjfLpheGoKSr-43-I2QP1Was42usw0ptUQ=]
  • "Table of Characteristic IR Absorptions", vscht.cz. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSG072lDUw-YGkbucTTj-mvD0ltgl1qV4U4Dhs14hEKS2wDj2YrPwVfa7NVMCTfRwJg6dYGD5RPjSllXQpLU3UGnxFfw39bDSjqqVCojB2ZSbwLmOost2B3XoWTqfd7jo58Pw0ubFvJuGcwjmb8zeyRHoj714pCc5hk069yZE5b2w9BMSEE_ai]

Sources

comparison of reactivity: (E)-1-bromohept-2-ene vs allylic chlorides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide process chemists and early-stage discovery teams in selecting the optimal electrophile for allylic substitution. The choice between an allylic bromide, such as (E)-1-bromohept-2-ene, and its corresponding allylic chloride is not merely a matter of reagent availability; it fundamentally dictates the kinetic profile, required catalytic systems, and overall scalability of the synthetic route.

This guide objectively compares these two classes of allylic halides, providing mechanistic insights, quantitative data, and field-proven experimental protocols to inform your drug development workflows.

Mechanistic Causality: The Leaving Group Effect

The fundamental discrepancy in reactivity between (E)-1-bromohept-2-ene and allylic chlorides stems from the bond dissociation energy and the polarizability of the halogen leaving group. The C-Br bond is significantly weaker and more polarized than the C-Cl bond[1]. Consequently, bromide acts as a superior leaving group, which stabilizes the electron pair faster upon cleavage and accelerates both unimolecular (Sₙ1) and bimolecular (Sₙ2/Sₙ2') substitution pathways[2].

In the context of (E)-1-bromohept-2-ene, the adjacent pi system stabilizes the transition state. When subjected to nucleophilic attack, the weak C-Br bond allows for rapid displacement under mild conditions, making it an excellent substrate for generating diverse functional groups or forming Grignard reagents[1].

Conversely, allylic chlorides exhibit a higher activation barrier. While this makes them more stable for long-term storage and less prone to side reactions, it necessitates harsher conditions, nucleophilic catalysis, or transition-metal catalysis (such as enantio-convergent Nickel-catalyzed cross-coupling) to achieve comparable yields[3].

Quantitative Reactivity Metrics

To objectively evaluate the performance of these two electrophiles, we must look at their thermodynamic and kinetic parameters. The table below summarizes the core differences that dictate their behavior in the lab.

Parameter(E)-1-Bromohept-2-eneAllylic Chloride AnalogMechanistic Implication
Bond Dissociation Energy ~285 kJ/mol~339 kJ/molLower activation energy for C-Br cleavage accelerates both Sₙ1 and Sₙ2 pathways.
Leaving Group pKₐ (HX) -9.0 (HBr)-7.0 (HCl)Bromide is a weaker conjugate base, making it a superior leaving group[2].
Relative Substitution Rate 50x - 100x1x (Baseline)Bromides are preferred for rapid, low-temperature functionalization.
Storage & Stability Light/moisture sensitiveHighly stableBromides require inert atmosphere storage to prevent hydrobromic acid formation[1].

Pathway Visualization

Reactivity A (E)-1-bromohept-2-ene E High Reactivity (Weak C-Br Bond) A->E B Allylic Chloride Analog F Moderate Reactivity (Stronger C-Cl Bond) B->F C SN2 / SN2' Substitution D Organometallic Coupling E->C Fast Kinetics E->D Spontaneous Grignard F->C Requires Heat/NaI F->D Requires TM Catalyst

Caption: Logical relationship of leaving group effects on allylic reactivity pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these electrophiles, we employ self-validating experimental designs. A self-validating protocol incorporates internal controls to ensure that the kinetic data generated is independent of external systemic errors (e.g., injection volume variations or solvent evaporation).

Protocol 1: Comparative Kinetic Profiling via Amination

Objective: Quantify the relative reaction rates of (E)-1-bromohept-2-ene and (E)-1-chlorohept-2-ene using a secondary amine nucleophile. Causality: By running parallel reactions under identical conditions with an internal standard (dodecane), we isolate the leaving group effect as the sole variable. The internal standard normalizes the GC-MS response, making the kinetic data absolute and reproducible.

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried Schlenk flasks under nitrogen, dissolve 1.0 mmol of (E)-1-bromohept-2-ene and 1.0 mmol of (E)-1-chlorohept-2-ene in 5.0 mL of anhydrous THF.

  • Internal Standard: Add 0.5 mmol of dodecane to each flask.

  • Initiation: Add 2.0 mmol of diethylamine to each flask at 25°C with constant stirring.

  • Sampling & Quenching: Extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Immediately quench each aliquot into 0.5 mL of cold saturated aqueous NH₄Cl to arrest the reaction.

  • Analysis: Analyze the organic layer via GC-MS. Calculate the conversion rate by comparing the product peak area to the dodecane internal standard.

Workflow Step1 Substrate Preparation Equimolar Halides + Dodecane Step2 Nucleophile Addition (Diethylamine at 25°C) Step1->Step2 Step3 Kinetic Monitoring (Quench & GC-MS) Step2->Step3 Branch1 Bromide Pathway Complete in < 2 hrs Step3->Branch1 Branch2 Chloride Pathway Minimal Conversion Step3->Branch2

Caption: Experimental workflow for comparative kinetic analysis of allylic halides.

Protocol 2: Finkelstein-Assisted Substitution of Allylic Chlorides

Objective: Elevate the reactivity of the allylic chloride to match the bromide via nucleophilic catalysis. Causality: The Finkelstein reaction utilizes the differential solubility of sodium halide salts in acetone. By adding NaI, the allylic chloride is converted in situ to a highly reactive allylic iodide. The precipitation of NaCl removes chloride from the solution, driving the equilibrium forward and preventing reversion, thereby enabling rapid subsequent nucleophilic attack[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of allylic chloride in 5.0 mL of dry acetone. Add 1.5 mmol of anhydrous NaI.

  • Observation: Stir at room temperature. The immediate precipitation of white NaCl confirms the formation of the allylic iodide intermediate.

  • Substitution: Introduce the desired nucleophile (e.g., an alkoxide or amine) directly into the suspension.

  • Workup: Filter the halide salts, concentrate the filtrate, and purify via flash chromatography.

Strategic Applications in Drug Development

In early-stage drug discovery, where speed and library diversity are prioritized, (E)-1-bromohept-2-ene is the preferred building block due to its high reactivity and mild reaction conditions[1]. It allows medicinal chemists to rapidly iterate through analogs without spending days optimizing catalyst loads.

However, as a drug candidate progresses into process development and scale-up, the focus shifts to safety, cost, and stability. Here, allylic chlorides become highly attractive. Their robust nature allows them to survive multi-step sequences without degrading, and their inherently lower reactivity can be precisely overcome using advanced catalytic systems, such as enantio-convergent Nickel catalysis, to achieve high regio- and stereoselectivity[3].

References

  • "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution", Chemistry LibreTexts. URL:[Link]

  • "Enantio‐ and Regioconvergent Nickel‐Catalyzed C(sp3)−C(sp3) Cross‐Coupling of Allylic Electrophiles Steered by a Silyl Group", Angewandte Chemie International Edition (via PMC). URL:[Link]

  • "Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions", Scholaris. URL: [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of C7H13Br

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, the unequivocal identification of novel compounds is paramount. This guide provides an in-depth, experience-driven comparison of high-resolution mass spectrometry (HRMS) approaches for the analysis of C7H13Br, a brominated hydrocarbon with numerous potential isomers. We will move beyond a mere recitation of technical specifications to a nuanced discussion of experimental design, data interpretation, and the strategic integration of HRMS with complementary analytical techniques.

The Analytical Challenge: Isomeric Complexity of C7H13Br

The chemical formula C7H13Br represents a multitude of constitutional isomers and stereoisomers. These can include, but are not limited to, various brominated cycloheptanes, methylcyclohexanes, and a range of unsaturated acyclic structures. Differentiating these isomers is a non-trivial task that requires the high resolving power and mass accuracy inherent to modern HRMS platforms.[1][2]

Core Principles of HRMS in Isomer Differentiation

At its heart, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] High-resolution instruments perform this measurement with exceptional precision, often to several decimal places.[1][2] This capability is crucial for two primary reasons:

  • Accurate Mass Measurement for Elemental Formula Confirmation: HRMS provides an "exact mass" which can be used to confidently determine the elemental formula of a molecule.[1][2][3] For C7H13Br, the monoisotopic mass is a precise value that distinguishes it from other elemental compositions that might have the same nominal (integer) mass.

  • Resolving Isobaric Interferences: In complex samples, it is common to encounter multiple compounds with the same nominal mass but different elemental compositions (isobars). HRMS can distinguish these, ensuring that the measured signal is truly from the analyte of interest.

Comparing HRMS Platforms for C7H13Br Analysis

The choice of HRMS instrumentation significantly impacts the quality and depth of analytical data. The two most prevalent technologies for small molecule analysis are Time-of-Flight (TOF) and Orbitrap mass analyzers.[1][4]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapSenior Scientist's Takeaway for C7H13Br Analysis
Mass Analyzer Time-of-FlightOrbitrapBoth offer excellent mass accuracy and resolution for this application.[1][5]
Resolution Typically 20,000 - 60,000 FWHMUp to >240,000 FWHMWhile Orbitrap offers higher resolution, the resolving power of modern Q-TOFs is more than sufficient to resolve the isotopic pattern of C7H13Br and separate it from common background ions.
Mass Accuracy Typically < 5 ppmTypically < 3 ppmBoth provide sub-5 ppm mass accuracy, which is essential for confident elemental composition determination.[6][7]
Scan Speed Very FastSlowerQ-TOF's speed is advantageous for coupling with fast chromatography techniques like UHPLC, which can be beneficial for separating isomers prior to MS analysis.[1]
Tandem MS (MS/MS) Robust and routineVersatile, with multiple fragmentation techniques (HCD, CID)Both platforms excel at MS/MS, which is critical for structural elucidation through fragmentation analysis.

Recommendation: For a routine, high-throughput analysis of C7H13Br isomers where chromatographic separation is key, a Q-TOF system offers a compelling balance of performance and speed.[1][5] For more in-depth structural characterization requiring the highest possible resolution to resolve complex fragmentation patterns, an Orbitrap platform may be advantageous.[5][8]

Experimental Workflow: From Sample to Structure

A robust analytical workflow is critical for obtaining high-quality, reproducible data. The following protocol outlines a comprehensive approach for the analysis of a C7H13Br sample.

Experimental Workflow Diagram

G cluster_0 Sample Preparation & Introduction cluster_1 HRMS Analysis cluster_2 Data Analysis & Interpretation Sample C7H13Br Isomer Mixture Dilution Dilute in suitable solvent (e.g., Methanol) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC For volatile isomers Direct_Infusion Direct Infusion Dilution->Direct_Infusion For rapid screening Ionization Electron Ionization (EI) or Chemical Ionization (CI) GC->Ionization Direct_Infusion->Ionization Full_Scan Full Scan HRMS (Accurate Mass & Isotopic Pattern) Ionization->Full_Scan MSMS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan->MSMS Select precursor ion Elemental_Composition Elemental Composition Confirmation Full_Scan->Elemental_Composition Isotopic_Pattern Isotopic Pattern Analysis (Confirm presence of Br) Full_Scan->Isotopic_Pattern Fragmentation_Analysis Fragmentation Pathway Analysis MSMS->Fragmentation_Analysis Structure_Elucidation Structural Isomer Differentiation Elemental_Composition->Structure_Elucidation Isotopic_Pattern->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation Spectral_Database Spectral Database Comparison Fragmentation_Analysis->Spectral_Database Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: A comprehensive workflow for the HRMS analysis of C7H13Br.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the C7H13Br sample in a high-purity solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.

    • For complex mixtures, an upstream separation technique is highly recommended. Gas chromatography (GC) is particularly well-suited for the separation of volatile C7H13Br isomers.[9][10]

  • Mass Spectrometer Calibration:

    • Calibrate the mass spectrometer using a well-characterized calibration standard across the desired mass range. This is a critical step to ensure high mass accuracy.[7]

  • Full Scan HRMS Analysis:

    • Acquire data in full scan mode to obtain the accurate mass of the molecular ion.

    • Key Insight: The presence of bromine provides a distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. The full scan spectrum should show two peaks for the molecular ion, separated by approximately 2 Da, with nearly equal intensity. This is a powerful diagnostic tool for confirming the presence of a single bromine atom.

  • Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

    • Select the monoisotopic molecular ion (containing 79Br) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

    • The resulting fragment ions (product ions) provide crucial information about the molecule's structure.[11] The fragmentation pattern is like a fingerprint for a specific isomer.[11][12]

Data Interpretation: Decoding the Spectra

Accurate Mass and Isotopic Pattern
ParameterTheoretical Value for C7H13BrExperimental Goal
Monoisotopic Mass (M+) 176.0201 u (for C7H1379Br)< 5 ppm mass error
Isotopic Pattern M+ and M+2 peaks of ~1:1 ratioVisually confirm the characteristic bromine isotopic signature.
Fragmentation Analysis

The way a molecule breaks apart in the mass spectrometer is governed by chemical principles such as bond strengths and the stability of the resulting fragments.[11] For C7H13Br isomers, key fragmentation pathways to consider include:

  • Loss of HBr: A common fragmentation pathway for alkyl halides.

  • Cleavage of C-C bonds: The location of these cleavages can help differentiate between cyclic and acyclic structures, as well as branched and linear isomers.[13]

  • Ring Opening: For cyclic isomers, ring-opening followed by further fragmentation can produce characteristic product ions.

By carefully analyzing the m/z values of the fragment ions, a fragmentation "tree" can be constructed to propose the structure of the parent molecule.

Logical Relationship of HRMS Data in Structural Elucidation

G cluster_0 HRMS Data cluster_1 Structural Information AccurateMass Accurate Mass ElementalFormula Elemental Formula (C7H13Br) AccurateMass->ElementalFormula IsotopicPattern Isotopic Pattern HalogenPresence Presence of Br IsotopicPattern->HalogenPresence Fragmentation Fragmentation Pattern Connectivity Molecular Connectivity (Isomer Structure) Fragmentation->Connectivity FinalStructure FinalStructure ElementalFormula->FinalStructure Proposed Structure HalogenPresence->FinalStructure Connectivity->FinalStructure

Caption: The relationship between different types of HRMS data and the deduced structural information.

Beyond HRMS: A Multi-Technique Approach

While HRMS is a powerful tool, for unambiguous structure determination, especially for novel compounds, it should be used in conjunction with other analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the carbon-hydrogen framework of a molecule and the connectivity of atoms. It is the gold standard for structural elucidation.

  • Vibrational Spectroscopy (Infrared and Raman): These techniques provide information about the functional groups present in a molecule.

Conclusion

High-resolution mass spectrometry offers an unparalleled combination of sensitivity, selectivity, and accuracy for the analysis of C7H13Br and its isomers.[14] By leveraging accurate mass measurements, characteristic isotopic patterns, and detailed fragmentation analysis, researchers can confidently determine elemental compositions and differentiate between complex isomeric structures. When integrated into a multi-technique analytical workflow, HRMS is an indispensable tool for accelerating research and development in the chemical and pharmaceutical sciences.

References

  • The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Nontarget and Comprehensive Analyses of Halogenated Organic Additives in Electrical Product Plastics by GC-NCI-Q-Orbitrap-HRMS and Cl/Br-Screening Algorithms. Analytical Chemistry. Available at: [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available at: [Link]

  • What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. Available at: [Link]

  • GC-APCI-IMS-HRMS facilitates identification of unknown halogenated organic chemicals in French. Archimer. Available at: [Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Available at: [Link]

  • Performance comparison between HRMS (blue) and MS/MS (orange)... ResearchGate. Available at: [Link]

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. Available at: [Link]

  • Mass Accuracy and Absolute Mass Masses of elements and their isotopes. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. PMC. Available at: [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. PMC. Available at: [Link]

  • Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. ResearchGate. Available at: [Link]

  • High-Resolution Mass Spectrometry and Molecular Characterization of Aqueous Photochemistry Products of Common Types of Secondary. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Mass Accuracy and Resolution. Novatia, LLC. Available at: [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Available at: [Link]

  • Accurate Mass. Frontage Laboratories. Available at: [Link]

  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Available at: [Link]

Sources

Technical Comparison Guide: Chromatographic Separation of (E)- and (Z)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of (E)- and (Z)-1-bromohept-2-ene isomers presents a specific challenge in organic synthesis. As allylic bromides, these compounds are potent electrophiles used frequently in carbon-carbon bond-forming reactions (e.g., Grignard, Barbier, or Suzuki couplings). However, their geometric isomers exhibit distinct steric and electronic profiles that drastically affect stereoselectivity in downstream applications.

This guide evaluates three primary chromatographic methodologies for their separation: Argentation Chromatography (Ag-SiO₂) , Capillary Gas Chromatography (GC) , and Reverse-Phase HPLC (RP-HPLC) .

Key Finding: While GC offers the highest resolution for analytical quantification, Argentation Chromatography is the superior method for preparative isolation due to the specific complexation of silver ions with the alkene


-system, exploiting the steric differences between the cis (Z) and trans (E) geometries.

Chemical Context & Isomer Properties[1][2][3][4][5][6][7][8][9]

Before selecting a separation modality, one must understand the physical property differentials.

Property(E)-1-Bromohept-2-ene(Z)-1-Bromohept-2-eneImplication for Separation
Geometry Trans (Opposite sides)Cis (Same side)E is more linear; Z has a larger dipole moment.
Boiling Point Slightly LowerSlightly HigherZ elutes later on non-polar GC columns.
Polarity Lower DipoleHigher DipoleZ interacts stronger with polar stationary phases.
Ag+ Affinity Weaker ComplexationStronger ComplexationZ is retained significantly longer on Ag-doped phases.

Method A: Argentation Chromatography (The Gold Standard for Isolation)

Mechanism of Action

Argentation chromatography utilizes silica gel impregnated with silver nitrate (AgNO₃).[1] The separation relies on the formation of a reversible charge-transfer complex between the silver ion (


 orbital) and the alkene 

-electrons (HOMO).
  • Z-Isomer (Cis): The alkyl groups are on the same side, leaving the

    
    -face more accessible to the silver ion. This results in a stronger complex  and longer retention.
    
  • E-Isomer (Trans): Steric hindrance from alkyl groups on opposite sides shields the

    
    -system, leading to a weaker complex  and faster elution.
    
Experimental Protocol

Objective: Preparative isolation of >98% pure isomers from a 50:50 synthetic mixture.

  • Adsorbent Preparation:

    • Dissolve AgNO₃ (10% w/w relative to silica) in minimal acetonitrile/water (10:1).

    • Add Silica Gel 60 (230–400 mesh).[1]

    • Evaporate solvent under reduced pressure (Rotavap) in the dark until free-flowing. Note: Ag-Silica is light sensitive; wrap flask in foil.

  • Column Packing:

    • Pack column using a slurry method with Hexanes.

  • Elution Gradient:

    • Mobile Phase A: 100% Hexanes (or Pentane).

    • Mobile Phase B: 10% Toluene in Hexanes (increases

      
      -solubility).
      
    • Step 1: Elute with 100% Hexanes (2 column volumes).

    • Step 2: Gradient to 5% Toluene/Hexanes.[1]

  • Fraction Collection:

    • Fraction 1 (Early): (E)-1-bromohept-2-ene (Weak interaction).

    • Fraction 2 (Late): (Z)-1-bromohept-2-ene (Strong interaction).

Validation (Self-Validating Step)

Analyze fractions via ¹H NMR.

  • E-isomer: Vinyl proton coupling constant

    
    .[2]
    
  • Z-isomer: Vinyl proton coupling constant

    
    .
    

Method B: Capillary Gas Chromatography (Analytical Standard)

Mechanism of Action

GC separates based on volatility and polarity.[3] Given the thermal instability of allylic bromides (risk of elimination to dienes), conditions must be optimized to prevent on-column degradation.

Experimental Protocol

Objective: Quantitative ratio analysis of reaction mixtures.

  • Column: DB-Wax (Polyethylene glycol) or equivalent polar phase.

    • Why? Polar phases maximize the separation factor (

      
      ) based on the dipole difference between E and Z isomers.
      
  • Dimensions: 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.[3]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 180°C.

    • Note: Avoid injector temperatures >200°C to minimize thermal rearrangement.

  • Detection: FID (Flame Ionization Detector) at 250°C.

Expected Elution Order:

  • (E)-1-bromohept-2-ene (Lower polarity/boiling point).

  • (Z)-1-bromohept-2-ene (Higher polarity/boiling point).

Comparative Performance Analysis

The following table summarizes the operational metrics for each method.

FeatureArgentation ChromatographyGas Chromatography (GC)Reverse-Phase HPLC
Primary Utility Preparative Isolation Analytical Quantification Analysis / Semi-Prep
Separation Factor (

)
High (> 2.0)Moderate (1.1 – 1.3)Low (< 1.1)
Sample Capacity High (Grams)Low (Micrograms)Moderate (Milligrams)
Thermal Risk None (Room Temp)Moderate (Allylic rearrangement)None
Cost per Run Medium (AgNO₃ cost)LowHigh (Solvents)
Resolution Mechanism Steric/Electronic ComplexationVolatility/PolarityHydrophobicity

Visualized Workflows (DOT Diagrams)

Figure 1: Argentation Purification Workflow

This diagram outlines the logic flow for the preparative isolation of the isomers.

ArgentationWorkflow Start Crude Mixture (E/Z 1-bromohept-2-ene) Prep Prepare Ag-Impregnated Silica (10% AgNO3 w/w) Start->Prep Load Load Sample (Hexane Slurry) Prep->Load Elute1 Elute: 100% Hexanes Load->Elute1 First Pass FractionE Fraction A: (E)-Isomer (Weak Interaction) Elute1->FractionE Fast Eluting Elute2 Elute: 5% Toluene/Hexanes FractionZ Fraction B: (Z)-Isomer (Strong Interaction) Elute2->FractionZ Slow Eluting FractionE->Elute2 Switch Solvent Validation NMR Validation (Coupling Constants) FractionE->Validation FractionZ->Validation

Caption: Workflow for the preparative separation of E/Z isomers using Silver Ion Chromatography.

Figure 2: Analytical Decision Matrix

This diagram guides the researcher in choosing the correct analytical method based on sample constraints.

DecisionMatrix Input Sample: 1-bromohept-2-ene Q1 Goal? Input->Q1 PathQuant Quantification/Ratio Q1->PathQuant Analysis PathIso Isolation (>100mg) Q1->PathIso Purification GC GC-FID (Polar Column) High Resolution Fast PathQuant->GC Standard HPLC RP-HPLC Use if thermally unstable PathQuant->HPLC If degradation observed Ag Argentation Chrom. High Capacity Best Selectivity PathIso->Ag Recommended

Caption: Decision matrix for selecting between Analytical GC and Preparative Argentation methods.

References

  • BenchChem. (2025).[3][2][1][4][5] Resolving (E)- and (Z)-isomers of icos-5-ene. Retrieved from

  • PubChem. (2025). 1-Bromohept-2-ene Compound Summary. National Library of Medicine. Retrieved from

  • Master Organic Chemistry. (2016). E and Z Notation For Alkenes. Retrieved from

  • Journal of the American Oil Chemists' Society. (1964). Chromatographic separation of cis- and trans-fatty esters using a silver “saturated” ion exchange resin. Emken et al.
  • Chemistry LibreTexts. (2024). Sequence Rules - The E,Z Designation. Retrieved from

Sources

A Researcher's Guide to Confirming the Stereochemistry of (E)-1-Bromohept-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The geometric isomers of a compound, such as the (E) and (Z) forms of 1-bromohept-2-ene derivatives, can exhibit vastly different pharmacological profiles.[1] Therefore, unambiguous confirmation of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth comparison of the most effective analytical techniques for confirming the stereochemistry of (E)-1-bromohept-2-ene derivatives, grounded in experimental data and field-proven insights.

The Central Challenge: Distinguishing Geometric Isomers

The restricted rotation around a carbon-carbon double bond gives rise to stereoisomerism, specifically E/Z isomerism (also known as cis/trans isomerism).[2] The (E) configuration (from the German entgegen, meaning opposite) signifies that the higher-priority substituents on each carbon of the double bond are on opposite sides. Conversely, the (Z) configuration (zusammen, meaning together) indicates they are on the same side. For a molecule like 1-bromohept-2-ene, the correct assignment of this geometry is paramount.

Core Analytical Techniques for Stereochemical Confirmation

A multi-faceted analytical approach is often the most robust strategy for unequivocally determining the stereochemistry of alkene derivatives. This guide will focus on the following key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone technique for structural elucidation.

  • X-ray Crystallography: The "gold standard" for absolute stereochemical determination.

  • Chiral Chromatography: A powerful separation technique for isomeric mixtures.

  • Vibrational Circular Dichroism (VCD): An emerging chiroptical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment

NMR spectroscopy is arguably the most powerful and readily accessible tool for determining the relative stereochemistry of diastereomers like (E) and (Z)-1-bromohept-2-ene. The key parameters for this determination are the through-bond scalar coupling constants (J-coupling) and the through-space Nuclear Overhauser Effect (NOE).[3]

a) Vicinal Coupling Constants (³JHH)

The magnitude of the coupling constant between the two vinylic protons (on C2 and C3) is highly dependent on the dihedral angle between them.[4]

  • For (E)-isomers (trans): The vinylic protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 11-18 Hz .[5][6]

  • For (Z)-isomers (cis): The vinylic protons are syn-periplanar, leading to a smaller coupling constant, generally between 6-14 Hz .[5][6]

This difference in coupling constants provides a direct and often definitive method for assigning the alkene geometry.[7]

b) Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments detect the transfer of nuclear spin polarization through space between protons that are in close proximity.[8] This is a powerful tool for confirming the spatial arrangement of atoms.

  • In an (E)-1-bromohept-2-ene derivative , the vinylic protons are on opposite sides of the double bond and thus relatively far apart. An NOE experiment would show a weak or no correlation between these protons.

  • Conversely, in a (Z)-isomer , the vinylic protons are on the same side and in close proximity, resulting in a measurable NOE enhancement.[8]

One-dimensional (1D) NOE difference experiments or two-dimensional (2D) NOESY experiments can be employed.[9][10]

Experimental Protocol: 1D NOE Difference Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-bromohept-2-ene derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the vinylic protons.

  • NOE Experiment Setup:

    • Select one of the vinylic proton resonances for selective irradiation.

    • Set the irradiation power to a low level to achieve saturation without causing significant off-resonance effects.

    • Acquire a spectrum with the irradiation on (the "on-resonance" spectrum).

    • Acquire a control spectrum with the irradiation frequency set far away from any proton signals (the "off-resonance" spectrum).

  • Data Processing: Subtract the off-resonance spectrum from the on-resonance spectrum. The resulting difference spectrum will show positive signals for protons that are spatially close to the irradiated proton.

  • Interpretation: For an (E)-isomer, irradiation of one vinylic proton should result in minimal to no enhancement of the other vinylic proton. For a (Z)-isomer, a clear enhancement would be expected.

dot graph TD { subgraph Workflow for NOE-based Stereochemical Assignment A[Purified (E/Z)-1-bromohept-2-ene Derivative] --> B{¹H NMR Analysis}; B --> C[Identify Vinylic Proton Resonances]; C --> D{1D NOE Difference Experiment}; D --> E[Irradiate one Vinylic Proton]; E --> F{Observe Enhancement of other Vinylic Proton?}; F -- Yes --> G[Assign (Z)-Stereochemistry]; F -- No --> H[Assign (E)-Stereochemistry]; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; }

Caption: Workflow for NOE-based Stereochemical Assignment.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of the absolute and relative stereochemistry of a molecule.[11][12] This technique maps the electron density of the molecule in the solid state, providing a precise three-dimensional structure. The presence of the bromine atom in 1-bromohept-2-ene derivatives is advantageous as it acts as a "heavy atom," which enhances the anomalous scattering of X-rays, facilitating the determination of the absolute configuration.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single crystal of the purified 1-bromohept-2-ene derivative of suitable quality and size (typically 0.1-0.3 mm). This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam (often Cu-Kα or Mo-Kα radiation).[12] The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined to best fit the experimental data.

  • Stereochemical Assignment: The final refined structure will clearly show the relative positions of all atoms, allowing for the unambiguous assignment of the (E) or (Z) configuration of the double bond.

dot graph TD { subgraph X-ray Crystallography Workflow A[Purified Compound] --> B{Crystal Growth}; B -- Suitable Crystal --> C[X-ray Diffraction Data Collection]; C --> D{Structure Solution & Refinement}; D --> E[3D Molecular Structure]; E --> F[Unambiguous Stereochemical Confirmation]; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"]; }

Caption: X-ray Crystallography Workflow.

Chiral Chromatography: A Separation-Based Approach

While not a direct method for determining stereochemistry, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), can be an invaluable tool for separating E/Z isomers.[14][15] If a standard of known stereochemistry is available, the retention times can be compared for identification. This technique is especially crucial in drug development for quantifying the isomeric purity of a sample.[1]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for separating a wide range of isomers.[3]

  • Method Development:

    • Dissolve a mixture of the (E) and (Z) isomers in a suitable mobile phase.

    • Optimize the mobile phase composition (e.g., hexane/isopropanol) and flow rate to achieve baseline separation of the two isomers.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two isomers will elute at different retention times.

  • Identification (with a standard): Inject a pure sample of the known (E)-isomer. The peak that matches the retention time of the standard can be assigned as the (E)-isomer in the mixture.

Vibrational Circular Dichroism (VCD): A Chiroptical Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] For molecules that are chiral due to factors other than stereogenic centers, such as certain substituted alkenes, VCD can be a powerful tool for determining the absolute configuration in solution.[17][18] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known stereoisomer. A good match allows for the assignment of the absolute configuration.[19]

Comparison of Techniques

TechniquePrincipleSample RequirementThroughputInformation ProvidedKey AdvantageLimitation
NMR (J-Coupling) Through-bond scalar coupling1-10 mgHighRelative stereochemistryReadily available, definitive for many alkenesCan be ambiguous if coupling constants overlap
NMR (NOE) Through-space dipolar coupling5-10 mgModerateRelative stereochemistry, spatial proximityConfirms spatial relationshipsRequires careful experimental setup and interpretation
X-ray Crystallography X-ray diffraction by a crystal lattice< 1 mg (single crystal)LowAbsolute and relative stereochemistryUnambiguous 3D structureRequires a suitable single crystal, which can be difficult to obtain
Chiral HPLC Differential interaction with a chiral stationary phase< 1 mgHighSeparation of isomers, isomeric purityExcellent for quantification and purificationRequires a known standard for absolute assignment
VCD Differential absorption of circularly polarized IR light5-20 mgModerateAbsolute configuration in solutionDoes not require crystallizationRequires quantum chemical calculations for interpretation

Conclusion

The confirmation of the stereochemistry of (E)-1-bromohept-2-ene derivatives is a critical step in their chemical and pharmaceutical development. While each of the discussed techniques offers unique advantages, a combination of methods often provides the most comprehensive and irrefutable evidence. For routine confirmation, NMR spectroscopy , particularly the analysis of vicinal coupling constants, is the most direct and accessible method. When absolute confirmation is required and a suitable crystal can be grown, X-ray crystallography remains the unparalleled gold standard. Chiral HPLC is indispensable for assessing isomeric purity and for preparative separations. Finally, VCD offers a powerful, albeit more specialized, approach for determining absolute configuration in solution. The judicious application of these techniques, guided by the specific requirements of the research, will ensure the accurate and reliable stereochemical assignment of these important molecules.

References

  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 3.9: Stereochemistry of alkenes - Chemistry LibreTexts. (2022, July 18). Retrieved from [Link]

  • Stereochemistry of Alkenes - Chemistry Steps. (2025, October 4). Retrieved from [Link]

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC) | LCGC International. (2023, August 16). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC. (n.d.). Retrieved from [Link]

  • Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem. (n.d.). Retrieved from [Link]

  • Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents. (n.d.).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • E and Z Alkene Configuration with Practice Problems - Chemistry Steps. (2025, November 18). Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]

  • The Dark Art of Chemistry - Chiral Chromatography - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • Alkene stereochemistry - University of Calgary. (n.d.). Retrieved from [Link]

  • Vibrational circular dichroism (VCD) - Bruker. (n.d.). Retrieved from [Link]

  • Synthesis of Bromo Eugenol Derivatives with Molecular Bromine - ResearchGate. (2025, December 25). Retrieved from [Link]

  • Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes. (2018, May 13). Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega - ACS Publications. (2020, September 16). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - MDPI. (2024, September 10). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (2020, July 29). Retrieved from [Link]

  • NMR 5: Coupling Constants - YouTube. (2023, May 15). Retrieved from [Link]

  • proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers) - Doc Brown. (n.d.). Retrieved from [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018, October 26). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (2021, November 22). Retrieved from [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008, August 19). Retrieved from [Link]

  • Reference-free NOE NMR analysis - PMC. (n.d.). Retrieved from [Link]

  • The Stereochemistry of Alkene Addition Reactions - Chemistry Steps. (2022, November 11). Retrieved from [Link]

  • NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Absolute configuration - Wikipedia. (n.d.). Retrieved from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]

  • X-ray Single-Crystal Diffraction | Encyclopedia MDPI. (2022, June 1). Retrieved from [Link]

  • Guide to NOE Experiments - Australian National University NMR / EPR Facility. (n.d.). Retrieved from [Link]

Sources

reference spectra for (E)-1-bromohept-2-ene purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reference spectral data and purity analysis protocols for (E)-1-bromohept-2-ene (CAS: 35349-80-5), a critical allylic electrophile used in the synthesis of prostaglandins and other lipid-based therapeutics.

Unlike standard reagents, allylic bromides are prone to allylic rearrangement (


 migration) and geometric isomerization  (E 

Z). Therefore, standard Certificates of Analysis (CoA) based solely on GC-MS are often insufficient. This guide compares analytical methodologies to establish a robust purity profile.

Part 1: Reference Spectral Data

The following data serves as the primary standard for validating the identity and stereochemical purity of (E)-1-bromohept-2-ene.

A. H NMR Spectroscopy (The Gold Standard)

Rationale: Proton NMR is the only definitive method to quantify the E/Z ratio and detect regioisomeric rearrangement (3-bromohept-1-ene) without inducing thermal degradation.

Reference Table: (E)- vs. (Z)-1-bromohept-2-ene Solvent: CDCl


, 400 MHz[1]
PositionProton Type(E)-Isomer Shift (

ppm)
Multiplicity & Coupling (

Hz)
(Z)-Isomer Shift (

ppm)
Diagnostic Value
H-1 Allylic (CH

-Br)
3.95 d,

4.01 High: Distinct shift difference.
H-2 Vinylic (

to Br)
5.70 – 5.80 dt,

5.65 – 5.75 Critical:

Hz confirms Z-isomer.
H-3 Vinylic (

to Br)
5.55 – 5.65 dt,

5.45 – 5.55 Moderate overlap possible.
H-4 Allylic (Alkyl)2.05 – 2.10 q,

2.10 – 2.15 Low diagnostic value.
Impurity 3-bromohept-1-ene4.50 – 4.70 m (CH-Br methine)N/AIndicates allylic rearrangement.

Technical Insight: The coupling constant (


) of the vinylic protons is the definitive purity metric. An (E)-isomer must exhibit a 

value between 14.5 – 15.5 Hz . A value below 12 Hz indicates significant (Z)-contamination.
B. Infrared (IR) Spectroscopy

Rationale: Provides a rapid "fingerprint" check for the trans-alkene geometry, which is distinct from the cis-isomer.

  • Diagnostic Band ((E)-Isomer): Strong absorption at 960–970 cm

    
      (C-H out-of-plane bending for trans-disubstituted alkenes).
    
  • Differentiation: The (Z)-isomer lacks this band, instead showing a weaker absorption near 690–700 cm

    
    .
    
  • Functional Group: C-Br stretch appears in the fingerprint region (500–600 cm

    
    ), but is less diagnostic for stereochemistry.
    
C. Mass Spectrometry (GC-MS)

Rationale: Used for quantifying volatile non-isomeric impurities (e.g., hept-2-en-1-ol).

  • Molecular Ion:

    
     176 (
    
    
    
    Br) and 178 (
    
    
    Br) in a 1:1 ratio.
  • Base Peak:

    
     97 (
    
    
    
    ). The loss of bromine is rapid, forming the stable heptenyl cation.
  • Warning: GC-MS is not recommended for determining E/Z ratios due to thermal isomerization in the injector port (typically >200°C).

Part 2: Comparative Analysis of Methodologies

This section objectively compares analytical techniques to determine the best workflow for validating product quality.

Table 1: Performance Comparison of Purity Analysis Methods

Feature

H NMR
GC-MS HPLC-UV
Stereoselectivity Superior: Direct measurement of

-coupling.
Poor: Thermal isomerization risks false Z/E ratios.Moderate: Requires specialized chiral/Ag+ columns.
Regioselectivity High: Distinguishes linear vs. branched isomers.High: Separation based on boiling point.Moderate: Similar polarity makes separation difficult.
Sensitivity Low (

1% detection limit).
High: Detects ppm-level trace impurities.High (if derivatized).
Sample Integrity Non-Destructive: Sample recoverable.Destructive.Non-Destructive.[2]
Primary Use Lot Release & Stereochemistry. Trace solvent & organic impurity analysis.Not standard for simple alkyl halides.

Part 3: Purity Assessment Workflow

To ensure the integrity of (E)-1-bromohept-2-ene for drug development applications, a multi-tiered analysis is required.[3] The following decision tree outlines the logical flow for validating the material.

PurityWorkflow Start Crude (E)-1-bromohept-2-ene NMR Step 1: 1H NMR Analysis (CDCl3, 400MHz+) Start->NMR CheckJ Check Vinylic Coupling (J) NMR->CheckJ CheckRegio Check Regioisomer (Methine @ 4.5ppm) CheckJ->CheckRegio J = 15Hz ((E)-Isomer) FailIso FAIL: Recrystallize/Distill (Isomer Issue) CheckJ->FailIso J < 14Hz (High Z content) GCMS Step 2: GC-MS Analysis (Low Temp Injector) CheckRegio->GCMS No Signal FailRegio FAIL: Reject Batch (Irreversible Rearrangement) CheckRegio->FailRegio Signal Detected Pass PASS: Release for Synthesis GCMS->Pass Purity > 98% GCMS->FailIso Unknown Impurities > 2%

Caption: Logical workflow for validating (E)-1-bromohept-2-ene purity, prioritizing stereochemical verification via NMR before trace analysis.

Part 4: Experimental Protocols

Protocol A: High-Resolution H NMR for Isomer Quantification

Objective: To calculate the exact molar ratio of (E) to (Z) isomers.

  • Sample Prep: Dissolve 20 mg of (E)-1-bromohept-2-ene in 0.6 mL of neutralized CDCl

    
    .
    
    • Note: Commercial CDCl

      
       is often acidic, which can catalyze isomerization or hydrolysis. Filter solvent through basic alumina if unsure [1].
      
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1):

      
       5 seconds (to ensure accurate integration).
      
    • Scans: 16–32.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase manually to ensure flat baseline around 5.5–6.0 ppm.

  • Calculation:

    • Integrate the multiplet at 5.75 ppm (

      
      ) and the multiplet at 5.65 ppm (
      
      
      
      ).
    • 
      .
      
Protocol B: Low-Temperature GC-MS

Objective: To detect volatile impurities without degrading the analyte.

  • Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.

  • Injector: Split mode (50:1), Temperature < 150°C .

    • Critical: Standard injectors (250°C) will cause thermal rearrangement.

  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 200°C (5 min).

  • Detection: MS (EI mode, 70 eV). Monitor

    
     176/178.
    

References

  • PubChem. (2025).[3][4] (E)-1-bromohept-2-ene Compound Summary. National Library of Medicine. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns. Save My Exams. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling (E)-1-Bromohept-2-ene

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, operational, and logistical guide for handling (E)-1-bromohept-2-ene, designed for researchers and drug development professionals.

(E)-1-bromohept-2-ene (CAS: 35349-80-5) is a highly reactive primary allylic bromide. In synthetic organic chemistry and drug development, it serves as a foundational building block, widely utilized as a versatile electrophile for allylic bromination, cross-coupling, and nucleophilic substitution reactions[1].

However, the specific structural features that make it synthetically valuable also make it a severe occupational hazard. This guide outlines the causality behind its reactivity and provides self-validating protocols to ensure safe handling, operational success, and compliant disposal.

Hazard Causality & Mechanism of Toxicity

To handle (E)-1-bromohept-2-ene safely, one must understand why it is inherently dangerous. The molecule features a carbon-bromine bond situated directly adjacent to a carbon-carbon double bond.

During a reaction, the allylic


-system delocalizes the developing positive charge. This resonance stabilization drastically lowers the activation energy for both 

(carbocation formation) and

(transition state) pathways[2]. Biologically, this means the molecule acts as a potent, uncatalyzed alkylating agent. If inhaled or absorbed through the skin, it rapidly seeks out and covalently binds to biological nucleophiles—such as sulfhydryl groups in proteins (cysteine) and amine groups in DNA (guanine)—leading to irreversible cellular damage, severe chemical burns, and potential mutagenesis[3]. Furthermore, it is a severe lachrymator (tear gas effect) and a highly flammable liquid[4].

ToxicityMechanism A (E)-1-Bromohept-2-ene (Electrophile) B Allylic Resonance Stabilized Transition State A->B Loss of Br⁻ C Biological Nucleophile (e.g., Protein Cysteine) B->C Nucleophilic Attack D Covalent Alkylation (Cellular Damage) C->D Irreversible Binding

Caption: Mechanism of biological alkylation and toxicity driven by allylic resonance stabilization.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated allylic bromides. Halogenated organic liquids rapidly diffuse through the non-polar polymer chains of standard nitrile and latex[5]. Do not rely on standard thin nitrile gloves for anything beyond immediate splash protection.

Glove MaterialThickness (mm)Breakthrough TimeProtection Level & Causality
Butyl Rubber 0.3 - 0.5> 240 minExcellent: High density and distinct polarity profile retard alkyl bromide permeation[5].
Silver Shield / 4H 0.1> 480 minExcellent: Ideal as an inner liner worn underneath standard nitrile gloves for dexterity.
Nitrile Rubber 0.4~ 120 minModerate: Provides splash protection only. Must be changed immediately if contaminated.
Natural Rubber Variable< 10 minPoor: Highly permeable to halogenated solvents. Do NOT use.

Additional Required PPE:

  • Eye Protection: Tightly fitting chemical safety goggles and an 8-inch minimum face shield[6].

  • Respiratory: Must be handled exclusively inside a certified, well-ventilated chemical fume hood. If engineering controls fail, a full-face respirator with an ABEK (EN14387) filter is required.

Operational Plan: Schlenk-Line Handling Protocol

(E)-1-bromohept-2-ene is sensitive to light and atmospheric moisture, which can initiate radical decomposition or slow hydrolysis[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon or Nitrogen.

    • Self-Validation Check: Observe the inert gas bubbler; a steady, slow release of bubbles confirms positive pressure and a sealed, leak-free system.

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., THF or DCM) through a rubber septum.

  • Reagent Transfer: Using a gas-tight syringe, carefully draw the required volume of (E)-1-bromohept-2-ene.

    • Causality: Do not use standard plastic syringes with rubber plungers for neat allylic bromides. The reagent will rapidly degrade the elastomer, causing the plunger to stick, swell, or leak. Use all-glass or PTFE-tipped syringes exclusively.

  • Reaction Execution: Add the reagent dropwise to the reaction mixture at 0°C. Allylic alkylations can be highly exothermic; dropwise addition controls the thermal runaway risk.

Quenching and Disposal Plan

Never dispose of unreacted (E)-1-bromohept-2-ene directly into organic waste. It must be chemically neutralized (quenched) to destroy its alkylating ability before it leaves your fume hood.

If you simply add water, hydrolysis is incredibly slow due to biphasic conditions, leaving the hazard active in the organic layer. Instead, we force a rapid


 displacement using a "soft" nucleophile[7].

Step-by-Step Neutralization Methodology:

  • Prepare Quench Solution: Prepare a 1:1 mixture of saturated aqueous sodium thiosulfate (

    
    ) and saturated aqueous sodium bicarbonate (
    
    
    
    ).
  • Quenching: Cool the reaction mixture to 0°C. Slowly add the quench solution dropwise.

    • Causality: The bicarbonate neutralizes any hydrobromic acid (HBr) generated. The thiosulfate acts as a highly polarizable nucleophile, rapidly attacking the allylic carbon to displace the bromide[7]. This converts the volatile, toxic alkyl bromide into a water-soluble, non-toxic Bunte salt (S-alkylthiosulfate).

  • Agitation: Stir vigorously for at least 30 minutes. Biphasic quenches require high surface area (emulsion) for the reaction to proceed to completion.

  • Self-Validation (TLC Check): Do not assume the quench is complete based on time alone. Spot the organic layer on a TLC plate alongside a reference spot of the starting material. Develop the plate and visualize with UV or

    
     stain. The complete absence of the starting material spot confirms the alkylating hazard is neutralized. 
    
  • Waste Segregation: Transfer the mixture to a separatory funnel. Drain the aqueous layer into the "Aqueous Hazardous Waste" container and the organic layer into the "Halogenated Organic Waste" container.

HandlingWorkflow Start Preparation (Fume Hood, Butyl Gloves, N2/Ar) Transfer Syringe Transfer (Avoid Air/Moisture) Start->Transfer Reaction Chemical Reaction (Cross-Coupling / Alkylation) Transfer->Reaction Quench Nucleophilic Quench (Thiosulfate / Bicarbonate) Reaction->Quench Post-Reaction Waste Aqueous & Organic Hazardous Waste Segregation Quench->Waste Neutralized

Caption: End-to-end operational workflow for the safe handling, reaction, and quenching of allylic bromides.

Emergency Response & Spill Protocol

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes[4]. Causality: Allylic bromides are lipophilic and rapidly penetrate the epidermis. Immediate mechanical flushing is required to prevent deep chemical burns. Do NOT wipe the skin with organic solvents (like acetone or ethanol) , as this drastically accelerates dermal absorption.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. The lachrymatory effects will cause immediate respiratory distress and coughing[4]. Seek emergency medical attention.

  • Fume Hood Spill: Cover the spill with a non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels. Carefully scoop the absorbed material into a sealed container and treat it with the sodium thiosulfate quench solution described above before final disposal[8].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-bromohept-2-ene
Reactant of Route 2
Reactant of Route 2
(E)-1-bromohept-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.